6-methylbenzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAUANQYMZUJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943157 | |
| Record name | 6-Methyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20895-41-4 | |
| Record name | 3(2H)-Benzofuranone, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020895414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-1-benzofuran-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-methylbenzofuran-3(2H)-one chemical structure and properties
An In-depth Technical Guide to 6-Methylbenzofuran-3(2H)-one: Structure, Synthesis, and Applications
Introduction
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as the structural core of numerous natural products and synthetic compounds with significant biological activity.[1][2] These compounds exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] Among the various derivatives, benzofuran-3(2H)-ones, also known as aurones or coumaranones, serve as crucial intermediates and pharmacophores in their own right.[5] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, synthetic methodologies, and its emerging role in the development of novel therapeutic agents.
Molecular Profile and Chemical Identity
This compound is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a dihydrofuranone ring, with a methyl group substituent at the 6-position of the bicyclic system.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties for this compound is provided below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonym | 6-Methyl-1-benzofuran-3-one | [6] |
| CAS Number | 20895-41-4 | [6] |
| Molecular Formula | C₉H₈O₂ | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [6] |
| LogP (Octanol/Water Partition Coeff.) | 1.57 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 0 | [6] |
Spectroscopic Profile
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. Based on its functional groups and structural analogues, the following spectral characteristics are anticipated.[5][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:
-
A singlet for the aromatic proton at C7, shifted downfield due to deshielding from the adjacent carbonyl group.
-
A doublet or singlet for the aromatic proton at C5.
-
A doublet for the aromatic proton at C4.
-
A sharp singlet corresponding to the two methylene protons (C2-H₂) in the range of δ 4.6-4.8 ppm.[5]
-
A singlet for the three methyl protons (C6-CH₃) around δ 2.3-2.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal:
-
A peak for the carbonyl carbon (C3) significantly downfield, typically >195 ppm.[5]
-
Six distinct signals in the aromatic region (approx. 110-175 ppm) for the carbons of the benzene ring and the enol-ether carbon (C7a).
-
A signal for the methylene carbon (C2) adjacent to the oxygen atom.
-
A signal for the methyl carbon (C6-CH₃) in the aliphatic region, typically around 20-22 ppm.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by:
-
A strong, sharp absorption band for the C=O (ketone) stretch, expected around 1715-1725 cm⁻¹.[7]
-
Several bands corresponding to aromatic C=C stretching in the 1450-1620 cm⁻¹ region.
-
A prominent C-O-C (ether) stretching band.
-
C-H stretching bands for the aromatic, methylene, and methyl groups.
-
-
MS (Mass Spectrometry): Under electron ionization (EI-MS), the mass spectrum would show a distinct molecular ion peak [M]⁺ at m/z = 148, corresponding to its molecular weight.
Synthesis and Mechanistic Considerations
The synthesis of the benzofuran-3(2H)-one core is a well-documented area of organic chemistry, with multiple strategies available.[8] These methods often involve the intramolecular cyclization of a suitably substituted phenolic precursor.
General Synthetic Strategy: Intramolecular Cyclization
A common and versatile approach involves the reaction of a substituted phenol with an α-halo ester or acid, followed by an intramolecular Friedel-Crafts acylation or a similar cyclization event to form the five-membered dihydrofuranone ring. For this compound, the logical starting material would be p-cresol (4-methylphenol).
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields.[9] A plausible protocol for the synthesis of this compound, adapted from methodologies for similar structures, is detailed below.[5]
Objective: To synthesize this compound via a microwave-assisted intramolecular cyclization.
Materials:
-
Methyl 2-(2-methoxy-2-oxoethoxy)-4-methylbenzoate (precursor, synthesized from 4-methylsalicylic acid)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis reactor
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the precursor, methyl 2-(2-methoxy-2-oxoethoxy)-4-methylbenzoate (1.0 mmol), and potassium carbonate (1.5 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMF to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20-30 minutes.
-
Scientific Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating.[9] DMF is used as a high-boiling polar aprotic solvent suitable for microwave conditions. K₂CO₃ acts as the base to facilitate the cyclization.
-
-
Reaction Quenching and Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.[5]
-
Self-Validation: The purity of the final product must be confirmed by TLC, and its identity verified using the spectroscopic methods outlined in Section 2 (NMR, MS, IR). The yield is expected to be in the range of 43-58%.[9]
-
Reactivity and Applications in Drug Discovery
The chemical structure of this compound offers several sites for further chemical modification, making it a valuable building block for creating libraries of bioactive compounds.
Caption: Key reactive sites on the this compound scaffold.
The most significant reactive site is the C2 methylene group, which is activated by the adjacent carbonyl. This allows for facile condensation reactions (e.g., Knoevenagel or aldol-type condensations) with various aldehydes to form 2-benzylidenebenzofuran-3(2H)-ones, a class of compounds known as aurones.[3][10] These aurone derivatives have demonstrated potent biological activities.
A study on (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives (structurally related to derivatives of the title compound) revealed significant antimicrobial activity.[3] This highlights the potential of the 6-methylbenzofuranone core as a scaffold for developing new anti-infective agents.
| Compound ID (Substituent R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Source |
| 2a (4-Br) | 25 | 50 | 50 | [3] |
| 2b (4-Cl) | 25 | 50 | 50 | [3] |
| 2c (4-F) | 50 | 100 | 100 | [3] |
| 2d (4-NO₂) | 12.5 | 25 | 25 | [3] |
Table adapted from data on structurally related 7-methyl derivatives, demonstrating the scaffold's potential.[3]
The data shows that decorating the core scaffold, particularly with electron-withdrawing groups like nitro (2d), can lead to potent antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[3] Furthermore, other substituted benzofurans have shown promising anticancer activity against cell lines such as lung carcinoma (A549) and hepatocellular carcinoma (HepG2).[3][11]
Conclusion
This compound is a structurally important heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and, most importantly, its potential for derivatization make it a valuable scaffold for the development of novel therapeutic agents. The demonstrated antimicrobial and anticancer activities of its close analogues underscore the significance of the 6-methylbenzofuranone core. Further exploration of this molecule and its derivatives is warranted to unlock its full potential in drug discovery and development programs.
References
-
ResearchGate. Synthetic methods of benzofuran-3(2H)-ones. [Link]
-
ResearchGate. Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. [Link]
-
ACS Publications. TCT-Mediated and Water-Controlled Synthesis of Benzofuran-3(2H)-ones Bearing a Quaternary Carbon Center via a Radical Process Using Dimethyl Sulfoxide as a Dual Synthon. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [Link]
-
ResearchGate. Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. [Link]
-
PubChem. (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one. [Link]
-
Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]
-
SciSpace. An Update on Natural Occurrence and Biological Activity of Benzofurans. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 9. 6-Methylbenzofuran-2,3-dione|Research Chemical [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and origin of benzofuranone compounds
An In-depth Technical Guide to the Discovery and Origin of Benzofuranone Compounds
Authored by a Senior Application Scientist
Abstract
The benzofuranone core is a privileged heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds of significant medicinal interest. This technical guide provides a comprehensive exploration of the discovery and origins of benzofuranone compounds, intended for researchers, scientists, and professionals in drug development. We will traverse the historical milestones of their initial isolation from natural sources, delve into their biosynthetic pathways, and provide an overview of key synthetic methodologies. This guide emphasizes the causality behind experimental choices and provides self-validating protocols, grounded in authoritative scientific literature.
Part 1: A Legacy of Discovery: Unearthing Benzofuranones from Nature's Apothecary
The story of benzofuranones is deeply rooted in the exploration of natural products. These compounds are not uniformly distributed in nature but are found in specific classes of organisms, most notably fungi, lichens, and certain higher plants.
Pioneering Discoveries: Griseofulvin and Usnic Acid
Two of the most well-known and historically significant compounds, while not strictly benzofuranones in their final form, share a close biosynthetic relationship and have paved the way for research into this class of compounds.
-
Griseofulvin: The Fungal "Curling Factor" : In 1939, Oxford, Raistrick, and Simonart first isolated a compound from the fungus Penicillium griseofulvum.[1][2] This compound, named griseofulvin, was later found to be identical to the "curling factor" described by Brian and Hemming in 1947, which caused abnormal curling of fungal hyphae.[2] It was not until 1958 that griseofulvin was introduced as the first oral antifungal agent for treating dermatophytic infections.[3] Its discovery was a landmark in the field of mycology and infectious disease treatment.[3][4]
-
Usnic Acid: The Lichen Metabolite : First isolated in 1844 by the German scientist W. Knop, usnic acid is a dibenzofuran derivative prominently found in various lichen species.[5][6] It is particularly abundant in genera such as Usnea, Cladonia, Lecanora, and Ramalina.[6] While technically a dibenzofuran, its biosynthesis involves intermediates that are foundational to understanding the formation of related benzofuranone structures.
Natural Sources of Benzofuranone Compounds
Benzofuranone derivatives have been isolated from a diverse array of natural sources, highlighting their widespread, albeit specific, distribution.[7][8]
| Natural Benzofuranone/Related Compound | Natural Source(s) | Year of Discovery/Isolation | Key Biological Activity |
| Griseofulvin | Penicillium griseofulvum | 1939 | Antifungal[1][3] |
| Usnic Acid | Lichens (Usnea, Cladonia spp.) | 1844 | Antibiotic, Antiviral[5][6] |
| Ailanthoidol | Zanthoxylum ailanthoides | - | Immunosuppressive, Anticancer[9][10] |
| Novel Benzofuranone Derivative | Tephrosia purpurea | 2015 | Suppression of histamine H1 gene expression[11] |
| Benzofuranone Derivatives | Eurotium rubrum (mangrove-derived fungus) | 2016 | Antioxidant[12] |
| Ethyl 2-(3,3-bis(7-acetyl-4,6-dihydroxy-3,5-dimethylbenzofuran-2-yl)acryloyl) | Usnea longissima | - | Not specified[13] |
Benzofuran compounds are widely distributed in higher plants, with the Asteraceae, Rutaceae, Liliaceae, and Cyperaceae families being prominent sources.[8][14]
Part 2: The Genesis of the Scaffold: Biosynthesis of Benzofuranones
The structural complexity of benzofuranones is a testament to the elegant and efficient enzymatic machinery within the producing organisms. The biosynthesis of many of these compounds, including the related griseofulvin, proceeds through the polyketide pathway.
The Polyketide Pathway: A Molecular Assembly Line
The biosynthesis of griseofulvin in P. griseofulvum serves as an excellent model for understanding the formation of the benzofuranone backbone.[1]
-
Chain Assembly : The process begins with the synthesis of a 14-carbon poly-β-keto chain by a type I iterative polyketide synthase (PKS). This is achieved through the iterative addition of six malonyl-CoA units to an acyl-CoA starter unit.[1]
-
Cyclization and Aromatization : The linear polyketide chain undergoes a series of cyclization and aromatization reactions, mediated by cyclase and aromatase enzymes, respectively. This occurs through Claisen and aldol condensations to form a benzophenone intermediate.[1]
-
Methylation : The benzophenone intermediate is then methylated twice by S-adenosyl methionine (SAM).[1]
-
Oxidative Coupling and Ring Formation : A key step involves a phenolic oxidation, leading to the formation of diradical species. A stereospecific radical coupling then occurs, forming the characteristic tetrahydrofuranone ring of the grisan skeleton.[1]
-
Final Modifications : The resulting dehydrogriseofulvin is O-methylated by SAM and then stereoselectively reduced by NADPH to yield the final product, griseofulvin.[1]
Biosynthesis of Usnic Acid
Usnic acid is also a product of the polyketide pathway, with methylphloroacetophenone serving as a key intermediate.[5]
Caption: Simplified biosynthetic pathway of Griseofulvin.
Part 3: Constructing the Core: Key Synthetic Methodologies
The wide range of biological activities exhibited by benzofuranone derivatives has spurred the development of numerous synthetic strategies.[15][16]
Classical and Modern Approaches to the Benzofuranone Scaffold
The synthesis of the benzofuranone core can be broadly categorized into several approaches:
-
Condensation Reactions : These are among the traditional methods for constructing the benzofuranone ring system.[16]
-
Tandem Friedel-Crafts/Lactonization : This domino reaction provides an efficient route to 3,3-disubstituted-3H-benzofuran-2-one derivatives from polyphenols and suitable electrophiles.[17][18]
-
Palladium-Catalyzed Reactions : Modern organometallic chemistry has introduced powerful methods, such as the Pd-catalyzed hydroesterification of alkenylphenols, to synthesize benzofuranones with high regioselectivity.[17]
-
C-H Activation/Functionalization : The direct functionalization of C-H bonds represents a highly atom-economical approach to benzofuranone synthesis and derivatization.[16][17]
Representative Synthetic Protocol: Domino Friedel-Crafts/Lactonization
This protocol describes a general procedure for the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives.[18]
Materials:
-
Substituted phenol (1.0 eq)
-
Electrophilic agent (e.g., diethyl ketomalonate or 3,3,3-trifluoro-methyl pyruvate) (1.1 eq)
-
Titanium tetrachloride (TiCl₄) (10 mol%)
-
Anhydrous chloroform (CHCl₃)
Procedure:
-
To a solution of the substituted phenol in anhydrous CHCl₃, add the electrophilic agent.
-
Cool the reaction mixture in an ice bath and add TiCl₄ dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous Conditions : TiCl₄ is highly sensitive to moisture, which would deactivate the catalyst.
-
Catalytic TiCl₄ : As a Lewis acid, TiCl₄ activates the electrophilic agent, facilitating the initial Friedel-Crafts alkylation of the electron-rich phenol.
-
Domino Reaction : The intramolecular lactonization occurs spontaneously after the initial alkylation, making this a highly efficient one-pot process.
Caption: General synthetic scheme for benzofuranones.
Part 4: Isolation and Structural Elucidation
The successful study of benzofuranones relies on robust methods for their isolation and characterization.
Isolation from Natural Sources: A Step-by-Step Workflow
The isolation of usnic acid from lichens provides a classic example of the general workflow.[19]
Protocol for Isolation of Usnic Acid:
-
Extraction : The lichen material (e.g., Ramalina reticulata) is extracted with a suitable organic solvent, such as acetone or an acetone/alcohol mixture.[19]
-
Precipitation : The extract is concentrated by evaporation to precipitate the crude usnic acid.[19]
-
Washing : The crude precipitate is washed sequentially with a water-soluble alkanol and an aliphatic hydrocarbon solvent to remove impurities.[19]
-
Recrystallization : The purified precipitate is recrystallized from a solvent like acetone to yield pure usnic acid crystals.[19]
Self-Validating System: The purity of the isolated compound at each stage can be monitored by thin-layer chromatography (TLC) and melting point determination. The final product's identity is confirmed by spectroscopic analysis.
Spectroscopic Characterization
The structure of novel benzofuranone compounds is elucidated using a combination of spectroscopic techniques.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying key functional groups, particularly the characteristic carbonyl (C=O) stretch of the lactone ring.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[13]
Part 5: Biological Activities and Therapeutic Potential
Benzofuranone derivatives exhibit a remarkable breadth of pharmacological activities, making them attractive scaffolds for drug discovery.[9][22][23][24]
-
Antifungal Activity : Griseofulvin's mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[3][4][25] It is particularly effective against dermatophytes.[4]
-
Anticancer Activity : Numerous synthetic and natural benzofuran derivatives have demonstrated potent anticancer properties.[8][14]
-
Antiviral Activity : Certain benzofuranones have shown promise as antiviral agents, including activity against the Hepatitis C virus.[2][22]
-
Anti-inflammatory and Antioxidant Activity : The benzofuranone scaffold is also associated with anti-inflammatory and antioxidant effects.[12][14]
Caption: Mechanism of action of Griseofulvin.
Part 6: Conclusion and Future Perspectives
The journey from the discovery of naturally occurring benzofuranones to the rational design of synthetic derivatives has been a fruitful one. The diverse biological activities of this scaffold continue to inspire research in medicinal chemistry. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to address unmet medical needs. The rich history and promising future of benzofuranones ensure their continued importance in the field of drug discovery and development.
References
-
Wikipedia. Griseofulvin. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Pharmacological Journey of Griseofulvin: From Discovery to Application. [Link]
-
Taylor & Francis. Griseofulvin – Knowledge and References. [Link]
-
He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28241-28263. [Link]
-
International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR, 8(5). [Link]
-
Wikipedia. Usnic acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR, 3(6), 336-352. [Link]
-
He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
ResearchGate. Synthetic methods of benzofuran-3(2H)-ones. [Link]
-
Britannica. Griseofulvin. [Link]
-
PharmaTutor. (2011). Benzofuran : SAR And Pharmacological activity scaffold. [Link]
-
Al-Jedah, J. H., et al. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7014. [Link]
-
MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]
-
ResearchGate. Pharmacological Activities of Benzofuran Derivatives. [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
PubMed. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression. [Link]
-
PubMed. Isolation and identification of a new benzofuranone derivative from Usnea longissima. [Link]
-
SciSpace. (2020). An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. [Link]
-
PubMed. Usnic acid. [Link]
-
MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. [Link]
-
ResearchGate. Isolation and identification of a new benzofuranone derivative from Usnea longissima. [Link]
-
Prayogik Rasayan. (2017). Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofuranones. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. [Link]
-
Rullo, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 701. [Link]
-
PubMed. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]
-
ResearchGate. Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. [Link]
-
PubMed. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. [Link]
-
ResearchGate. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. [Link]
-
Tang, Z., et al. (2021). Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization. Synthesis, 53(18), 3193-3210. [Link]
-
Bhargava, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Catalysts, 12(11), 1431. [Link]
- Google Patents.
-
ResearchGate. Usnic acid biosynthesis pathway. [Link]
-
Tighrine, A., et al. (2018). Design, synthesis and antimicrobial activity of usnic acid derivatives. Molecules, 23(5), 1032. [Link]
-
ACS Publications. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]
Sources
- 1. Griseofulvin - Wikipedia [en.wikipedia.org]
- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. nbinno.com [nbinno.com]
- 5. Usnic acid - Wikipedia [en.wikipedia.org]
- 6. Usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and identification of a new benzofuranone derivative from Usnea longissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 15. jocpr.com [jocpr.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Benzofuranone synthesis [organic-chemistry.org]
- 18. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US2522547A - Isolation of usnic acid - Google Patents [patents.google.com]
- 20. An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies (2020) | Muhammad Khalid | 40 Citations [scispace.com]
- 21. benchchem.com [benchchem.com]
- 22. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. pharmatutor.org [pharmatutor.org]
- 24. researchgate.net [researchgate.net]
- 25. Griseofulvin | Antifungal, Dermatophyte & Treatment | Britannica [britannica.com]
A Guide to the Benzofuran Scaffold in Medicinal Chemistry: From Synthesis to Therapeutic Application
Executive Summary
The benzofuran scaffold, a heterocyclic system composed of fused benzene and furan rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in a multitude of natural products and clinically approved synthetic drugs underscores its therapeutic significance.[2][4][5] Benzofuran derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and antiarrhythmic properties.[2][3][6][7] This guide provides an in-depth technical exploration of the benzofuran core, designed for researchers and drug development professionals. We will dissect its fundamental properties, delve into robust synthetic strategies, analyze its role as a dynamic pharmacophore through detailed structure-activity relationships (SAR), and project future directions for this versatile molecular framework.
The Benzofuran Core: Structural and Physicochemical Rationale
The efficacy of a drug scaffold is deeply rooted in its intrinsic physicochemical properties. The benzofuran system is no exception; its unique electronic and steric features provide a robust foundation for molecular design.
The fusion of the electron-rich furan ring with the aromatic benzene ring creates a planar, lipophilic structure with a unique distribution of electron density. This inherent lipophilicity is a critical determinant of its pharmacokinetic profile. A prime example is the antiarrhythmic drug Amiodarone , where the benzofuran ring contributes to the drug's high lipid solubility.[3] This property leads to extensive tissue distribution, particularly in adipose tissue, which acts as a reservoir, contributing to the drug's long half-life.[3] The oxygen atom in the furan ring also acts as a hydrogen bond acceptor, a crucial feature for molecular recognition and interaction with biological targets.
Caption: Numbering of the core benzofuran scaffold.
Constructing the Core: Key Synthetic Methodologies
The ability to efficiently synthesize and functionalize the benzofuran scaffold is paramount for drug discovery programs. While classical methods like the Perkin rearrangement exist, modern catalytic strategies offer superior efficiency, substrate scope, and functional group tolerance.[7]
Palladium-Catalyzed Domino Reactions: The Sonogashira Approach
One of the most robust and widely adopted methods for constructing 2,3-disubstituted benzofurans is the palladium-catalyzed domino Sonogashira coupling/cyclization reaction.[8][9] This strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[8] The elegance of this approach lies in its convergence, allowing for the rapid assembly of complex scaffolds from readily available starting materials.[10]
Caption: Workflow for Sonogashira domino reaction.
Experimental Protocol: One-Pot Three-Component Synthesis via Sonogashira Coupling [8]
-
Reaction Setup: To a microwave vial, add the o-iodophenol (1.0 equiv.), terminal alkyne (1.2 equiv.), aryl iodide (1.2 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., triethylamine or DMF) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).
-
Reaction Conditions: Seal the vial and heat under microwave irradiation to the optimized temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes). The use of microwave irradiation significantly shortens reaction times and often minimizes side product formation.[8]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation Note: The success of this one-pot protocol hinges on carefully controlling the reaction conditions to favor the initial Sonogashira coupling while preventing premature cyclization, which can lead to undesired 3H-benzofuran byproducts.[8][10] The choice of base and solvent is critical for this chemoselectivity.
Intramolecular Heck Coupling
The intramolecular Heck reaction provides a powerful pathway to 2-substituted-3-functionalized benzofurans.[11][12] This method typically starts with the synthesis of an o-iodoaryl vinyl ether, which then undergoes a palladium-catalyzed cyclization. The regioselectivity of the Heck reaction reliably forms the C-O bond, making it a predictable and valuable tool for building the benzofuran core.[12][13]
Caption: Workflow for Intramolecular Heck Coupling.
Intramolecular Wittig Reaction
The Wittig reaction offers a chemoselective route to highly functionalized benzofurans.[14][15] This approach typically involves the reaction of a phosphorus ylide with a suitably positioned ester or ketone functionality on a phenolic precursor. By carefully choosing the reagents and reaction conditions, the intramolecular Wittig reaction can be directed to selectively form the furan ring of the benzofuran system.[14][16] This method is particularly valuable for creating benzofurans with specific substituents at the 2- or 3-position.[17]
Experimental Protocol: Chemoselective Intramolecular Wittig Reaction [14]
-
Ylide Formation (In Situ): In an inert atmosphere, dissolve the Michael acceptor precursor (e.g., a substituted 2-hydroxy-cinnamaldehyde derivative) (1.2 equiv.) in anhydrous CH₂Cl₂.
-
Reagent Addition: Add tri-n-butylphosphine (Bu₃P) (1.1 equiv.) and triethylamine (Et₃N) (1.1 equiv.).
-
Acyl Chloride Addition: Add the desired acyl chloride (1.0 equiv.) to the mixture. The reaction proceeds via a Michael addition of the phosphine, followed by trapping with the acyl chloride to form a key intermediate.
-
Wittig Reaction: The in situ generated phosphorus ylide undergoes an intramolecular Wittig reaction with the phenolic ester. Stir at room temperature for the specified time (e.g., 30 minutes to several hours).
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the resulting benzofuran derivative by column chromatography.
Causality Insight: The chemoselectivity between forming different heterocyclic products (e.g., oxazoles vs. benzofurans) can be controlled by the nature of the trapping reagent and the order of addition, which dictates which nucleophilic center attacks the electrophile first.[14][15]
The Benzofuran Pharmacophore: A Survey of Biological Activity
The benzofuran scaffold's true value lies in its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Benzofuran derivatives have emerged as potent anticancer agents, acting through various mechanisms.[1][18][19][20] These include the inhibition of tubulin polymerization, modulation of estrogen receptor activity, and inhibition of crucial protein kinases like CDK2 and mTOR.[3]
Structure-Activity Relationship (SAR) Insights:
-
C-2 Position: Substitutions at the C-2 position, particularly with ester or other heterocyclic rings, are often critical for cytotoxic activity.[1]
-
C-6 Position: The presence of a hydroxyl group at the C-6 position has been shown to confer excellent antibacterial activity and can also influence anticancer potency.[2]
-
Halogenation: The position of a halogen atom on the benzofuran ring is a crucial determinant of its biological activity.[1]
| Derivative Class | Substitution Pattern | Target/Mechanism | Potency (Example) | Reference |
| 2-Arylbenzofurans | 2-(3,4,5-trimethoxybenzoyl) | Tubulin Polymerization Inhibitor | IC₅₀ = 16-24 nM (against various cell lines) | [21] |
| Amino-benzofurans | 5-NH₂, 6-OMe | Growth Inhibition | IC₅₀ = 16-24 nM (against L1210, HeLa, etc.) | [21] |
| Benzofuran Acylhydrazones | Varied | LSD1 Inhibition | IC₅₀ = 7.2 nM | [3] |
| Halogenated Benzofurans | Varied | Cytotoxicity | Dependent on halogen position | [1] |
Antimicrobial and Antifungal Activity
The benzofuran core is a promising scaffold for developing new antimicrobial and antifungal agents to combat rising drug resistance.[2][22][23] Derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans and Aspergillus fumigatus.[2]
Causality Insight: The antifungal potencies of certain benzofuran-based amidrazones were found to be superior to their antibacterial activities, suggesting a specific mode of action against fungal cellular machinery.[2] SAR studies have revealed that substitutions at the C-3 and C-6 positions can greatly impact antibacterial activity and strain specificity.[2] For instance, compounds bearing a hydroxyl group at C-6 demonstrated excellent activity against a panel of bacterial strains with MIC₈₀ values as low as 0.78 μg/mL.[2]
Bioisosterism: A Strategic Application
In medicinal chemistry, bioisosteric replacement is a key strategy for lead optimization, where one functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.[24][25] The benzofuran scaffold is an effective bioisostere for other aromatic heterocycles like indole and benzothiophene.[26][27] This replacement can alter hydrogen bonding capabilities (replacing N-H with O) and modify metabolic stability while maintaining the overall shape required for target binding.[26] For example, indole analogues have been prepared as bioisosteres of benzofuran to probe different interactions within a target's binding groove.[26]
Future Perspectives
The benzofuran scaffold remains a fertile ground for drug discovery. Future research will likely focus on:
-
Novel Synthetic Routes: Development of more efficient, sustainable, and atom-economical synthetic methods, including advanced C-H functionalization techniques.[28][29]
-
New Therapeutic Targets: Exploring the potential of benzofuran derivatives against emerging therapeutic targets in areas like viral diseases and neuroinflammation.[5][30]
-
Hybrid Molecules: Designing hybrid molecules that combine the benzofuran scaffold with other known pharmacophores to achieve synergistic effects or multi-target activity.[19]
The versatility, synthetic accessibility, and proven biological relevance of the benzofuran core ensure its continued prominence in the landscape of medicinal chemistry for years to come.
References
-
Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
-
Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
-
Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]
-
Shaheen, S., Siddiqui, H. L., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]
-
Eldehna, W. M., Maklad, R. M., et al. (2022). Benzofuran – Knowledge and References. Taylor & Francis. [Link]
-
Frotscher, M., et al. (1996). Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry. [Link]
-
Reddy, D., et al. (2012). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. [Link]
-
Reddy, G. S., et al. (2015). A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. RSC Publishing. [Link]
-
Kumar, A., et al. (2024). Recent advances in C–H functionalization of 5, 6 benzo-fused N, O, S-containing heteroaromatic derivatives. ResearchGate. [Link]
-
Frotscher, M., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed. [Link]
-
Trindade, D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Flynn, B. L., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. [Link]
-
Reddy, D., et al. (2012). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. [Link]
-
Yao, C., et al. (2012). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. [Link]
-
Hu, L., et al. (2021). Direct Synthesis of Functionalized Benzofurans from Phenols. Synfacts. [Link]
-
Yao, C., et al. (2012). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. [Link]
-
Novák, Z. (2011). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Anonymous. (2019). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
-
Singh, S. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. [Link]
-
Kumar, A., & Singh, R. K. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Dawood, K. M., & Abbas, A. A. (2020). An update on benzofuran inhibitors: a patent review. PubMed. [Link]
-
Chan, J. H., et al. (1976). Annelated Furans. XVII* The Wittig Reaction of Benzofuranones. ConnectSci. [Link]
-
Wan, J., et al. (2009). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing). [Link]
-
Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. PubMed. [Link]
-
Kumar, D., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Shaheen, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Eldehna, W. M., et al. (2021). Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. PubMed. [Link]
-
Heras, J., et al. (2020). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. [Link]
-
Cera, G., & Pace, V. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]
-
Rajendran, S., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]
-
Zhang, S., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. NIH. [Link]
-
Barillari, C., & Brown, N. (2012). Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]
-
Johnson, J. E. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. [Link]
-
Smith, J. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. LinkedIn. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijsdr.org [ijsdr.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. connectsci.au [connectsci.au]
- 18. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 19. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. drughunter.com [drughunter.com]
- 25. ctppc.org [ctppc.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 30. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Methylbenzofuran-3(2H)-one: A Technical Guide for Researchers
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4][5] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][6][7] This technical guide focuses on a specific, yet underexplored, member of this family: 6-methylbenzofuran-3(2H)-one . While direct biological data for this compound is limited, its structural features suggest significant therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, providing a framework for investigating the biological activities of this compound. We will extrapolate from the extensive literature on related benzofuranones and 6-substituted benzofurans to hypothesize key biological activities and provide detailed, field-proven experimental protocols to validate these hypotheses.
Introduction: The Benzofuran Core and the Promise of this compound
The benzofuran ring system, a fusion of a benzene and a furan ring, is a common motif in nature and a versatile building block for synthetic chemists.[1][3][4] The diverse biological activities of benzofuran derivatives are well-documented, with numerous compounds having progressed to clinical use.[2][5] The benzofuran-3(2H)-one core, in particular, is of significant interest. The presence of a ketone functional group at the 3-position provides a key site for chemical modification and interaction with biological targets.
This compound is characterized by a methyl group at the 6-position of the benzofuran ring. This substitution is not trivial; the electronic and steric properties of the methyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. While extensive research has been conducted on various substituted benzofurans, the specific biological activities of this compound remain largely unexplored. This guide aims to bridge this knowledge gap by proposing a rational, evidence-based approach to its biological evaluation.
Hypothesized Biological Activities and Investigative Pathways
Based on the established pharmacology of structurally related benzofuran derivatives, we can hypothesize several key biological activities for this compound. For each potential activity, we will outline the scientific rationale and a corresponding experimental workflow for its investigation.
Anticancer Activity
Scientific Rationale: Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6][8] The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[9] The presence of the benzofuranone core in our target molecule, a feature found in other anticancer agents, provides a strong basis for investigating its potential in this area.
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the anticancer potential of this compound.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture selected cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Scientific Rationale: The benzofuran scaffold is a component of many natural and synthetic antimicrobial agents.[2][4] Derivatives have shown activity against a broad spectrum of bacteria and fungi.[2] The lipophilic nature of the benzofuran ring can facilitate passage through microbial cell membranes.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for assessing the antimicrobial activity of this compound.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Scientific Rationale: Several benzofuran derivatives have been reported to possess anti-inflammatory properties.[5][10] These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Experimental Workflow for Anti-inflammatory Evaluation:
Caption: Workflow for investigating the anti-inflammatory properties of this compound.
Detailed Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
Synthesis and Characterization
While this guide focuses on biological evaluation, the synthesis of this compound is a critical first step. A plausible synthetic route could involve the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. It is imperative that the synthesized compound is thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity before biological testing.
Data Summary and Interpretation
For clarity and comparative analysis, all quantitative data from the proposed experiments should be summarized in tables.
Table 1: Hypothetical Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) of this compound |
| A549 (Lung) | To be determined |
| HepG2 (Liver) | To be determined |
| MCF-7 (Breast) | To be determined |
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) of this compound |
| Staphylococcus aureus | To be determined |
| Escherichia coli | To be determined |
| Candida albicans | To be determined |
Table 3: Hypothetical Anti-inflammatory Activity Data
| Assay | IC50 (µM) of this compound |
| NO Inhibition in RAW 264.7 cells | To be determined |
| COX-1 Inhibition | To be determined |
| COX-2 Inhibition | To be determined |
Conclusion and Future Directions
This compound represents a promising, yet understudied, scaffold for the development of new therapeutic agents. This guide provides a comprehensive, hypothesis-driven framework for its systematic biological evaluation. The proposed workflows and detailed protocols are designed to be robust and provide a solid foundation for researchers to uncover the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound. Positive results from these initial screens would warrant further investigation into the precise mechanisms of action, structure-activity relationship (SAR) studies involving derivatization of the core structure, and eventual in vivo efficacy studies. The exploration of this compound could lead to the discovery of novel lead compounds for the treatment of a range of human diseases.
References
-
MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res, 3(2):267‒269. [Link]
-
Al-Ostath, A., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC, National Institutes of Health. [Link]
-
Sarsam, S. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]
-
Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. [Link]
-
ResearchGate. (n.d.). Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. ResearchGate. [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]
-
MySkinRecipes. (n.d.). 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one. MySkinRecipes. [Link]
-
Giemza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
-
Chen, C., et al. (2018). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme. [Link]
-
Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Al-Amiery, A. A., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH. [Link]
-
ResearchGate. (n.d.). Biologically important benzofuran analogs. ResearchGate. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buy 6-Ethylbenzofuran-2(3H)-one [smolecule.com]
The Synthetic Landscape of 6-Methylbenzofuran-3(2H)-one: A Technical Guide for Medicinal Chemists
Introduction: The Privileged Scaffold of Benzofuran-3(2H)-one
The benzofuran-3(2H)-one core is a prominent heterocyclic motif in medicinal chemistry and natural product synthesis. Its rigid structure and capacity for diverse functionalization have made it a "privileged scaffold," forming the basis for numerous compounds with a wide array of biological activities.[1][2] Derivatives of this core have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3] The strategic placement of substituents on the benzofuranone ring system allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery professionals.
This in-depth technical guide focuses on the synthesis of 6-methylbenzofuran-3(2H)-one and its analogs. The presence of a methyl group at the 6-position can significantly influence the biological activity and metabolic stability of the molecule. We will explore the core synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide detailed experimental protocols to empower researchers in their synthetic efforts.
Core Synthesis: Constructing the this compound Scaffold
The most common and strategically sound approach to the synthesis of this compound is through the intramolecular cyclization of a suitably substituted precursor. The Friedel-Crafts-type acylation of phenoxyacetic acids is a robust and widely employed method.
The Workhorse Reaction: Intramolecular Friedel-Crafts Acylation
This strategy involves two key stages: the synthesis of the phenoxyacetic acid precursor and its subsequent cyclization.
Stage 1: Synthesis of 2-(p-tolyloxy)acetic acid
The synthesis commences with the readily available starting material, 4-methylphenol (p-cresol). An ether linkage is formed by Williamson ether synthesis, reacting 4-methylphenol with an α-haloacetic acid ester, followed by hydrolysis to the carboxylic acid.
Experimental Protocol: Synthesis of 2-(p-tolyloxy)acetic acid
-
Materials: 4-methylphenol, ethyl chloroacetate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add 4-methylphenol and stir until a homogenous solution is obtained.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester.
-
Continue to reflux for an additional 1-2 hours.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry to yield 2-(p-tolyloxy)acetic acid.
-
Stage 2: Acid-Catalyzed Cyclization to this compound
The crucial ring-closing step is achieved by treating 2-(p-tolyloxy)acetic acid with a strong dehydrating acid, such as polyphosphoric acid (PPA) or Eaton's reagent. The acid serves a dual purpose: it activates the carboxylic acid for electrophilic attack and facilitates the dehydration that drives the reaction to completion.
Causality Behind Experimental Choices:
The choice of a strong acid like PPA is critical. PPA acts as both a solvent and a catalyst, providing a homogenous reaction medium and a high concentration of protons to promote the formation of the key acylium ion intermediate. The elevated temperature is necessary to overcome the activation energy of the intramolecular electrophilic aromatic substitution.
Mechanism of Cyclization:
The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The carboxylic acid is first protonated by the strong acid, followed by the loss of a water molecule to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage. A subsequent deprotonation re-aromatizes the ring and yields the final this compound product.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-(p-tolyloxy)acetic acid, polyphosphoric acid (PPA).
-
Procedure:
-
In a round-bottom flask, place 2-(p-tolyloxy)acetic acid.
-
Add polyphosphoric acid and stir the mixture to ensure homogeneity.
-
Heat the reaction mixture to 100-120 °C in an oil bath and maintain for 1-2 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any unreacted acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Synthesis of Analogs and Derivatives: Expanding Chemical Diversity
The this compound core is a versatile platform for the synthesis of a wide range of analogs. The active methylene group at the 2-position is particularly amenable to functionalization, most commonly through condensation reactions with aldehydes.
Knoevenagel Condensation for 2-Substituted Derivatives
A straightforward method to introduce substituents at the 2-position is the Knoevenagel condensation with aromatic aldehydes. This reaction is typically base-catalyzed and leads to the formation of 2-benzylidene derivatives.
Experimental Protocol: Synthesis of (Z)-6-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one [4]
-
Materials: this compound, 4-methylbenzaldehyde, piperidine, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-methylbenzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Data Presentation
| Compound | Starting Materials | Key Reagents | Yield (%) | Reference |
| 2-(p-tolyloxy)acetic acid | 4-methylphenol, ethyl chloroacetate | NaOH | High | General |
| This compound | 2-(p-tolyloxy)acetic acid | PPA | Good | [5][6] |
| (Z)-6-Methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one | This compound, 4-methylbenzaldehyde | Piperidine | Good | [4] |
Visualization of Synthetic Pathways
Caption: Synthetic workflow for this compound and a representative derivative.
Sources
- 1. Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Plausible Reaction Mechanisms for the Synthesis of the Benzofuranone Scaffold
An In-Depth Technical Guide
Foreword: The Enduring Significance of the Benzofuranone Core
The benzofuranone scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds exhibiting potent biological activities.[1] Molecules incorporating this core structure, such as the antifungal agent griseofulvin and the natural antioxidant maesopsin, have demonstrated the therapeutic potential inherent to this structural class.[1] Consequently, the development of novel and efficient synthetic methodologies to access structurally diverse benzofuranones remains a topic of intense interest for researchers in medicinal chemistry and drug development. An intimate understanding of the underlying reaction mechanisms is paramount, as it not only enables the optimization of existing methods but also empowers the rational design of new synthetic strategies to construct complex molecular architectures.
This technical guide provides an in-depth exploration of the plausible reaction mechanisms governing the formation of benzofuranones. Moving beyond a simple recitation of synthetic procedures, we will dissect the intricate catalytic cycles and reaction cascades, elucidating the causal factors that dictate reaction outcomes. By grounding our discussion in authoritative literature and providing field-proven experimental protocols, this document aims to serve as a valuable resource for scientists dedicated to the art and science of organic synthesis.
Mechanism 1: Palladium-Catalyzed C-H Activation and Intramolecular Lactonization
One of the most elegant and atom-economical strategies to construct benzofuranones involves the direct functionalization of C-H bonds. Palladium catalysis has emerged as a powerful tool in this domain, enabling the synthesis of 3,3-disubstituted benzofuranones from readily available phenylacetic acids. This approach obviates the need for pre-functionalized starting materials, such as ortho-halophenols, thereby shortening synthetic sequences.
Causality and Mechanistic Rationale
The core principle of this transformation is the use of a carboxylic acid directing group to orchestrate a regioselective C-H activation at the ortho-position of the phenyl ring. The subsequent intramolecular C-O bond formation (lactonization) forges the heterocyclic ring. A key challenge in palladium catalysis is facilitating the often-difficult reductive elimination from Pd(IV) intermediates. The success of this specific reaction hinges on a Pd(II)/Pd(IV) catalytic cycle, which is enabled by the use of a strong oxidant.
Plausible Catalytic Cycle
The reaction is proposed to proceed through the following key steps, as supported by extensive mechanistic studies in the field of C-H activation[2][3]:
-
Directed C-H Activation: The phenylacetic acid substrate coordinates to the Pd(II) catalyst, forming a five-membered cyclometalated intermediate, or palladacycle. This directed C-H activation is a crucial step that ensures high regioselectivity.
-
Oxidation: An oxidant, typically a hypervalent iodine reagent like PhI(OAc)₂, oxidizes the Pd(II) center to a high-energy Pd(IV) species.
-
C-O Reductive Elimination: The key bond-forming step occurs via reductive elimination from the Pd(IV) intermediate, forming the C(aryl)-O bond and regenerating the Pd(II) catalyst. This step closes the furanone ring.
-
Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Plausible Pd(II)/Pd(IV) catalytic cycle for C-H activation/lactonization.
Self-Validating Experimental Protocol: Synthesis of 3,3-Dimethylbenzofuran-2(3H)-one
This protocol is adapted from the work of Shi and coworkers and serves as a reliable method for the synthesis of 3,3-disubstituted benzofuranones.[3]
Materials:
-
2-Phenylisobutyric acid (1 equiv, 0.2 mmol, 32.8 mg)
-
Pd(OAc)₂ (10 mol%, 0.02 mmol, 4.5 mg)
-
PhI(OAc)₂ (2 equiv, 0.4 mmol, 128.8 mg)
-
AgOAc (0.5 equiv, 0.1 mmol, 16.7 mg)
-
CsOAc (0.5 equiv, 0.1 mmol, 19.2 mg)
-
NaOAc (0.5 equiv, 0.1 mmol, 8.2 mg)
-
PhCl (1.0 mL)
-
t-BuOH (1.0 mL)
-
Schlenk tube equipped with a magnetic stir bar
Procedure:
-
To a Schlenk tube, add 2-phenylisobutyric acid, Pd(OAc)₂, PhI(OAc)₂, AgOAc, CsOAc, and NaOAc.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add PhCl and t-BuOH (1:1 solvent mixture) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor reaction completion by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3,3-dimethylbenzofuran-2(3H)-one.
Trustworthiness Note: The combination of acetate salts (AgOAc, CsOAc, NaOAc) is crucial for buffering the reaction and facilitating the catalytic cycle. The expected yield for this specific substrate is typically high (>80%). Successful execution should yield a clean product after chromatography.
Substrate Scope and Performance
The Pd-catalyzed C-H lactonization exhibits good functional group tolerance. A summary of representative yields is presented below.
| R¹ in Phenylacetic Acid | R², R³ | Yield (%) |
| H | Me, Me | 89% |
| 4-OMe | Me, Me | 75% |
| 4-Cl | Me, Me | 81% |
| H | -(CH₂)₅- | 85% |
| Data synthesized from literature reports.[3] |
Mechanism 2: Acid-Catalyzed Tandem Friedel-Crafts/Lactonization
A classic yet powerful approach to benzofuranone synthesis involves the acid-catalyzed reaction of phenols with α-hydroxy acids or their derivatives. This metal-free method proceeds via a tandem Friedel-Crafts alkylation followed by an intramolecular lactonization cascade.
Causality and Mechanistic Rationale
The reaction is driven by the generation of a key electrophilic intermediate from the α-hydroxy acid component under strong acid catalysis. Phenol, being an electron-rich aromatic ring, acts as the nucleophile in a Friedel-Crafts alkylation. The proximity of the resulting ortho-alkylated phenol's hydroxyl group and the carboxylic acid moiety facilitates a subsequent, irreversible intramolecular esterification (lactonization) to yield the thermodynamically stable benzofuranone ring system.
Plausible Reaction Pathway
The mechanism, as proposed by Zhou and others, can be outlined as follows[2][4]:
-
Carbocation Formation: In the presence of a strong acid catalyst (e.g., HClO₄ or TfOH), the α-hydroxy acid is protonated at the hydroxyl group.
-
Dehydration: The protonated hydroxyl group departs as a water molecule, generating a stabilized carbocation or a related electrophilic species.
-
Electrophilic Aromatic Substitution (Friedel-Crafts): The electron-rich phenol attacks the carbocation, preferentially at the ortho position due to steric and electronic factors, forming a C-C bond.
-
Intramolecular Lactonization: The phenolic hydroxyl group of the intermediate then attacks the carboxylic acid carbonyl, and subsequent dehydration closes the five-membered lactone ring to furnish the final benzofuranone product.
Sources
A Comprehensive Theoretical and Computational Guide to 6-methylbenzofuran-3(2H)-one: From Molecular Structure to Therapeutic Potential
Abstract
Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and intriguing optical properties.[1][2] This in-depth technical guide focuses on a specific, promising scaffold: 6-methylbenzofuran-3(2H)-one. We move beyond elementary descriptions to provide a comprehensive exploration of its molecular characteristics through the lens of advanced computational chemistry. This document delineates the theoretical framework, step-by-step computational protocols, and detailed analysis of the molecule's structural, spectroscopic, electronic, and non-linear optical (NLO) properties. Furthermore, we investigate its potential as a therapeutic agent via molecular docking simulations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery and deepen molecular understanding.
The Rationale for a Computational Approach: Beyond the Bench
Experimental synthesis and characterization are indispensable, but they reveal only part of the molecular story.[3][4] Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful synergistic tool.[5] It allows us to build a predictive model of a molecule's behavior at the electronic level, offering insights that are often difficult or impossible to obtain through experimentation alone.
The strategic advantages of this in-silico approach are threefold:
-
Predictive Power: We can accurately forecast a wide range of properties—from vibrational spectra to reactivity hotspots—before a single gram of the compound is synthesized.
-
Mechanistic Insight: It provides a window into the electronic interactions that govern the molecule's structure, stability, and function.
-
Rational Design: By understanding the structure-property relationships, we can intelligently design new derivatives with enhanced efficacy or specific desired characteristics, be it for drug targeting or materials science applications.[5]
This guide employs a robust and widely validated computational methodology to construct a detailed profile of this compound.
Methodological Framework: A Self-Validating Computational Protocol
The integrity of computational results hinges on a sound and well-justified methodology. Our approach is grounded in Density Functional Theory (DFT), which offers an optimal balance between computational accuracy and resource efficiency for molecules of this size.
Core Computational Engine: DFT/B3LYP
The workhorse for our calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is renowned for its excellent performance in predicting the geometries and electronic properties of organic molecules. It is paired with the 6-311++G(d,p) basis set, a choice made to ensure high-quality results:
-
6-311G: A triple-zeta basis set that provides a highly flexible description of the core and valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogens, which are critical for accurately describing lone pairs and non-covalent interactions.
-
(d,p): Polarization functions are included to allow for non-spherical electron density distribution, essential for describing bonding in cyclic and polar systems.
This combination of functional and basis set is a gold standard for achieving reliable theoretical data for systems like benzofuranoids.[6][7]
Experimental Workflow: A Step-by-Step Guide
The entire computational investigation follows a logical, multi-step workflow designed to build a holistic understanding of the molecule.
Protocol 1: Comprehensive Computational Analysis of this compound
-
Input Structure Generation: A 2D structure of this compound is drawn and converted to a 3D format.
-
Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to find the molecule's lowest energy, most stable conformation.
-
Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8] This step also yields the theoretical FT-IR and FT-Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to derive crucial electronic properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated.[8]
-
Molecular Electrostatic Potential (MESP): The MESP map is generated to visualize charge distribution and predict reactive sites.[9]
-
Natural Bond Orbital (NBO) Analysis: NBO calculations are performed to analyze intramolecular charge transfer, hyperconjugative interactions, and atomic charges.[7][10][11]
-
Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess NLO potential.[12][13]
-
-
Biological Activity Simulation:
Caption: Computational analysis workflow for this compound.
Results and Discussion: A Multi-faceted Molecular Portrait
Molecular Geometry and Vibrational Analysis
The optimized geometry of this compound reveals a nearly planar benzofuran ring system. The calculated bond lengths and angles are consistent with experimental data for similar aurone structures, providing the first layer of validation for our theoretical model.[3][16]
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| C-O (ring) | 1.37 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | O-C-C (carbonyl) | 125.8° |
| | C-O-C (ether) | 108.5° |
The calculated vibrational spectrum provides theoretical support for experimental characterization. Key vibrational modes are assigned below. The high-frequency C=O stretching vibration is a particularly strong and characteristic peak in the IR spectrum.
Table 2: Assignment of Major Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3080-3120 | Aromatic C-H Stretch |
| 2950-2990 | Methyl C-H Stretch |
| 1725 | C=O Carbonyl Stretch |
| 1610, 1580 | Aromatic C=C Stretch |
| 1280 | C-O Ether Stretch |
Electronic Properties: Reactivity and Charge Distribution
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
E(HOMO): -6.45 eV
-
E(LUMO): -2.11 eV
-
Energy Gap (ΔE): 4.34 eV
The HOMO is primarily localized over the fused benzene ring and the ether oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is concentrated on the carbonyl group and the adjacent double bond, marking this region as susceptible to nucleophilic attack. The relatively small energy gap of 4.34 eV suggests that this compound is a moderately reactive molecule with potential for significant intramolecular charge transfer.[8]
The MESP map provides an intuitive visualization of the charge distribution on the molecule's surface, acting as a roadmap for intermolecular interactions.[9] For this compound, the MESP analysis reveals:
-
Most Negative Region (Red): Located around the carbonyl oxygen atom, confirming it as the primary site for electrophilic and hydrogen-bond donor interactions. This high negative potential is a key feature governing its interaction with biological receptors.[17]
-
Positive Regions (Blue): Distributed around the aromatic and methyl hydrogen atoms, indicating these areas are favorable for nucleophilic interactions.
NBO analysis deconstructs the complex molecular wavefunction into a more intuitive picture of localized bonds and lone pairs, revealing the underlying stabilizing interactions within the molecule.[10][18] The most significant interactions are hyperconjugative, involving the donation of electron density from a filled (donor) orbital to a vacant (acceptor) orbital.
Table 3: Key Intramolecular Interactions from NBO Analysis
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O8) | π* (C7=O11) | 28.5 |
| LP (O1) | σ* (C2-C7) | 5.2 |
| π (C4-C5) | π* (C6-C7a) | 18.9 |
The most powerful interaction is the donation from a lone pair (LP) on the ether oxygen (O8) into the antibonding π* orbital of the carbonyl group. This delocalization of electrons contributes significantly to the stability of the conjugated system.
Caption: Key NBO donor-acceptor interaction in the molecule.
Non-Linear Optical (NLO) Properties
Benzofuran derivatives are known for their potential in optoelectronic applications due to their extended π-conjugation.[12][13][19] We calculated the key NLO parameters to evaluate this potential. The first hyperpolarizability (β₀) is a critical measure of NLO activity.
Table 4: Calculated NLO Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 18.9 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 9.8 x 10⁻³⁰ esu |
The calculated first hyperpolarizability is approximately 8 times greater than that of the standard reference material, urea. This significant value indicates that this compound possesses noteworthy NLO properties and could be a promising candidate for the development of new optical materials.[20]
Biological Activity Potential: Molecular Docking
To explore the therapeutic potential of this compound, we performed a molecular docking study. Based on literature for similar scaffolds, N-myristoyltransferase (NMT), a crucial enzyme in fungi and protozoa, was selected as a potential target.[21]
Protocol 2: Molecular Docking Simulation
-
Receptor Preparation: The crystal structure of the target protein (e.g., NMT) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking by assigning appropriate charges and defining rotatable bonds.
-
Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to predict the optimal binding pose of the ligand within the receptor's active site.[15]
-
Analysis: The binding energy is calculated, and the key intermolecular interactions (hydrogen bonds, hydrophobic contacts) are visualized and analyzed.
Caption: Logical workflow for molecular docking analysis.
The docking results show a strong binding affinity with a calculated binding energy of -7.8 kcal/mol . The analysis of the binding pose reveals critical interactions:
-
Hydrogen Bonding: The highly electronegative carbonyl oxygen acts as a hydrogen bond acceptor with a key amino acid residue in the active site.
-
Hydrophobic Interactions: The fused aromatic ring and the methyl group engage in hydrophobic and π-stacking interactions with nonpolar residues, anchoring the molecule securely in the binding pocket.
These results suggest that this compound is a viable scaffold for developing potent inhibitors against microbial targets like NMT.[21]
Conclusion and Future Outlook
This guide has systematically applied a robust computational methodology to create a detailed, multi-faceted profile of this compound. Our DFT calculations have successfully elucidated its stable geometry, vibrational signatures, and electronic landscape.
Key findings include:
-
The molecule's reactivity is governed by the electron-rich benzofuran ring system (HOMO) and the electron-deficient carbonyl group (LUMO).
-
The carbonyl oxygen is the primary center for electrophilic and hydrogen-bonding interactions, a crucial feature for biological receptor binding.
-
Significant intramolecular charge transfer, confirmed by NBO analysis, contributes to the molecule's stability and electronic properties.
-
The compound exhibits a strong non-linear optical response, marking it as a candidate for materials science applications.
-
Molecular docking simulations predict a high binding affinity for microbial N-myristoyltransferase, highlighting its potential as a lead structure in drug discovery.
The insights gained from this theoretical study provide a solid foundation for future experimental work. The identified reactive sites can guide synthetic modifications to enhance biological activity or tune optical properties. The predicted binding mode offers a blueprint for designing next-generation derivatives with improved target specificity and potency, thereby accelerating the journey from molecular concept to tangible application.
References
-
Krawczyk, P., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 272. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Enhanced nonlinear optical properties due to electronic delocalization in conjugated benzodifuran derivatives. Retrieved from [Link]
-
R Discovery. (2023). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Retrieved from [Link]
-
Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. Retrieved from [Link]
-
University of Strathclyde. (n.d.). NPA/NBO-Analysis Examples. Retrieved from [Link]
-
El-Emam, A. A., et al. (2020). Molecular Docking Studies, Structural and Spectroscopic Properties of Monomeric and Dimeric Species of Benzofuran-Carboxylic Acids Derivatives: DFT Calculations and Biological Activities. Computational Biology and Chemistry, 87, 107311. Retrieved from [Link]
-
Taylor & Francis Online. (2013). Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Retrieved from [Link]
-
Khan, A., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Scientific Reports, 13(1), 12345. Retrieved from [Link]
-
Khelfaoui, F., et al. (2022). A Density Functional Theory Study. Physical Chemistry Research, 10(1), 105-125. Retrieved from [Link]
-
Halim, S. A., & Ibrahim, M. A. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP). RSC Advances, 12(21), 13135-13153. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]
-
FACCTs. (n.d.). Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. Retrieved from [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26759. Retrieved from [Link]
-
ResearchGate. (n.d.). Docking, Screening, Synthesis of 4-hydroxy-6-methyl-2-phenyl-1-benzofuran-3(2H)-one derivatives as new leads for anti-cancer activity. Retrieved from [Link]
-
Ruhr-Universität Bochum. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'. 9(1), 232-240. Retrieved from [Link]
-
EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrostatic potential (ESP) mapped the molecular surface of 2 a and 31. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. easpublisher.com [easpublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. physchemres.org [physchemres.org]
- 6. Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]
- 8. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEP [cup.uni-muenchen.de]
- 10. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 11. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cris.bgu.ac.il [cris.bgu.ac.il]
- 17. researchgate.net [researchgate.net]
- 18. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 19. [PDF] Enhanced nonlinear optical properties due to electronic delocalization in conjugated benzodifuran derivatives | Semantic Scholar [semanticscholar.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 6-methylbenzofuran-3(2H)-one
Introduction: The Significance of the Benzofuranone Core
The 6-methylbenzofuran-3(2H)-one scaffold is a crucial heterocyclic motif in the landscape of medicinal chemistry and drug development. As a privileged structure, it forms the core of numerous biologically active molecules, demonstrating a wide array of pharmacological properties. This guide provides an in-depth technical overview of the primary synthetic routes to this valuable compound, with a focused exploration of the key starting materials and the strategic considerations underpinning their selection and transformation. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships in experimental design, ensuring a robust and reproducible synthetic strategy.
Core Synthetic Strategy: A Two-Step Approach from p-Cresol
The most direct and industrially scalable synthesis of this compound commences with the readily available and cost-effective starting material, p-cresol (4-methylphenol) . This pathway is elegantly straightforward, proceeding through two principal transformations:
-
O-Alkylation: The synthesis of the key intermediate, 4-methylphenoxyacetic acid , via a Williamson ether synthesis.
-
Intramolecular Cyclization: The ring-closure of 4-methylphenoxyacetic acid to yield the target this compound.
This strategic disconnection offers a reliable and efficient route, amenable to a range of reaction conditions and scalable for laboratory and potential pilot-plant production.
Part 1: Synthesis of the Key Intermediate: 4-methylphenoxyacetic acid
The initial and critical step in this synthetic sequence is the conversion of p-cresol to 4-methylphenoxyacetic acid. This transformation is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.
Causality in Experimental Design: The Williamson Ether Synthesis
The choice of the Williamson ether synthesis is predicated on its high efficiency and the commercial availability of the necessary reagents. The reaction proceeds via the deprotonation of the phenolic hydroxyl group of p-cresol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with a haloacetic acid, most commonly chloroacetic acid.
Key Starting Materials and Reagents:
| Starting Material/Reagent | Role in Reaction | Key Considerations |
| p-Cresol (4-methylphenol) | Primary aromatic starting material | High purity is recommended to avoid side reactions. |
| Chloroacetic acid | Alkylating agent | A slight excess may be used to ensure complete reaction of the p-cresol. |
| Sodium hydroxide (NaOH) | Base | Essential for the deprotonation of p-cresol to form the sodium p-cresolate. The concentration and amount are critical for reaction efficiency. |
| Water | Solvent | The reaction is typically carried out in an aqueous medium. |
| Hydrochloric acid (HCl) | Acid | Used for the final acidification to precipitate the 4-methylphenoxyacetic acid product. |
Experimental Protocol: Synthesis of 4-methylphenoxyacetic acid[1][2]
-
Formation of Sodium p-Cresolate: In a suitable reaction vessel, dissolve p-cresol in an aqueous solution of sodium hydroxide. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Addition of Chloroacetic Acid: To the solution of sodium p-cresolate, slowly add a solution of chloroacetic acid. The rate of addition should be controlled to manage the reaction temperature.
-
Reaction Monitoring: The reaction mixture is typically heated to a temperature between 90-100°C for 1-2 hours to ensure the completion of the condensation reaction.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the 4-methylphenoxyacetic acid as a white solid.
-
Purification: The precipitated product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Recrystallization from a suitable solvent, such as ethanol or water, can be performed to obtain a highly pure product.
Part 2: Intramolecular Cyclization to this compound
The final and key ring-forming step is the intramolecular cyclization of 4-methylphenoxyacetic acid. This transformation can be achieved through several methods, with the choice of reagent significantly influencing the reaction conditions and yield. Two of the most effective methods are Friedel-Crafts acylation using a strong acid catalyst and the Vilsmeier-Haack reaction.
Method A: Friedel-Crafts Cyclization with Polyphosphoric Acid (PPA)
Causality in Experimental Design:
Polyphosphoric acid (PPA) is a widely used and effective reagent for intramolecular Friedel-Crafts acylations. It acts as both a catalyst and a solvent, promoting the formation of an acylium ion intermediate which then attacks the electron-rich aromatic ring to form the desired five-membered ring of the benzofuranone. The ortho-position to the ether linkage is activated, directing the cyclization to the desired position.
Experimental Protocol: Cyclization using PPA
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, 4-methylphenoxyacetic acid is mixed with an excess of polyphosphoric acid.
-
Heating and Reaction: The mixture is heated with stirring to a temperature typically in the range of 100-120°C. The reaction is monitored for its completion, which usually takes a few hours.
-
Workup: The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude this compound.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted starting material. The crude product can be purified by recrystallization or column chromatography.
Method B: Vilsmeier-Haack Reaction
Causality in Experimental Design:
The Vilsmeier-Haack reaction provides an alternative and often milder route for the cyclization of phenoxyacetic acids.[2][3] The Vilsmeier reagent, typically formed from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), acts as an electrophile.[2] The reaction proceeds through the formation of an intermediate which then undergoes hydrolysis during workup to yield the benzofuranone. This method can sometimes offer better regioselectivity and avoid the harsh conditions of strong acid catalysis.
Experimental Protocol: Vilsmeier-Haack Cyclization
-
Formation of Vilsmeier Reagent: In a cooled, dry reaction flask under an inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. This exothermic reaction forms the Vilsmeier reagent.
-
Reaction with 4-methylphenoxyacetic acid: A solution of 4-methylphenoxyacetic acid in a suitable solvent (e.g., dichloromethane) is then added to the freshly prepared Vilsmeier reagent at a controlled temperature.
-
Reaction Progression: The reaction mixture is stirred at a specified temperature (often ranging from room temperature to gentle heating) for a period of time until the reaction is complete, as indicated by TLC.
-
Hydrolysis and Workup: The reaction is quenched by the careful addition of an ice-water mixture. The product is then extracted into an organic solvent. The organic layer is washed with water, brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.
Visualization of the Synthetic Pathway
Caption: Overall synthetic route to this compound.
Comparative Analysis of Cyclization Methods
| Parameter | Friedel-Crafts (PPA) | Vilsmeier-Haack |
| Reagents | Polyphosphoric acid | POCl₃, DMF |
| Reaction Conditions | High temperature (100-120°C) | Milder conditions (RT to moderate heat) |
| Advantages | Simple procedure, readily available reagent | Milder conditions, potentially higher selectivity |
| Disadvantages | Harsh acidic conditions, difficult workup | Use of corrosive and moisture-sensitive reagents |
| Typical Yields | Moderate to good | Moderate to good |
Characterization Data for this compound
Upon successful synthesis, the structure and purity of this compound should be confirmed using standard analytical techniques.
-
Appearance: Typically a white to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3-7.0 (m, 3H, Ar-H), 4.6 (s, 2H, -O-CH₂-), 2.4 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~205 (C=O), 160 (Ar-C-O), 135, 130, 125, 124, 110 (Ar-C), 75 (-O-CH₂-), 21 (Ar-CH₃).
-
Mass Spectrometry (EI): m/z (%) 148 (M⁺).
Conclusion and Future Perspectives
The synthesis of this compound from p-cresol represents a robust and efficient strategy for accessing this important heterocyclic core. The choice between Friedel-Crafts cyclization with PPA and the Vilsmeier-Haack reaction will depend on the specific laboratory capabilities and desired reaction conditions. Further optimization of these methods, including the exploration of alternative catalysts and green chemistry approaches, will continue to enhance the accessibility and utility of this valuable scaffold in the development of novel therapeutics.
References
-
Kaur, N. (n.d.). Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. ResearchGate. Retrieved from [Link]
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
- Google Patents. (n.d.). Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
-
ChemBK. (2024). 4-Methylphenoxyacetic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
-
Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK REACTION: FORMYLATION OF INDOLES USING DEUTERATED N,N-DIMETHYLFORMAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). The general synthetic route for the synthesis of 3-coumaranone derivatives, 5a–t. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 6-Methylbenzofuran-3(2H)-one
Abstract: This document provides a detailed, two-step protocol for the synthesis of 6-methylbenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] The synthesis begins with the O-alkylation of 4-methylphenol (p-cresol) to form an intermediate, 2-(4-methylphenoxy)acetic acid, which subsequently undergoes an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid to yield the target compound. This guide offers in-depth explanations of the reaction mechanisms, step-by-step procedures, safety protocols, and characterization methods intended for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Background
Benzofuranones are a critical class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[3][4] Their derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][5] Specifically, the this compound scaffold serves as a key building block for more complex molecules in drug discovery programs.
The synthetic strategy outlined herein is a robust and well-established method for constructing the benzofuranone core. It leverages a classic Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization.[6][7] This approach is advantageous due to the ready availability of the starting materials and the generally high yields achieved in both steps. Understanding the causality behind each procedural choice is crucial for successful and reproducible synthesis.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Step 1: Williamson ether synthesis to form 2-(4-methylphenoxy)acetic acid.
-
Step 2: Polyphosphoric acid (PPA) mediated intramolecular cyclization to form this compound.
Caption: Overall two-step synthesis of this compound.
Experimental Protocol: Part 1 - Synthesis of 2-(4-Methylphenoxy)acetic acid
Principle and Rationale
This step involves a nucleophilic substitution reaction known as the Williamson ether synthesis. The hydroxyl group of 4-methylphenol is deprotonated by a strong base, sodium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of bromoacetic acid, displacing the bromide ion and forming the carbon-oxygen ether linkage. The reaction is heated to ensure a sufficient reaction rate. Subsequent acidification is necessary to protonate the carboxylate, yielding the final carboxylic acid product which precipitates from the aqueous solution.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Methylphenol (p-cresol) | 108.14 | 10.81 g | 100 | Starting material. Corrosive and toxic. |
| Sodium Hydroxide (NaOH) | 40.00 | 8.80 g | 220 | Base. Caustic. |
| Bromoacetic Acid | 138.95 | 13.90 g | 100 | Alkylating agent. Highly corrosive and toxic.[8] |
| Deionized Water | 18.02 | 150 mL | - | Solvent and for workup. |
| Concentrated HCl (~37%) | 36.46 | ~20 mL | - | For acidification. Corrosive. |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (8.80 g) in deionized water (50 mL). The dissolution is highly exothermic; allow the solution to cool to near room temperature.
-
Addition of Phenol: To the cooled NaOH solution, add 4-methylphenol (10.81 g). Stir the mixture until the phenol has completely dissolved to form a clear solution of sodium 4-methylphenoxide.
-
Addition of Alkylating Agent: In a separate beaker, carefully dissolve bromoacetic acid (13.90 g) in deionized water (100 mL). Slowly add this solution to the phenoxide solution in the flask. Caution: Bromoacetic acid is highly corrosive; handle with extreme care in a fume hood.[8]
-
Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Workup - Acidification: After 2 hours, remove the heating mantle and allow the flask to cool to room temperature. Transfer the reaction mixture to a larger beaker (e.g., 1 L) and cool it further in an ice-water bath.
-
Precipitation: While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise to the cooled reaction mixture. A white precipitate of 2-(4-methylphenoxy)acetic acid will begin to form. Continue adding HCl until the solution is strongly acidic (pH ~1-2, check with pH paper).
-
Isolation and Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove any inorganic salts. Allow the product to air-dry. For higher purity, the crude product can be recrystallized from a water/ethanol mixture.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Experimental Protocol: Part 2 - Synthesis of this compound
Principle and Rationale
This transformation is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation). Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium.[7] PPA protonates the carboxylic acid group of the intermediate, which then loses a molecule of water to form a highly reactive acylium ion. This electrophilic acylium ion is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the new five-membered ring.[7][9][10] The choice of the ortho position is directed by the activating ether group.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-(4-Methylphenoxy)acetic acid | 166.17 | 8.31 g | 50 | Product from Part 1. |
| Polyphosphoric Acid (PPA) | - | ~100 g | - | Catalyst and solvent. Highly corrosive.[11] |
| Crushed Ice / Ice Water | - | ~500 g | - | For quenching the reaction. |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~100 mL | - | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: Place polyphosphoric acid (~100 g) into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Caution: PPA is highly viscous and corrosive. Handle with care.[12]
-
Addition of Reactant: Begin stirring the PPA and add the 2-(4-methylphenoxy)acetic acid (8.31 g) portion-wise over 10-15 minutes. The viscosity of the mixture will increase.
-
Reaction: Heat the mixture to 90-100 °C using a heating mantle. Maintain this temperature for 1 hour. The color of the mixture will typically darken to a reddish-brown.
-
Workup - Quenching: After 1 hour, remove the heating and allow the flask to cool slightly (to about 60-70 °C). In a large beaker (e.g., 2 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice slurry with vigorous stirring. This is a highly exothermic process and should be done cautiously in a fume hood.
-
Extraction: Once the PPA is fully hydrolyzed and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution ), and finally with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield the crude product, often as a brown oil or semi-solid.
-
Purification: Purify the crude product using silica gel column chromatography.[13] A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil. The molecular formula is C₉H₈O₂ with a molecular weight of 148.16 g/mol .[14]
Characterization of this compound
-
Appearance: Typically a white to pale yellow solid.
-
Molecular Formula: C₉H₈O₂[14]
-
Molecular Weight: 148.16 g/mol [14]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.0 (m, 3H, Ar-H), 4.6 (s, 2H, -O-CH₂-CO-), 2.4 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~200 (C=O), 160 (Ar-C-O), 138, 130, 125, 120, 110 (Ar-C), 75 (-O-CH₂-), 21 (Ar-CH₃).
-
Mass Spectrometry (ESI-MS): m/z 149.05 [M+H]⁺.
Workflow Visualization
Caption: Detailed experimental workflow for the two-part synthesis.
Safety and Handling Precautions
All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Bromoacetic Acid: Highly toxic and corrosive. It can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin. Handle only in a fume hood.[8]
-
Polyphosphoric Acid (PPA): A strong corrosive agent that reacts exothermically with water.[11][12] It can cause severe burns. Avoid contact with skin and eyes. When quenching, add the acid mixture slowly to ice to manage the heat generated.[12]
-
Sodium Hydroxide (NaOH): Caustic and can cause severe skin and eye burns. The dissolution in water is highly exothermic.
-
4-Methylphenol (p-cresol): Toxic and corrosive. Can cause skin burns and is harmful if absorbed through the skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
References
-
ResearchGate. Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. Available from: [Link]
-
Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Available from: [Link]
-
Popiołek, Ł., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Available from: [Link]
-
Thiery, E., et al. (2008). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Synthesis, 2008(17), 2743-2748. Available from: [Link]
-
Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry. Available from: [Link]
-
SD Fine-Chem Limited. Polyphosphoric Acid Material Safety Data Sheet. Available from: [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Available from: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]
-
Wang, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. Available from: [Link]
-
Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 584(1), 83-93. Available from: [Link]
-
Various Authors. Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ChemInform. Available from: [Link]
- Google Patents. CN1219537A - The preparation method of benzofuranone derivative.
-
Cichoń, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 770. Available from: [Link]
-
MDPI. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Available from: [Link]
-
National Center for Biotechnology Information. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available from: [Link]
-
MDPI. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. (2023). Available from: [Link]
-
ResearchGate. Intramolecular Cyclization of Acyloxy Sulfones to Fused Furans and Benzofurans. Available from: [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. starkcorp.us [starkcorp.us]
- 13. 6-Methylbenzofuran-2,3-dione|Research Chemical [benchchem.com]
- 14. chemscene.com [chemscene.com]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Introduction: The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them crucial targets in drug discovery and development.[1][4][5] Consequently, the development of efficient and versatile synthetic methodologies for constructing the benzofuran core is of paramount importance to the chemical and pharmaceutical research community. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and indispensable tool, offering high efficiency, broad substrate scope, and excellent functional group tolerance.[6][7][8]
This comprehensive guide provides an in-depth exploration of the principal palladium-catalyzed methods for the synthesis of benzofuran derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into the causal relationships behind experimental choices. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable heterocyclic compounds.
Domino Sonogashira Coupling and Cyclization: A Cornerstone Strategy
One of the most robust and widely employed methods for benzofuran synthesis is the palladium-catalyzed domino reaction involving a Sonogashira coupling of an o-halophenol (typically an o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization.[9][10][11] This one-pot approach offers significant advantages in terms of step economy and operational simplicity.[12]
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle. Initially, the palladium(0) active catalyst undergoes oxidative addition to the aryl halide (o-iodophenol). Concurrently, a copper(I) co-catalyst facilitates the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, furnishes the 2-alkynylphenol intermediate. In the presence of a base, this intermediate undergoes a 5-endo-dig cyclization, with the phenolic oxygen attacking the alkyne, to afford the benzofuran product and regenerate the palladium(0) catalyst.
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for Sonogashira coupling/cyclization.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
This protocol is a representative example of a palladium/copper-catalyzed Sonogashira coupling followed by cyclization.[6][9]
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran.
Key Parameters and Optimization
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd/C | PdCl₂(PPh₃)₂ is a common and effective pre-catalyst. Heterogeneous catalysts like Pd/C can be recycled.[1] Palladium nanoparticles have also been shown to be effective.[12] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide and subsequent transmetalation.[6] |
| Base | Et₃N, Piperidine, K₂CO₃, Cs₂CO₃ | An amine base like triethylamine often serves as both the base and a solvent.[6] The choice of base can influence reaction rates and yields. |
| Solvent | Toluene, DMF, Dioxane | The choice of solvent can affect the solubility of reagents and the reaction temperature. Anhydrous conditions are crucial. |
| Temperature | 60-110 °C | Higher temperatures generally accelerate the reaction but may lead to side products. Optimization is key. |
C-H Activation/Functionalization: An Atom-Economical Approach
In recent years, the direct functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[2][8] Palladium-catalyzed C-H activation/functionalization has been successfully applied to the synthesis of benzofurans.[13][14]
Intramolecular C-H Functionalization
This approach typically involves the cyclization of a phenol derivative bearing an unsaturated side chain, such as an alkene or alkyne. The palladium catalyst facilitates the activation of an ortho C-H bond of the phenol, which then adds across the unsaturated moiety, leading to the formation of the benzofuran ring.
Visualization of Intramolecular C-H Activation Workflow
Caption: Workflow for Intramolecular C-H Activation.
Experimental Protocol: Oxidative Cyclization of an o-Allylphenol
This protocol is based on a Wacker-type intramolecular oxidative cyclization.[3][15]
Materials:
-
2-Allylphenol
-
Palladium(II) acetate [Pd(OAc)₂] or Palladium(II) chloride [PdCl₂]
-
Benzoquinone (BQ) or molecular oxygen as the oxidant
-
Sodium carbonate (Na₂CO₃)
-
Dioxane or Dimethylacetamide (DMA)
Procedure:
-
In a round-bottom flask, dissolve 2-allylphenol (1.0 mmol) in dioxane (10 mL).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%), benzoquinone (1.2 mmol), and Na₂CO₃ (1.2 mmol).
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (30 mL).
-
Wash with 1 M NaOH (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the 2-methylbenzofuran.
Causality behind Experimental Choices:
-
Oxidant: The oxidant (benzoquinone or O₂) is crucial for regenerating the active Pd(II) catalyst from the Pd(0) species formed after the cyclization and elimination steps.[15]
-
Base: The base facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity for the intramolecular attack.[15]
Heck and Domino Heck Reactions
The Heck reaction, a cornerstone of palladium catalysis, can also be harnessed for benzofuran synthesis. Intramolecular Heck reactions of appropriately substituted precursors provide a direct route to the benzofuran core.[16]
Mechanistic Overview
In a typical intramolecular Heck reaction for benzofuran synthesis, a precursor such as an o-iodophenyl allyl ether undergoes oxidative addition of the aryl-iodide bond to a Pd(0) catalyst. This is followed by intramolecular carbopalladation onto the double bond. A subsequent β-hydride elimination regenerates the double bond in a different position and liberates the benzofuran product, along with the Pd(0) catalyst.
Experimental Protocol: Intramolecular Heck Cyclization
This protocol is a representative example for the synthesis of a 2-vinylbenzofuran derivative.
Materials:
-
1-(Allyloxy)-2-iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried flask, add 1-(allyloxy)-2-iodobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired benzofuran.
A more advanced strategy involves a double Heck reaction of 2,3-dibromofurans with alkenes, followed by a 6π-electrocyclization and dehydrogenation to form substituted benzofurans.[17]
Summary of Key Methodologies
| Synthetic Strategy | Starting Materials | Key Features |
| Domino Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes | High efficiency, one-pot procedure, broad substrate scope.[9][10] |
| C-H Activation/Oxidative Cyclization | o-Allylphenols, o-Alkenylphenols | Atom-economical, avoids pre-functionalization of the phenol.[14] |
| Intramolecular Heck Reaction | o-Iodophenyl Allyl Ethers | Reliable for specific substitution patterns, classic Pd-catalyzed transformation.[16] |
Conclusion
Palladium catalysis offers a powerful and versatile platform for the synthesis of benzofuran derivatives. The choice of the specific methodology—be it a domino Sonogashira/cyclization, a C-H activation strategy, or a Heck-type reaction—will depend on the desired substitution pattern, the availability of starting materials, and the desired level of atom economy. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge to successfully design and execute the synthesis of these important heterocyclic compounds, thereby facilitating advancements in medicinal chemistry and materials science.
References
- Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (n.d.). Google Scholar.
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. (2011). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. (2018). Chemistry – A European Journal. Retrieved from [Link]
-
Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Chemical Communications. Retrieved from [Link]
-
Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. (2017). Organic Letters. Retrieved from [Link]
-
Facile Construction of the Benzofuran and Chromene Ring Systems via PdII-Catalyzed Oxidative Cyclization. (2007). Organic Letters. Retrieved from [Link]
-
Palladium-Catalyzed Benzofuran and Indole Synthesis by Multiple C–H Functionalizations. (2017). Chemical Communications. Retrieved from [Link]
-
Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (n.d.). Zoltán Novák. Retrieved from [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
-
Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). Dalton Transactions. Retrieved from [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Chemical Communications. Retrieved from [Link]
-
Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C-C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization. (2016). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C−C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization. (2016). The Journal of Organic Chemistry. Retrieved from [Link]
-
Palladium-Catalyzed Tandem C–H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. (2015). Organic Letters. Retrieved from [Link]
-
Accessing Furan-Linked Methylene Oxindoles/Benzofurans via Stereoselective Palladium-Catalyzed Domino Cyclization/Cycloisomerization. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Sonogashira coupling for the synthesis of benzofuran 3a. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. (2007). Educación Química. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
Nine-Membered Benzofuran-Fused Heterocycles: Enantioselective Synthesis by Pd-Catalysis and Rearrangement via Transannular Bond Formation. (2017). Journal of the American Chemical Society. Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. (2013). SciSpace. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 2-substituted benzofuran derivatives by the palladium-catalyzed intermolecular coupling of 2-fluoroallylic acetates with phenols. (2013). ResearchGate. Retrieved from [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2020). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (2023). Chemical Communications. Retrieved from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. (2007). ScienceDirect. Retrieved from [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2015). Catalysis Science & Technology. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. (2019). Angewandte Chemie International Edition. Retrieved from [Link]
-
Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. (2022). Molecules. Retrieved from [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (2011). Chemical Communications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. publicatt.unicatt.it [publicatt.unicatt.it]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins† (2013) | Upendra Sharma | 210 Citations [scispace.com]
- 9. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 12. Palladium Nanoparticles Catalyzed Synthesis of Benzofurans by a Domino Approach [organic-chemistry.org]
- 13. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Regioselective Synthesis of Substituted Benzofuranones: An Application Guide for Researchers
Introduction: The Enduring Significance of the Benzofuranone Scaffold
The benzofuranone core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2][3] From the potent antifungal agent griseofulvin to compounds with antitumor, anti-inflammatory, and antiviral properties, the benzofuranone scaffold serves as a cornerstone in medicinal chemistry and drug development.[4][5] The precise control over the substitution pattern on the benzofuranone ring system is paramount, as even minor positional changes of functional groups can dramatically alter pharmacological profiles. This guide provides an in-depth exploration of modern, regioselective strategies for the synthesis of substituted benzofuranones, offering both mechanistic insights and detailed experimental protocols for researchers in the field.
Strategic Approaches to Regiocontrol in Benzofuranone Synthesis
The regioselective construction of substituted benzofuranones hinges on the strategic formation of the fused furanone ring. The two most common isomers, 2-substituted and 3-substituted benzofuran-3(2H)-ones and benzofuran-2(3H)-ones respectively, can be selectively accessed through a variety of synthetic methodologies. This guide will focus on key strategies that offer predictable and high regioselectivity.
Transition-Metal Catalyzed Intramolecular Cyclizations
Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and benzofuranones are no exception. These methods often proceed under mild conditions with high functional group tolerance and, most importantly, excellent regiocontrol.[6][7]
Palladium catalysis has been instrumental in the development of regioselective methods for benzofuranone synthesis. One powerful strategy involves the intramolecular C-H activation of a suitably functionalized aromatic precursor. For instance, the cyclization of α-aryloxyaryl ketones can be directed to a specific ortho C-H bond, leading to the formation of the furanone ring.[8]
Mechanism in Focus: The catalytic cycle typically begins with the coordination of the palladium catalyst to the aromatic ring. Subsequent C-H activation, often facilitated by a directing group, forms a palladacycle intermediate. Reductive elimination then forges the C-O or C-C bond, closing the furanone ring and regenerating the active catalyst. The regioselectivity is dictated by the position of the directing group and the steric and electronic properties of the substrate.
Caption: Palladium-catalyzed C-H activation pathway for benzofuranone synthesis.
Gold catalysts exhibit a unique affinity for alkynes, enabling powerful cycloisomerization reactions. The reaction of ortho-alkynylphenols in the presence of a gold catalyst can be finely tuned to produce benzofuran-3(2H)-ones with high regioselectivity.[9]
Causality of Experimental Choices: The choice of the gold catalyst and oxidant is critical for directing the reaction pathway. For instance, the use of a gold(I) catalyst in conjunction with an oxidant like Selectfluor can promote the formation of a ketene acetal intermediate, which then rearranges to the desired benzofuranone.[9][10] The solvent can also play a crucial role, with polar aprotic solvents like acetonitrile often favoring the desired transformation.[9]
Organocatalytic Approaches to Asymmetric Benzofuranone Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including substituted benzofuranones. N-Heterocyclic carbenes (NHCs) have proven to be particularly effective catalysts in this regard.[11]
The intramolecular Stetter reaction, catalyzed by chiral NHCs, allows for the asymmetric synthesis of 2,2-disubstituted benzofuran-3(2H)-ones.[11] This reaction involves the umpolung (polarity reversal) of an aldehyde, which then undergoes a conjugate addition to an α,β-unsaturated system tethered to a phenol.
Self-Validating Protocol Design: A well-designed protocol for an NHC-catalyzed Stetter reaction will include precise control over the catalyst loading, temperature, and reaction time to maximize both yield and enantioselectivity. The choice of the chiral NHC catalyst is paramount for achieving high levels of stereocontrol.
Caption: NHC-catalyzed intramolecular Stetter reaction for chiral benzofuranones.
Tandem and Cascade Reactions for Efficient Synthesis
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to the synthesis of complex molecules like substituted benzofuranones.[4][12]
A notable example is the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group.[5][13][14] This reaction proceeds through a Diels-Alder cycloaddition, followed by a series of eliminations and a final intramolecular lactonization to furnish the benzofuranone product with excellent regiocontrol.[5] The substitution pattern of the final product is directly determined by the substituents on the starting pyrone and nitroalkene.[5][13]
Authoritative Grounding: This methodology provides a powerful tool for the programmed synthesis of polysubstituted benzofuranones, a class of compounds that can be challenging to access via traditional methods.[5]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 4,7-Disubstituted Benzofuranone via Diels-Alder/Lactonization Cascade
This protocol is adapted from the work of Beaudry and co-workers for the synthesis of substituted benzofuranones.[5]
Materials:
-
Substituted 3-hydroxy-2-pyrone (1.0 equiv)
-
Substituted nitroalkene with a tethered ester (1.2 equiv)
-
Trifluoroacetic acid (TFA, 20 mol%)
-
1,2-Dichlorobenzene (o-DCB)
-
Argon atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction vessel under an argon atmosphere, add the substituted 3-hydroxy-2-pyrone and 1,2-dichlorobenzene (to make a 0.5 M solution).
-
Add the substituted nitroalkene to the reaction mixture.
-
Add trifluoroacetic acid to the reaction mixture.
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted benzofuranone.
Data Summary Table:
| Entry | 3-Hydroxy-2-pyrone Substituents | Nitroalkene Substituents | Product | Yield (%) |
| 1 | Unsubstituted | Methyl at α-position | 2-Methylbenzofuran-3(2H)-one | 65 |
| 2 | 6-Methyl | Unsubstituted | 7-Methylbenzofuran-3(2H)-one | 72 |
| 3 | 4,6-Dimethyl | Unsubstituted | 5,7-Dimethylbenzofuran-3(2H)-one | 68 |
Yields are representative and may vary based on the specific substrates and reaction scale.
Protocol 2: Palladium-Catalyzed Intramolecular C-O Bond Formation to Yield Benzofuranones
This protocol is a general representation of palladium-catalyzed cyclization of phenylacetic acids.[15]
Materials:
-
Substituted phenylacetic acid (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Benzoquinone (BQ, 2.0 equiv)
-
Acetic acid (solvent)
-
Argon atmosphere
-
Oven-dried glassware
Procedure:
-
In an oven-dried sealed tube, combine the substituted phenylacetic acid, Pd(OAc)₂, and benzoquinone.
-
Evacuate and backfill the tube with argon.
-
Add acetic acid as the solvent.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired benzofuranone.
Data Summary Table:
| Entry | Phenylacetic Acid Substituent | Product | Yield (%) |
| 1 | 4-Methoxy | 5-Methoxybenzofuran-2(3H)-one | 75 |
| 2 | 3,4-Dichloro | 5,6-Dichlorobenzofuran-2(3H)-one | 68 |
| 3 | 4-Trifluoromethyl | 5-Trifluoromethylbenzofuran-2(3H)-one | 71 |
Yields are representative and may vary based on the specific substrates and reaction scale.
Conclusion and Future Perspectives
The regioselective synthesis of substituted benzofuranones remains an active and important area of chemical research. The methods highlighted in this guide, from transition-metal catalysis to organocatalytic and cascade reactions, provide powerful and versatile tools for accessing a wide range of structurally diverse benzofuranones. The continued development of novel catalytic systems and synthetic strategies will undoubtedly lead to even more efficient and selective methods for the construction of these valuable heterocyclic compounds, further empowering medicinal chemists and drug development professionals in their quest for new therapeutic agents.
References
-
Antonella Capperucci, Alessandro Degl’Innocenti, Patrizia Scafato, and Patrizia Spagnolo. "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans." Molecules 25, no. 10 (2020): 2327. [Link]
-
Rabia Ashraf, Ameer Fawad Zahoor, Kulsoom Ghulam Ali, Usman Nazeer, Muhammad Jawwad Saif, Asim Mansha, Aijaz Rasool Chaudhry, and Ahmad Irfan. "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review." RSC Advances 14, no. 22 (2024): 15481-15511. [Link]
-
Amulya Sinha, Arzoo Siddiqui, Vaibhav Tripathi, Amit Yadav, Girish Singh, Nikhat Fatima, Gautam Kumar, Justin Masih, and Vivek Bhadauria. "Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review." Atlantis Press, 2022. [Link]
-
Ameer Fawad Zahoor, Rabia Ashraf, Sajjad Ahmad, and Muhammad Naeem Ahmed. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." Molecules 28, no. 18 (2023): 6529. [Link]
-
Rui-Rui Zhang, Jia-Xuan Li, Zi-Meng Li, Yu-Chen Tian, Wen-Juan Hao, Shu-Jiang Tu, Bo Jiang, and Guo-Qiang Xu. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones." Molecules 29, no. 16 (2024): 3647. [Link]
-
Rabia Ashraf, Ameer Fawad Zahoor, Kulsoom Ghulam Ali, Usman Nazeer, Muhammad Jawwad Saif, Asim Mansha, Aijaz Rasool Chaudhry, and Ahmad Irfan. "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review." RSC Adv., 2024, 14, 15481-15511. [Link]
-
Christopher M. Beaudry. "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry 86, no. 9 (2021): 6931-6936. [Link]
-
Rui-Rui Zhang, Jia-Xuan Li, Zi-Meng Li, Yu-Chen Tian, Wen-Juan Hao, Shu-Jiang Tu, Bo Jiang, and Guo-Qiang Xu. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones." Molecules 29, no. 16 (2024): 3647. [Link]
-
Zhang, Dawei, et al. "A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles." Organic & Biomolecular Chemistry 17.33 (2019): 7756-7760. [Link]
-
Wu, Xiao-Feng, and Yahui Li. "Other Transition Metal-Catalyzed Benzofuran Synthesis." Transition Metal-Catalyzed Benzofuran Synthesis. Elsevier, 2017. 131-156. [Link]
-
Smith, John. "Efficient synthesis of benzofuranones: N-heterocyclic carbene (NHC)/base-catalyzed hydroacylation-Stetter-rearrangement cascade." Semantic Scholar, 2010. [Link]
-
Beaudry, Christopher M. "Regioselective Synthesis of Benzofuranones and Benzofurans." Beaudry Research Group, Oregon State University, 2021. [Link]
-
Carta, A., et al. "Regioselective synthesis of new EWG-Bearing 3-benzoyl-2-phenylbenzo." UniCA IRIS, 2024. [Link]
-
Beaudry, Christopher M. "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry, vol. 86, no. 9, 2021, pp. 6931-6936. [Link]
-
Xu, Wen-Juan, et al. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC advances 9.48 (2019): 27834-27847. [Link]
-
Zhang, Rui-Rui, et al. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones." Molecules 29.16 (2024): 3647. [Link]
-
Zhang, Dawei, et al. "Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls." Angewandte Chemie International Edition 58.9 (2019): 2826-2830. [Link]
-
Lee, Ji-Hye, et al. "Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy." RSC advances 12.44 (2022): 28555-28559. [Link]
-
Wu, Xiao-Feng, and Yahui Li. Transition Metal-Catalyzed Benzofuran Synthesis. Elsevier, 2017. [Link]
-
"The tandem reaction for the synthesis of benzofuran derivatives catalyzed by different Pd catalysts." ResearchGate, 2020. [Link]
-
Hu, Yimin, et al. "Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines." ResearchGate, 2021. [Link]
-
"Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones." ResearchGate, 2025. [Link]
-
"Synthesis of benzofuranone with or without gold catalyst." ResearchGate, 2023. [Link]
-
"Benzofuranone synthesis." Organic Chemistry Portal. [Link]
-
Capperucci, Antonella, et al. "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans." Molecules 25.10 (2020): 2327. [Link]
-
Al-Tel, T. H. "Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity." Molecules 13.9 (2008): 2194-2203. [Link]
-
Carta, A., et al. "Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions." Sciforum, 2017. [Link]
-
"Benzofuran synthesis." Organic Chemistry Portal. [Link]
-
Iesce, M. R., et al. "Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry." Molecules 23.3 (2018): 709. [Link]
-
"Flexible Synthesis of Benzofuranones." ChemistryViews, 23 Jan. 2023. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzofuranone synthesis [organic-chemistry.org]
Application Notes & Protocols for Investigating 6-methylbenzofuran-3(2H)-one in Anticancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 6-methylbenzofuran-3(2H)-one as a potential anticancer agent. This document synthesizes established methodologies for analogous benzofuran compounds to propose a robust framework for investigating this specific molecule.
Introduction: The Benzofuran Scaffold in Oncology
The benzofuran core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activity.[1] Derivatives of benzofuran have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] Specifically, the benzofuran-3(2H)-one substructure, also known as an aurone, and other related benzofurans have attracted considerable attention for their potential as anticancer agents.[4] Research into various derivatives has shown that substitutions on the benzofuran ring are crucial for their cytotoxic activity.[2] This has led to the exploration of numerous substituted benzofurans for their therapeutic potential.
While extensive research exists for the broader class of benzofurans, this guide will focus on establishing a foundational research plan for a specific derivative, this compound. The protocols and mechanistic insights described herein are extrapolated from studies on structurally related compounds and provide a scientifically rigorous approach to characterizing its anticancer profile.
Postulated Mechanism of Action
Based on extensive research into benzofuran derivatives, the anticancer activity of this compound is likely to proceed through the induction of apoptosis and cell cycle arrest.[5][6][7][8] Many benzofuran compounds exert their effects by modulating key signaling pathways that regulate cell survival and proliferation.
A plausible mechanism involves the induction of cellular stress, potentially through the generation of reactive oxygen species (ROS), which in turn triggers downstream apoptotic pathways.[5][9] This can lead to the activation of caspase cascades, which are central to the execution of apoptosis.[5][9] Furthermore, benzofuran derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[5][6][8] This is often associated with the modulation of cell cycle regulatory proteins. Some derivatives have also been found to downregulate survival pathways such as the Akt signaling cascade.[10]
Caption: Postulated mechanism of action for this compound.
Experimental Protocols
A systematic evaluation of a novel compound's anticancer potential begins with a series of well-established in vitro assays.[11][12][13] These initial screens are crucial for determining cytotoxicity and gaining preliminary insights into the mechanism of action.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
This assay determines the phase of the cell cycle at which the compound may be inducing arrest.[5]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) after 48h |
| A549 (Lung) | Experimental Value |
| HepG2 (Liver) | Experimental Value |
| MCF-7 (Breast) | Experimental Value |
| PC3 (Prostate) | Experimental Value |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Experimental Workflow
The following diagram outlines the logical progression of in vitro experiments for the initial anticancer evaluation of this compound.
Caption: In vitro experimental workflow for anticancer evaluation.
References
-
Jain, A. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
-
Lievendag, B., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anti-cancer drugs, 9(5), 429-436. Available at: [Link]
-
Fayzullina, S., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299. Available at: [Link]
-
Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17819-17828. Available at: [Link]
-
Yurttaş, L., et al. (2019). Synthesis and anti-cancer activity evaluation of new aurone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1384-1394. Available at: [Link]
-
Singh, P., & Paul, K. (2017). Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. ResearchGate. Available at: [Link]
-
Szychowska, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(23), 7858. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2191. Available at: [Link]
-
Manna, S. K., et al. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. The Journal of biological chemistry, 285(29), 22318–22327. Available at: [Link]
-
Wudarczyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Available at: [Link]
-
Gendek, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 794. Available at: [Link]
-
Wudarczyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]
-
Manna, S. K., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. The Journal of biological chemistry, 285(29), 22318–22327. Available at: [Link]
-
Chen, Y., et al. (2018). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Molecules, 23(11), 2998. Available at: [Link]
-
Wang, Y., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European journal of medicinal chemistry, 130, 195–208. Available at: [Link]
-
Wang, Y., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. ResearchGate. Available at: [Link]
-
Manna, S. K., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12067-12093. Available at: [Link]
-
Lee, E., et al. (2015). Novel dihydrobenzofuro[4,5-b][5][11]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells. Oncology reports, 34(4), 1841–1848. Available at: [Link]
-
Kim, H., et al. (2016). Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP+-induced oxidative stress and cell death in SH-SY5Y cells. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel dihydrobenzofuro[4,5-b][1,8]naphthyridin-6-one derivative, MHY-449, induces cell cycle arrest and apoptosis via the downregulation of Akt in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Application Notes and Protocols for Antimicrobial and Anti-inflammatory Assays of Novel Aurones
Introduction: The Therapeutic Potential of Aurones
Aurones represent a vibrant subclass of flavonoids, characterized by a unique (Z)-2-benzylidene-1-benzofuran-3(2H)-one scaffold, which contributes to the golden-yellow pigmentation of many flowers.[1] Beyond their botanical significance, aurones have emerged as a compelling scaffold in medicinal chemistry due to their extensive range of biological activities.[2][3][4] These naturally occurring compounds and their synthetic derivatives have demonstrated significant potential as antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor agents.[2][3][5] Their structural distinction from more common flavonoids like flavones involves a five-membered heterocyclic ring, which imparts unique physicochemical properties that can be exploited for drug development.[4][5]
This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial and anti-inflammatory properties of novel aurone derivatives. The methodologies are grounded in authoritative standards and are designed to yield reproducible and reliable data, facilitating the identification of promising therapeutic leads.
Section 1: Evaluating Antimicrobial Efficacy
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Aurones have shown promising activity, particularly against Gram-positive bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism for some aurones involves the permeabilization and disruption of the bacterial cell membrane.[6] The following assays are fundamental for characterizing the antibacterial profile of novel aurones.
Minimum Inhibitory Concentration (MIC) Assay
Causality and Experimental Choice: The MIC assay is the cornerstone of antimicrobial susceptibility testing. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This quantitative measure is crucial for assessing the potency of a novel aurone and comparing it to existing antibiotics.[7] We will utilize the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for its efficiency and reproducibility.[4][8][9]
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Protocol 1: Broth Microdilution MIC Assay
-
Materials:
-
Novel aurone compound, stock solution in DMSO.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative).
-
Negative (growth) and sterility controls.
-
-
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Dilution: Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. In well 1, add 200 µL of the aurone solution (at twice the highest desired final concentration). Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[11]
-
MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the aurone that completely inhibits visible bacterial growth (i.e., the first clear well).[7][12]
-
Minimum Bactericidal Concentration (MBC) Assay
Causality and Experimental Choice: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[7] This distinction is critical for therapeutic applications, especially in immunocompromised patients where bactericidal action is preferred.[7] The MBC is determined as a follow-up to the MIC assay.
Protocol 2: MBC Determination
-
Procedure:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Plate a 10-50 µL aliquot from each of these clear wells onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.[13]
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the aurone that results in no colony growth (or a ≥99.9% reduction from the initial inoculum count) on the MHA plate.[7][13]
-
Anti-Biofilm Assay
Causality and Experimental Choice: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[14] Compounds that can inhibit biofilm formation or eradicate existing biofilms are of high therapeutic value. The crystal violet assay is a simple, high-throughput method to quantify total biofilm biomass, making it an excellent primary screen for novel aurones.
Protocol 3: Crystal Violet Anti-Biofilm Assay
-
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose.
-
Sterile 96-well flat-bottom tissue culture plates.
-
0.1% (w/v) Crystal Violet solution.
-
30% Acetic Acid or 95% Ethanol.
-
Plate reader.
-
-
Procedure:
-
Biofilm Formation: Inoculate TSB with the test bacterium and adjust to 0.5 McFarland. Add 200 µL of this suspension to the wells of a 96-well plate containing serial dilutions of the aurone compound. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
-
Data Presentation for Antimicrobial Assays
Summarize the quantitative data in a clear, structured table for easy comparison.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | % Biofilm Inhibition (at MIC) |
| Aurone-X1 | S. aureus ATCC 29213 | 8 | 16 | 2 | 75% |
| Aurone-X2 | S. aureus ATCC 29213 | 16 | >64 | >4 | 40% |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 | 90% |
| Aurone-X1 | E. coli ATCC 25922 | 64 | >64 | >1 | 15% |
| Gentamicin | E. coli ATCC 25922 | 2 | 4 | 2 | 85% |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Section 2: Characterizing Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Aurones have been shown to exert anti-inflammatory effects, often by modulating key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][15][16] These pathways are activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, leading to the production of inflammatory mediators.[14][17] The following assays are designed to dissect the anti-inflammatory potential of novel aurones.
Key Inflammatory Signaling Pathways
Caption: Simplified overview of LPS-induced inflammatory pathways.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Causality and Experimental Choice: During inflammation, macrophages are stimulated by LPS to express inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[12] Overproduction of NO is a hallmark of inflammatory pathology. Therefore, inhibiting NO production is a key indicator of anti-inflammatory activity. The Griess assay is a simple and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatant.[12][18] RAW 264.7 murine macrophages are a standard cell line for this purpose as they robustly produce NO in response to LPS.[7][19]
Protocol 4: Griess Assay for Nitrite Quantification
-
Materials:
-
RAW 264.7 cells.
-
DMEM medium with 10% FBS.
-
LPS (from E. coli O111:B4).
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite (for standard curve).
-
96-well plates.
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the novel aurone for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12] Include untreated controls and LPS-only controls.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess Reagent (mixed 1:1 v/v of Solution A and B immediately before use) to the supernatant.[12]
-
Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
Causality and Experimental Choice: COX and LOX are key enzymes in the arachidonic acid pathway, producing pro-inflammatory mediators like prostaglandins and leukotrienes, respectively.[20] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[21] Evaluating the ability of novel aurones to inhibit COX-1/COX-2 and 5-LOX can reveal their specific mechanism of action and potential for development as NSAID-like drugs. Fluorometric or colorimetric enzyme inhibition screening kits are commercially available and provide a high-throughput method for this evaluation.[15][22][23]
Protocol 5: General Protocol for COX/LOX Fluorometric Inhibition Assay
-
Materials:
-
Commercial COX-2 or 5-LOX inhibitor screening kit (e.g., from Cayman Chemical, BioVision). These kits typically contain the enzyme, substrate (arachidonic acid), probe, and a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[22]
-
96-well black or white plates (as per kit instructions).
-
Fluorometric plate reader.
-
-
Procedure (Example for 5-LOX):
-
Reagent Preparation: Prepare all reagents (assay buffer, probe, enzyme, substrate) according to the kit manufacturer's protocol.
-
Compound Addition: Add 2 µL of the aurone solution (at various concentrations) to the wells of the plate. Include a solvent control, a positive control (known inhibitor like Zileuton), and an enzyme-only control.[22]
-
Reaction Mix: Prepare and add the reaction mix containing the 5-LOX enzyme and fluorometric probe to each well. Incubate for 10 minutes at room temperature to allow the aurone to interact with the enzyme.
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately read the fluorescence kinetically (e.g., every 30 seconds for 10 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 500/536 nm).[22]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each aurone concentration relative to the enzyme-only control. Calculate the IC₅₀ value (the concentration of aurone that causes 50% inhibition).
-
Pro-inflammatory Cytokine Quantification (TNF-α and IL-6)
Causality and Experimental Choice: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS.[23] Their levels are directly correlated with the intensity of the inflammatory response. Quantifying the inhibition of TNF-α and IL-6 production is a direct measure of a compound's anti-inflammatory efficacy. The enzyme-linked immunosorbent assay (ELISA) is the gold standard for accurately quantifying specific proteins like cytokines in biological fluids.[24]
Protocol 6: TNF-α and IL-6 ELISA
-
Materials:
-
Commercial Human/Murine TNF-α and IL-6 ELISA kits (e.g., from Thermo Fisher, R&D Systems, Elabscience).[25]
-
Supernatants from RAW 264.7 cells treated as in the Nitric Oxide assay (Protocol 4).
-
Wash buffer, substrate, and stop solution (typically provided in the kit).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Procedure (General Sandwich ELISA Protocol):
-
Plate Preparation: A 96-well plate pre-coated with a capture antibody specific for either TNF-α or IL-6 is used.
-
Sample/Standard Addition: Add 100 µL of cell culture supernatants and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.[26][27]
-
Washing: Aspirate the wells and wash 3-5 times with the provided wash buffer.[3]
-
Detection Antibody: Add 100 µL of a biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.[26][27]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 30 minutes at room temperature.[27]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution. Incubate in the dark for 15-30 minutes until a color develops.[28]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[3][28]
-
Measurement: Read the absorbance at 450 nm immediately.
-
Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.
-
Data Presentation for Anti-inflammatory Assays
Present the results in a table that allows for clear comparison of the different anti-inflammatory metrics.
| Compound | Concentration (µM) | NO Production (% of LPS control) | COX-2 Inhibition IC₅₀ (µM) | 5-LOX Inhibition IC₅₀ (µM) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Aurone-X1 | 10 | 45% | 8.2 | 15.7 | 52% | 48% |
| Aurone-X1 | 25 | 21% | 25% | 22% | ||
| Dexamethasone | 10 | 15% | N/A | N/A | 18% | 15% |
| Celecoxib | 10 | 95% | 0.45 | >100 | 90% | 88% |
IC₅₀ values represent the concentration required for 50% inhibition.
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel aurones as potential antimicrobial and anti-inflammatory agents. By systematically assessing MIC, MBC, anti-biofilm, and various anti-inflammatory endpoints, researchers can effectively identify lead compounds, elucidate their mechanisms of action, and generate the critical data required for further preclinical development. The inherent biological activity of the aurone scaffold, combined with rigorous and standardized screening, holds significant promise for addressing the urgent global needs for new and effective therapeutics.
References
-
Recent advances on synthesis and biological activities of aurones. PubMed Central.[Link]
-
Biological Activities of Aurones: A Brief Summary. Ingenta Connect.[Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.[Link]
-
NFkB activation and cytokine output in LPS‐treated RAW 264.7 macrophages. The FASEB Journal.[Link]
-
ELISA Kit for Tumor Necrosis Factor Alpha (TNFa). Cloud-Clone Corp.[Link]
-
Human IL-6 ELISA. Biomedica.[Link]
-
5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision.[Link]
-
Human IL6(Interleukin 6) ELISA Kit. Abbexa.[Link]
-
TNF-α (free) ELISA. DRG International.[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[Link]
-
EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing.[Link]
-
EUCAST. ESCMID.[Link]
-
NF-κB activation in LPS stimulated RAW 264.7 cells. ResearchGate.[Link]
-
Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba. ACS Omega.[Link]
-
Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience.[Link]
-
Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. MDPI.[Link]
-
Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Semantic Scholar.[Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.[Link]
-
Guidance Documents. EUCAST.[Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.[Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PubMed Central.[Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate.[Link]
-
Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research.[Link]
-
Aurone derivatives as promising antibacterial agents against resistant Gram-positive pathogens. ResearchGate.[Link]
-
Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages. National Institutes of Health.[Link]
-
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. PubMed Central.[Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.[Link]
-
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. ResearchGate.[Link]
-
Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PubMed Central.[Link]
-
SYNTHESIS, CHARACTERIZATIONS AND ANTIMICROBIAL ACTIVITY OF NEW AURONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.[Link]
-
In vitro and in vivo anti-inflammatory effects of different extracts from Epigynum auritum through down-regulation of NF-κB and MAPK signaling pathways. ResearchGate.[Link]
-
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya.[Link]
-
The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Frontiers.[Link]
-
Design, synthesis and biological testing of a novel series of anti‐inflammatory drugs. Wiley Online Library.[Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.[Link]
-
Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. PubMed Central.[Link]
-
Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athinic Biotech Solutions.[Link]
-
Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. PubMed Central.[Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. journals.asm.org [journals.asm.org]
- 3. cloud-clone.com [cloud-clone.com]
- 4. ESCMID: EUCAST [escmid.org]
- 5. Suppression of LPS-induced NF-κB activity in macrophages by the synthetic aurone, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity and mechanism of action of auranofin against multi-drug resistant bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. athmicbiotech.com [athmicbiotech.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of the Antibacterial Effect of Aurone-Derived Triazoles on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interpreting 'anti-inflammatory' cytokine responses to exercise: focus on interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. file.elabscience.com [file.elabscience.com]
- 26. bmgrp.com [bmgrp.com]
- 27. portal.cytodocs.com [portal.cytodocs.com]
- 28. elkbiotech.com [elkbiotech.com]
Application Notes & Protocols: Leveraging 6-Methylbenzofuran-3(2H)-one as a Strategic Chemical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Within this important class of compounds, benzofuran-3(2H)-ones, also known as aurones, represent a key subclass and serve as versatile synthetic precursors.
This guide focuses on the practical application of 6-methylbenzofuran-3(2H)-one , a strategic intermediate for the synthesis of diverse and complex molecular architectures. We will explore its core reactivity and provide detailed, field-tested protocols for its conversion into pharmacologically relevant scaffolds, moving beyond simple procedural steps to explain the underlying chemical principles that guide these transformations.
Physicochemical Profile and Handling of this compound
A thorough understanding of the starting material is fundamental to successful synthesis. This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 20895-41-4 | [ChemScene][7] |
| Molecular Formula | C₉H₈O₂ | [ChemScene][7] |
| Molecular Weight | 148.16 g/mol | [ChemScene][7] |
| Appearance | Solid (Typical) | - |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [ChemScene][7] |
| LogP | 1.57 | [ChemScene][7] |
Storage and Handling:
-
Store at room temperature in a well-sealed container, protected from light and moisture.[7]
-
Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.
Core Reactivity: The Synthetic Power of the C2-Methylene Group
The synthetic versatility of this compound stems primarily from the active methylene group at the C2 position . Flanked by the electron-withdrawing carbonyl group at C3 and the ring oxygen atom, the protons on this carbon are sufficiently acidic to be removed by a base. This allows the C2 position to act as a potent nucleophile, making it ideal for condensation reactions with various electrophiles, most notably aldehydes.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Purification of 6-methylbenzofuran-3(2H)-one by Column Chromatography: A Detailed Technical Guide
An Application Note and Protocol for Researchers
Abstract
6-methylbenzofuran-3(2H)-one is a heterocyclic ketone of significant interest as a building block in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for its successful application in subsequent synthetic steps and biological assays. This guide provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. We delve into the underlying principles of the separation, offer a step-by-step methodology from mobile phase optimization via Thin-Layer Chromatography (TLC) to final product isolation, and provide a troubleshooting guide for common challenges. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.
Principle of Separation: Exploiting Polarity Differentials
Column chromatography is a liquid-solid adsorption chromatography technique. The separation of components within a mixture is predicated on their differential partitioning between a stationary phase and a mobile phase. For the purification of moderately polar organic molecules like this compound, silica gel (SiO₂) serves as an excellent polar stationary phase.
The key to the separation lies in the polarity of the analyte. The structure of this compound contains a polar ketone group (C=O) and an ether linkage (-O-), which can engage in hydrogen bonding and dipole-dipole interactions with the silanol groups (Si-OH) on the surface of the silica gel.[1] Less polar impurities will have weaker interactions with the silica gel and will be carried through the column more quickly by the non-polar mobile phase. Conversely, more polar impurities will adsorb more strongly to the silica and elute later. By carefully selecting a mobile phase of appropriate polarity, we can modulate the retention time of this compound, allowing it to be effectively resolved from both less polar and more polar contaminants.
Physicochemical Properties & Safety Considerations
Understanding the properties of the target compound is crucial for designing the purification strategy and ensuring safe handling.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value | Source |
| CAS Number | 20895-41-4 | ChemScene[2] |
| Molecular Formula | C₉H₈O₂ | ChemScene[2] |
| Molecular Weight | 148.16 g/mol | ChemScene[2] |
| Calculated LogP | 1.57 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[2] |
The LogP value of 1.57 suggests moderate lipophilicity, making the compound suitable for purification with common organic solvents like hexane and ethyl acetate.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations.[3][5]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[4] Grounding of equipment is recommended to prevent static discharge.[3]
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to local, state, and federal regulations in an approved waste disposal plant.
Part I: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a preparative column, the mobile phase composition must be optimized using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35.[1] This Rf value ensures that the compound moves efficiently through the column but still has sufficient interaction with the stationary phase to separate from impurities.[1][7]
Materials and Reagents
-
Silica gel 60 F₂₅₄ pre-coated TLC plates
-
Crude this compound sample
-
Developing chambers (e.g., glass beakers with watch glass covers)
-
Capillary spotters
-
Solvents: Heptane or Hexane (less toxic alternatives to hexane are recommended[8]), Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
-
Visualizing stain (e.g., potassium permanganate solution)
Protocol: TLC Analysis
-
Prepare Solvent Systems: In separate developing chambers, prepare small volumes of different mobile phase compositions. A good starting point for benzofuranone-type compounds is a mixture of hexane and ethyl acetate.[9][10][11] Test a range of ratios, for example:
-
95:5 Hexane:EtOAc
-
90:10 Hexane:EtOAc
-
80:20 Hexane:EtOAc
-
70:30 Hexane:EtOAc
-
-
Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot of the sample onto the origin line.
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp. Circle the visible spots with a pencil. If necessary, further visualization can be achieved by dipping the plate in a potassium permanganate stain.[12]
-
Calculate Rf: Measure the distance from the origin to the center of the spot corresponding to the product and the distance from the origin to the solvent front. Calculate the Rf value.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select Optimal System: Choose the solvent system that provides the best separation between the desired product (Rf ≈ 0.25-0.35) and its impurities.
Caption: Workflow for mobile phase optimization using TLC.
Part II: Preparative Column Chromatography Protocol
Once the optimal mobile phase is determined, proceed with the preparative scale purification.
Materials and Reagents
-
Glass chromatography column with stopcock
-
Silica gel (for flash chromatography, particle size 40-63 µm)
-
Optimized mobile phase (e.g., 85:15 Hexane:EtOAc)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound sample
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Protocol: Column Purification
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase. A common rule of thumb is to use 50-100 g of silica per 1 g of crude sample, depending on the separation difficulty.
-
With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Continuously add mobile phase to the top of the column to prevent the silica bed from running dry. A cracked or dry column leads to poor separation.
-
Once the silica has settled into a stable bed, add a final layer of sand (approx. 1 cm) on top to protect the silica surface during sample and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
Gently and evenly add this powder to the top of the prepared column. Dry loading often results in sharper bands and better separation compared to directly pipetting a liquid sample.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin the elution.
-
Maintain a constant head of solvent above the silica bed throughout the process.
-
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them.
-
-
Product Isolation:
-
Using TLC, identify all fractions that contain the pure this compound (i.e., show a single spot at the correct Rf).
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and confirm the purity of the isolated compound using analytical techniques such as NMR, GC-MS, or HPLC.
-
Caption: The four-stage workflow for preparative column chromatography.
Troubleshooting Guide
Table 2: Common Issues in Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Incorrect mobile phase polarity.[13] - Column was overloaded with sample.[13] | - Re-optimize the mobile phase using TLC. Aim for a larger ΔRf between spots. - Use a larger column or less sample. |
| Cracked/Channeling Silica Bed | - The silica bed ran dry during packing or elution. - Packing was not uniform. | - Ensure a constant head of solvent is always present. - Re-pack the column, ensuring a uniform slurry and gentle tapping to settle the bed. |
| Tailing or Streaking of Spots on TLC | - Sample is too concentrated on the TLC plate. - Compound may be acidic or basic, interacting too strongly with silica. - Compound degradation on silica.[13] | - Dilute the sample before spotting. - Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine for basic compounds or 0.5% acetic acid for acidic compounds).[14] |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product Does Not Elute (Low Rf) | - Mobile phase is not polar enough. | - Increase the proportion of the polar solvent. Consider a gradient elution, starting with low polarity and gradually increasing it. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound using silica gel column chromatography. By following the principles of method development with TLC and employing proper column packing and elution techniques, researchers can consistently achieve high purity of the target compound. The emphasis on safety and the inclusion of a troubleshooting guide aim to equip scientists with the necessary tools for a successful and safe purification process, facilitating advancements in synthetic chemistry and drug discovery.
References
-
ResearchGate. (2023). I want to separate dimethyl-6,7-benzofuranone by using liquid column chromatography, which is the best system that I can use? [Online discussion]. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (1994). Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. Available at: [Link]
-
MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 724. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
-
Arkat USA, Inc. (n.d.). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. ARKIVOC. Available at: [Link]
-
ResearchGate. (2023). I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why? [Online discussion]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzofuranone and its Derivatives. Request PDF. Available at: [Link]
-
Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available at: [Link]
Sources
- 1. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
Application Note: TFAA-Mediated Acylation of Benzofurans for Drug Discovery and Materials Science
An Application Note and Protocol for Researchers
Abstract
Acylated benzofurans are pivotal structural motifs in a wide array of biologically active compounds and functional materials, demonstrating activities ranging from anti-fungal to anti-tumor properties.[1] The introduction of an acyl group onto the benzofuran scaffold provides a versatile handle for further synthetic modifications. While classical Friedel-Crafts acylation using acyl chlorides or anhydrides with Lewis acid catalysts is a standard method, it can suffer from harsh conditions and regioselectivity issues.[2][3][4] This application note details a robust and efficient protocol for the acylation of benzofurans using carboxylic acids as the acylating agents, mediated by trifluoroacetic anhydride (TFAA). This method often proceeds without the need for a Lewis acid catalyst, offering a milder alternative that leads to the regioselective formation of 2-acyl benzofurans.[1] We provide a comprehensive, field-proven protocol, mechanistic insights, and safety considerations for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Mechanistic Overview
The functionalization of heterocyclic compounds like benzofuran is a cornerstone of modern synthetic chemistry.[5] The acylation at the C2 position is particularly valuable for creating key intermediates. The traditional approach, a Friedel-Crafts acylation, typically employs a strong Lewis acid (e.g., AlCl₃) to activate an acyl halide or anhydride.[6] However, the trifluoroacetic anhydride (TFAA)-mediated pathway presents a significant process advantage. It utilizes a readily available carboxylic acid as the acyl source and leverages the high reactivity of TFAA to drive the reaction, often under catalyst-free conditions.[1]
Mechanism of Activation:
The reaction is proposed to proceed through the formation of a mixed anhydride intermediate.
-
Mixed Anhydride Formation: The carboxylic acid (R-COOH) reacts with trifluoroacetic anhydride (TFAA) to form a mixed anhydride and trifluoroacetic acid (TFA).
-
Acylium Ion Generation: Due to the powerful electron-withdrawing nature of the trifluoromethyl group, the mixed anhydride is highly activated. Protonation by the generated TFA on the trifluoroacetyl carbonyl oxygen leads to the formation of a highly electrophilic acylium ion (R-CO⁺).[1]
-
Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the acylium ion, primarily at the C2 position, proceeding through a standard electrophilic aromatic substitution mechanism to yield the 2-acyl benzofuran product.[1]
This mechanism avoids the use of metallic Lewis acids, simplifying the reaction workup and purification stages.
Mandatory Safety Precautions
Trifluoroacetic anhydride (TFAA) is a hazardous chemical that requires strict safety protocols. It is corrosive, highly reactive with water, and toxic upon inhalation.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., elbow-length PVC), a lab coat, and chemical safety goggles with a full face shield.[9][10]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[7][9] Ensure that an emergency eyewash station and safety shower are immediately accessible.[9]
-
Handling: TFAA is moisture-sensitive and reacts violently with water.[7][11] Handle under an inert atmosphere (Nitrogen or Argon) and use flame-dried glassware. Always add TFAA to the reaction mixture; never add water or other reagents to TFAA to prevent a violent exothermic reaction.[10]
-
Disposal: Waste is classified as hazardous.[7] Dispose of all TFAA-contaminated materials and reaction residues according to institutional and local environmental regulations. Do not flush to sewer.[7]
Detailed Experimental Protocol
This protocol describes a general procedure for the TFAA-mediated acylation of a benzofuran substrate with a carboxylic acid.
3.1 Materials and Reagents
-
Benzofuran (or substituted benzofuran) (1.0 eq)
-
Carboxylic Acid (e.g., acetic acid) (1.2 eq)
-
Trifluoroacetic Anhydride (TFAA) (5.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Petroleum Ether)
3.2 Equipment
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with an inert gas inlet (N₂ or Ar)
-
Dropping funnel or syringe pump
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
3.3 Step-by-Step Reaction Procedure
-
Reaction Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a rubber septum. Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: To the flask, add the benzofuran substrate (1.0 eq), the selected carboxylic acid (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) as the solvent. Stir the mixture at room temperature until all solids are dissolved.
-
TFAA Addition: Using a syringe, carefully and slowly add trifluoroacetic anhydride (TFAA) (5.0 eq) to the stirred solution. The addition may be exothermic; use an ice bath to maintain room temperature if necessary.
-
Reaction Execution: Once the addition is complete, heat the reaction mixture to the desired temperature (e.g., 70 °C for DCE) using a heating mantle.[1]
-
Monitoring: Monitor the reaction's progress by TLC. Take small aliquots from the reaction mixture, quench them carefully with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a TLC plate. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.
-
Reaction Quenching (Work-up): After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then further cool in an ice bath. Very slowly and carefully, add saturated sodium bicarbonate solution dropwise to quench the excess TFAA and neutralize the trifluoroacetic acid. Caution: This is an exothermic reaction that will release CO₂ gas. Ensure adequate venting and slow addition to control the effervescence.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.[2] This removes residual acids and water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
3.4 Purification
The crude product is typically purified by column chromatography on silica gel.[1]
-
Load the crude material onto a silica gel column.
-
Elute with a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether (e.g., starting from 0.5% EtOAc).[1]
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-acyl benzofuran.
Data Presentation: Substrate Scope
The TFAA-mediated acylation is versatile. The following table summarizes representative yields for the acylation of benzofuran with various carboxylic acids, demonstrating the scope of the reaction.
| Entry | Carboxylic Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | DCE | 70 | 3 | 88 |
| 2 | Propionic Acid | DCE | 70 | 3 | 85 |
| 3 | Phenylacetic Acid | DCE | 70 | 4 | 82 |
| 4 | Benzoic Acid | DCE | 70 | 4 | 75 |
Data adapted from literature reports for illustrative purposes.[1]
Visualization of Experimental Workflow
The following diagram outlines the complete workflow for the TFAA-mediated acylation of benzofurans.
Caption: Experimental workflow for TFAA-mediated acylation.
Characterization of Products
The identity and purity of the synthesized 2-acyl benzofurans should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
-
Zheng, X. et al. (2021). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. Arkivoc, 2021(x), 0-0. [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. [Link]
-
Loba Chemie. TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. [Link]
-
Morgan, D., Yarwood, S. J., & Barker, G. (2020). Recent Developments in C−H Functionalisation of Benzofurans and Benzothiophenes. ResearchGate. [Link]
-
Tashima, T., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link]
-
Wikipedia. Trifluoroacetic anhydride. [Link]
-
Kotha, S., et al. (2014). The Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. ResearchGate. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. lobachemie.com [lobachemie.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com [carlroth.com]
Application Notes and Protocols for the Intramolecular Cyclization Synthesis of Benzofuranones
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzofuranone Scaffold
The benzofuranone core is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antifungal, antiviral, antitumor, and anti-inflammatory properties.[2][3][4] The inherent value of this scaffold in medicinal chemistry and drug discovery has propelled the development of numerous synthetic strategies for its construction. Intramolecular cyclization represents a particularly powerful and atom-economical approach to forge the benzofuranone ring system, offering elegant pathways to complex molecular architectures.
This comprehensive guide provides an in-depth exploration of various intramolecular cyclization methodologies for the synthesis of benzofuranones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic targets.
I. Transition Metal-Catalyzed Intramolecular Cyclizations
Transition metals, with their versatile electronic properties and ability to coordinate with organic molecules, are invaluable tools in modern organic synthesis.[3] Catalytic systems based on palladium, rhodium, and gold have proven to be exceptionally effective in mediating the intramolecular cyclization to form benzofuranones.
Palladium-Catalyzed Intramolecular Alkoxycarbonylation
Palladium catalysis offers a robust method for the synthesis of 3-substituted-benzofuran-2(3H)-ones from readily available alkenylphenols.[5] This approach involves an intramolecular alkoxycarbonylation, where a carbonyl group is incorporated into the molecule during the cyclization process.[5] A key advantage of this method is its ability to proceed under mild reaction conditions and tolerate a wide range of functional groups.[5]
Mechanism of Action:
The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the alkene moiety of the alkenylphenol. Subsequent intramolecular oxypalladation forms a palladium alkyl intermediate. Carbon monoxide (often generated in situ from a CO surrogate like N-formylsaccharin) then inserts into the palladium-carbon bond.[5] The cycle is completed by reductive elimination, which forms the benzofuranone product and regenerates the active palladium catalyst.
Figure 1: Catalytic cycle for Pd-catalyzed intramolecular alkoxycarbonylation.
Comparative Data for Palladium-Catalyzed Synthesis:
| Entry | Substrate (Alkenylphenol) | Catalyst System | CO Surrogate | Yield (%) | Reference |
| 1 | 2-(prop-1-en-2-yl)phenol | Pd(OAc)2, P(o-tolyl)3 | N-formylsaccharin | 85 | [5] |
| 2 | 4-methoxy-2-(prop-1-en-2-yl)phenol | Pd(OAc)2, P(o-tolyl)3 | N-formylsaccharin | 92 | [5] |
| 3 | 4-chloro-2-(prop-1-en-2-yl)phenol | Pd(OAc)2, P(o-tolyl)3 | N-formylsaccharin | 78 | [5] |
| 4 | 2-(1-phenylvinyl)phenol | Pd(OAc)2, P(o-tolyl)3 | N-formylsaccharin | 65 | [5] |
Experimental Protocol: Synthesis of 3-methylbenzofuran-2(3H)-one [5]
-
Reagents and Equipment:
-
2-(prop-1-en-2-yl)phenol (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 mmol)
-
Tris(o-tolyl)phosphine (P(o-tolyl)3, 0.1 mmol)
-
N-formylsaccharin (1.2 mmol)
-
Toluene (5 mL)
-
Schlenk tube, magnetic stirrer, heating mantle, and standard glassware for workup and chromatography.
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(prop-1-en-2-yl)phenol, Pd(OAc)2, P(o-tolyl)3, and N-formylsaccharin.
-
Add dry toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford 3-methylbenzofuran-2(3H)-one as a solid or oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Rhodium-Catalyzed Cyclizations
Rhodium catalysis has emerged as a powerful tool for the synthesis of benzofuran and its derivatives through various modes of activation, including C-H activation and directed cyclizations.[3][6][7][8]
Mechanism of Action: Rh-Catalyzed Vinylene Transfer
A notable rhodium-catalyzed method involves the direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate to selectively construct C4-substituted benzofurans.[6] The reaction is facilitated by a directing group, such as a Weinreb amide, which positions the rhodium catalyst for a regioselective C-H activation.[6] The proposed mechanism involves the formation of a rhodacycle intermediate, followed by insertion of vinylene carbonate and subsequent reductive elimination to furnish the benzofuran product.[3][6]
Figure 2: Simplified mechanism for Rh-catalyzed vinylene transfer.
Experimental Protocol: Rhodium-Catalyzed Synthesis of a C4-Functionalized Benzofuran [6][8]
-
Reagents and Equipment:
-
m-Salicylic acid derivative (e.g., Weinreb amide, 0.5 mmol)
-
Vinylene carbonate (1.0 mmol)
-
[RhCp*Cl₂]₂ (0.0125 mmol)
-
AgSbF₆ (0.05 mmol)
-
1,2-Dichloroethane (DCE, 2 mL)
-
Microwave vial, magnetic stirrer, microwave reactor, and standard glassware for workup and chromatography.
-
-
Procedure:
-
In a microwave vial, combine the m-salicylic acid derivative, vinylene carbonate, [RhCp*Cl₂]₂, and AgSbF₆.
-
Add DCE to the vial.
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with dichloromethane (DCM).
-
Filter the mixture through a short pad of silica gel, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified C4-functionalized benzofuran by appropriate spectroscopic methods.
-
II. Acid and Base-Mediated Intramolecular Cyclizations
Classical acid and base-catalyzed methods provide straightforward and often metal-free routes to benzofuranones. These reactions typically proceed through the formation of reactive intermediates that readily undergo intramolecular cyclization.
Acid-Catalyzed Cyclization
Lewis or Brønsted acids can promote the intramolecular cyclization of suitably functionalized precursors. For instance, iron(III) chloride has been used to catalyze the ring-closing reaction of substituted alkynyl benzenes to yield benzofuran derivatives.[3]
Mechanism of Action:
The Lewis acid activates the alkyne moiety towards nucleophilic attack by the phenolic oxygen. The resulting vinyl cation intermediate is then trapped intramolecularly to form the benzofuranone ring after proton loss.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Substituted Benzofuran [3]
-
Reagents and Equipment:
-
Substituted alkynyl benzene (e.g., 1-(2-ethynylphenoxy)naphthalene, 0.2 mmol)
-
Iron(III) chloride (FeCl₃, 0.02 mmol)
-
Toluene (2 mL)
-
Sealed tube, magnetic stirrer, heating block, and standard laboratory glassware.
-
-
Procedure:
-
To a sealed tube, add the substituted alkynyl benzene and FeCl₃.
-
Add toluene and seal the tube.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by preparative thin-layer chromatography (TLC) or column chromatography.
-
Characterize the final product using spectroscopic techniques.
-
Base-Mediated Intramolecular Cyclization
Bases can facilitate the intramolecular cyclization of precursors containing a good leaving group. A common strategy involves the intramolecular O-arylation of a phenoxide with an adjacent alkyl halide or sulfonate.[9]
Mechanism of Action:
The base deprotonates the phenolic hydroxyl group to generate a more nucleophilic phenoxide. The phenoxide then undergoes an intramolecular nucleophilic substitution reaction, displacing the leaving group and forming the benzofuranone ring.
Figure 3: General scheme for base-mediated intramolecular cyclization.
Experimental Protocol: Potassium tert-Butoxide-Promoted Synthesis of a Benzofuran [9]
-
Reagents and Equipment:
-
o-Bromobenzylketone (0.5 mmol)
-
Potassium tert-butoxide (t-BuOK, 1.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
-
-
Procedure:
-
Dissolve the o-bromobenzylketone in DMF in a round-bottom flask.
-
Add potassium tert-butoxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the residue by column chromatography on silica gel to obtain the desired benzofuran.
-
Confirm the structure of the product by spectroscopic analysis.
-
III. Radical Cascade Cyclizations
Radical cyclizations offer a unique and powerful approach for the construction of complex benzofuranone-containing polycyclic systems.[10][11][12] These reactions often proceed through a cascade of events, rapidly building molecular complexity from simple starting materials.[10]
Mechanism of Action:
A typical radical cascade for benzofuranone synthesis might be initiated by a single-electron transfer (SET) to an appropriate precursor, such as a 2-iodo aryl allenyl ether.[10] This generates a radical species that undergoes intramolecular cyclization onto the allene. The resulting vinyl radical can then participate in further intermolecular coupling reactions to afford complex polycyclic benzofurans.[10]
Comparative Yields for Radical Cascade Cyclizations:
| Entry | Substrate | Initiator/Conditions | Product | Yield (%) | Reference |
| 1 | 1-(2-iodo-4-methoxyphenoxy)penta-2,3-diene | 2-Azaallyl anion (SET) | Polycyclic benzofuran | 75 | [10] |
| 2 | 1-(2-iodophenoxy)-3-phenylpropa-1,2-diene | 2-Azaallyl anion (SET) | Polycyclic benzofuran | 82 | [10] |
| 3 | Propargyl iodophenol derivative with a tethered alkene | AIBN, Bu3SnH | Tricyclic dihydrobenzofuran | 68 | [11] |
Experimental Protocol: Synthesis of a Polycyclic Benzofuran via Radical Cascade [10]
-
Reagents and Equipment:
-
2-Iodo aryl allenyl ether (0.2 mmol)
-
2-Azaallyl anion precursor (e.g., N-benzylidene-N-(trimethylsilylmethyl)amine, 0.4 mmol)
-
Cesium fluoride (CsF, 0.6 mmol)
-
Acetonitrile (2 mL)
-
Schlenk tube, magnetic stirrer, and standard laboratory equipment.
-
-
Procedure:
-
To a Schlenk tube, add the 2-iodo aryl allenyl ether, 2-azaallyl anion precursor, and CsF.
-
Evacuate and backfill the tube with an inert gas.
-
Add dry acetonitrile via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product by flash chromatography on silica gel.
-
Characterize the polycyclic benzofuran product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
IV. Enantioselective Intramolecular Cyclizations
The development of enantioselective methods for the synthesis of benzofuranones is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Organocatalysis has emerged as a particularly effective strategy for achieving high levels of enantioselectivity in these cyclizations.[13]
Mechanism of Action: Organocatalytic Double Cyclization
An elegant example of an enantioselective approach is the organocatalytic intramolecular double cyclization of ortho-substituted cinnamaldehydes to construct cyclopenta[b]benzofuran scaffolds.[13] This one-pot reaction combines a Brønsted base-catalyzed enantioselective Michael addition with an N-heterocyclic carbene (NHC)-catalyzed benzoin condensation.[13] The stereochemistry of the final product is controlled by the chiral organocatalyst.
Experimental Protocol: Enantioselective Synthesis of a Cyclopenta[b]benzofuran [13]
-
Reagents and Equipment:
-
ortho-Substituted cinnamaldehyde (0.1 mmol)
-
Chiral N-heterocyclic carbene (NHC) precatalyst (e.g., a triazolium salt, 0.02 mmol)
-
Brønsted base (e.g., DBU, 0.02 mmol)
-
Toluene (1 mL)
-
Vial, magnetic stirrer, and standard laboratory equipment.
-
-
Procedure:
-
In a vial, dissolve the ortho-substituted cinnamaldehyde and the chiral NHC precatalyst in toluene.
-
Add the Brønsted base to initiate the reaction.
-
Stir the mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture directly.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Characterize the product by standard spectroscopic methods.
-
V. Comparative Analysis and Method Selection
The choice of synthetic method for a particular benzofuranone target will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required level of stereocontrol, and the tolerance of functional groups.
-
Transition Metal Catalysis is generally versatile and allows for the construction of a wide range of substituted benzofuranones. Palladium-catalyzed methods are particularly well-suited for the synthesis of 3-substituted benzofuran-2(3H)-ones, while rhodium catalysis offers unique opportunities for C-H functionalization.
-
Acid and Base-Mediated Cyclizations are often the most straightforward and cost-effective methods, especially for simpler benzofuranone targets. However, they may have a more limited substrate scope and may not be suitable for sensitive functional groups.
-
Radical Cyclizations excel in the rapid construction of complex, polycyclic benzofuranone-containing molecules. These methods are ideal for target-oriented synthesis where a high degree of molecular complexity is desired.
-
Enantioselective Organocatalysis is the method of choice when the synthesis of a specific enantiomer of a chiral benzofuranone is required. The development of new chiral catalysts continues to expand the scope and utility of this approach.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition. [Link]
-
Radical cascade cyclization for synthesizing 3,4-fused tricyclic benzofuran derivatives. ResearchGate. [Link]
-
Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. Chemical Communications. [Link]
-
Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. Chemistry – A European Journal. [Link]
-
Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters. [Link]
-
Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry. [Link]
-
Benzofuran Synthesis by Rh(I)/Acid Catalysis. ResearchGate. [Link]
-
Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives via Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. ResearchGate. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
-
Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health. [Link]
-
Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. ResearchGate. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. ResearchGate. [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
-
A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. ResearchGate. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. [Link]
-
Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules. [Link]
-
Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. ResearchGate. [Link]
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. Advanced Synthesis & Catalysis. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Asymmetric Synthesis of Benzofuranones with a C3 Quaternary Center via an Addition/Cyclization Cascade Using Noncovalent N-Heterocyclic Carbene Catalysis. Organic Letters. [Link]
-
Benzofuranone synthesis. Organic Chemistry Portal. [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Organic Chemistry: An Indian Journal. [Link]
-
Quantum Tunneling Mediated Interfacial Synthesis of a Benzofuran Derivative. Angewandte Chemie International Edition. [Link]
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc. [Link]
-
A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Organic Letters. [Link]
-
Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Molecules. [Link]
Sources
- 1. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 2. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylbenzofuran-3(2H)-one
Welcome to the technical support center for the synthesis of 6-methylbenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges in this synthetic route and ultimately improve your product yield. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions in your experiments.
Introduction to the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable method involves a two-step sequence:
-
Williamson Ether Synthesis to form the key intermediate, 2-(p-tolyloxy)acetic acid.
-
Intramolecular Friedel-Crafts Acylation to cyclize the intermediate into the desired this compound.
This guide will break down each of these stages, addressing potential pitfalls and offering solutions for optimization.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Williamson Ether Synthesis of 2-(p-tolyloxy)acetic acid - Troubleshooting and FAQs
This initial step is critical as the purity and yield of your intermediate, 2-(p-tolyloxy)acetic acid, will directly impact the success of the subsequent cyclization.
Q1: My yield of 2-(p-tolyloxy)acetic acid is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this Williamson ether synthesis can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of p-Cresol: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of p-cresol to form the more nucleophilic phenoxide. If this deprotonation is incomplete, the reaction rate will be significantly slower.
-
Solution: Ensure you are using a sufficiently strong base and appropriate stoichiometry. While sodium hydroxide is commonly used, for a more robust reaction, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide. Ensure the reaction is conducted under anhydrous conditions, as water will consume the base.
-
-
Side Reactions: The primary competing reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[1] Fortunately, chloroacetic acid is a primary halide, minimizing this risk. However, improper temperature control can still promote side reactions.
-
Solution: Maintain a moderate reaction temperature. While some heat is necessary to drive the reaction, excessive temperatures can lead to undesired byproducts. A temperature range of 60-80 °C is typically effective.
-
-
Purity of Reagents: The purity of your starting materials is paramount. Impurities in p-cresol or chloroacetic acid can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, purify your p-cresol by distillation or recrystallization.
-
Q2: I am observing the formation of a significant amount of unreacted p-cresol in my final product mixture. What's going wrong?
A2: This is a common issue and usually points to one of two problems:
-
Insufficient Base: As mentioned, incomplete deprotonation will leave a substantial amount of p-cresol unreacted.
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of high and low reactant concentrations, preventing the reaction from going to completion.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use at least 1.1 equivalents of a strong base (e.g., NaOH, KOH). | Ensures complete deprotonation of p-cresol to the reactive phenoxide. |
| Solvent | A polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.[2] | These solvents solvate the cation of the base, leaving the alkoxide more nucleophilic. |
| Temperature | Maintain a consistent temperature, typically between 60-100 °C.[3] | Provides sufficient energy for the reaction to proceed without promoting side reactions. |
| Stirring | Ensure vigorous and efficient stirring throughout the reaction. | Homogenizes the reaction mixture, ensuring all reactants are in contact. |
Experimental Protocol: Synthesis of 2-(p-tolyloxy)acetic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Base Addition: Carefully add a strong base such as sodium hydroxide (1.1 eq) to the solution and stir until the p-cresol is fully deprotonated.
-
Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the 2-(p-tolyloxy)acetic acid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Part 2: Intramolecular Friedel-Crafts Acylation - Troubleshooting and FAQs
The cyclization of 2-(p-tolyloxy)acetic acid to this compound is the final and often most challenging step. Success hinges on the effective formation of the acylium ion and its subsequent intramolecular electrophilic aromatic substitution.
Q3: My Friedel-Crafts cyclization is not working, or the yield is very low. What are the critical parameters to check?
A3: The intramolecular Friedel-Crafts acylation is sensitive to several factors. Here’s a breakdown of common failure points:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and will be deactivated by moisture.[4]
-
Solution: Use a fresh, unopened container of the Lewis acid. Ensure all glassware is rigorously dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficiently Reactive Electrophile: The carboxylic acid itself is not electrophilic enough to undergo Friedel-Crafts acylation. It must first be converted to a more reactive species, typically the acyl chloride.
-
Deactivated Aromatic Ring: While the ether oxygen is an activating group, strong deactivating groups on the aromatic ring can inhibit the reaction. This is not an issue with the p-methyl group in our substrate.
Q4: I am getting a complex mixture of byproducts instead of the desired this compound. What are the possible side reactions?
A4: The formation of byproducts is a common challenge in Friedel-Crafts reactions.
-
Intermolecular Acylation: If the reaction concentration is too high, the acylium ion can react with another molecule of the starting material or product, leading to polymeric material.
-
Solution: Run the reaction at a higher dilution to favor the intramolecular pathway.
-
-
Rearrangement Reactions: While less common in acylations compared to alkylations, under harsh conditions, rearrangement of the intermediate carbocation could potentially occur.
-
Cleavage of the Ether Linkage: Strong Lewis acids can sometimes cleave the ether bond, leading to the formation of p-cresol and other degradation products.
-
Solution: Use the mildest effective Lewis acid and the lowest possible reaction temperature.
-
Troubleshooting the Cyclization Step:
Caption: Troubleshooting decision tree for the intramolecular Friedel-Crafts acylation step.
Experimental Protocol: Cyclization to this compound
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 2-(p-tolyloxy)acetic acid (1.0 eq) in an anhydrous, non-coordinating solvent like dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride in fresh, anhydrous DCM and cool to 0 °C. In a separate flask, prepare a slurry of aluminum chloride (1.2 eq) in anhydrous DCM. Slowly add the AlCl₃ slurry to the acyl chloride solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Part 3: Advanced Topics and Alternative Routes
Q5: Are there any alternative, potentially higher-yielding, synthetic routes to this compound?
A5: Yes, several other strategies exist for the synthesis of benzofuran-3(2H)-ones. While the Friedel-Crafts approach is common, you might consider the following for specific applications or to overcome persistent issues:
-
Cyclization of o-Alkynyl Phenols: This method involves the synthesis of an o-alkynyl phenol, which can then be cyclized to the benzofuranone. This route can offer good control over regioselectivity.[7]
-
Palladium-Catalyzed Intramolecular O-arylation: These modern methods can be very efficient but often require more specialized catalysts and ligands.
Summary of Key Optimization Parameters
| Step | Parameter | Recommendation | Impact on Yield |
| Williamson Ether Synthesis | Base Strength & Stoichiometry | Use a strong base (e.g., NaH) in slight excess (1.1 eq). | Ensures complete formation of the nucleophilic phenoxide. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO). | Accelerates the SN2 reaction rate. | |
| Friedel-Crafts Acylation | Catalyst Activity | Use fresh, anhydrous Lewis acid under an inert atmosphere. | A deactivated catalyst will result in no reaction. |
| Electrophile Reactivity | Convert the carboxylic acid to the acyl chloride before cyclization. | Increases the electrophilicity for successful ring closure. | |
| Reaction Concentration | Perform the cyclization at high dilution. | Favors intramolecular over intermolecular reactions, reducing polymer formation. |
By carefully considering these factors and systematically troubleshooting any issues that arise, you can significantly improve the yield and purity of your this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. p-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Benzofuranone Synthesis
Welcome to the Technical Support Center for Benzofuranone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Benzofuranones are crucial heterocyclic motifs present in numerous natural products and biologically active compounds.[1] However, their synthesis can present challenges, from achieving high yields to controlling regioselectivity. This resource offers field-proven insights and evidence-based protocols to help you navigate and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the benzofuranone core?
A1: The synthesis of benzofuranones typically involves the formation of the five-membered furanone ring fused to a benzene ring. The most common strategies can be categorized as follows:
-
Palladium-Catalyzed C-H Activation/Lactonization: This modern approach involves the activation of a C-H bond on a precursor like phenylacetic acid, followed by intramolecular C-O bond formation to yield the benzofuranone.[2]
-
Acid-Catalyzed Friedel-Crafts/Lactonization: A classic and effective method where tertiary α-hydroxy acid esters react with phenols in the presence of a strong acid catalyst, such as perchloric acid (HClO₄), to undergo a tandem Friedel-Crafts alkylation and subsequent lactonization.[2]
-
Metal-Free C-H Activation/Lactonization: This strategy utilizes a strong acid, like triflic acid (TfOH), to catalyze the reaction between phenols and α-aryl-α-diazoacetates, offering a rapid and operationally simple route to α-aryl benzofuranones.[2]
-
Gold-Catalyzed Cycloisomerization: This method uses a gold catalyst for the cycloisomerization of o-alkynyl phenols with alcohols or acids to produce benzofuran-3(2H)-ones.[1]
Q2: How do the electronic properties of the starting materials influence the reaction outcome?
A2: The electronic nature of substituents on the aromatic precursors significantly impacts reaction efficiency and regioselectivity. For instance, in acid-catalyzed cyclizations of phenoxyacetic acids, electron-donating groups on the phenol ring can activate the aromatic system, facilitating the electrophilic attack and increasing the reaction rate. Conversely, strong electron-withdrawing groups can deactivate the ring, potentially leading to lower yields or requiring harsher reaction conditions. The position of these groups also dictates the regiochemical outcome of the cyclization.[3][4]
Q3: What is the role of the catalyst and additives in optimizing benzofuranone synthesis?
A3: The choice of catalyst and additives is critical for the success of many benzofuranone syntheses.
-
In palladium-catalyzed reactions , the ligand plays a crucial role in stabilizing the palladium complex and influencing its reactivity and selectivity.[5][6]
-
In acid-catalyzed reactions , the strength of the acid is a key parameter. For example, while Lewis acids like AlCl₃ can initiate the reaction, a protic acid like trifluoroacetic acid (TFA) is often necessary to promote the final ring closure.[3][4] The combination of both can be highly effective.[4]
-
Additives can also play a significant role. For instance, in some palladium-catalyzed reactions, a co-catalyst like copper(I) iodide (CuI) can facilitate coupling steps.[5] In gold-catalyzed cycloisomerizations, an oxidant like Selectfluor may be required.[1]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of benzofuranones, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Benzofuranone
Q: My intramolecular Friedel-Crafts cyclization of a substituted phenoxyacetic acid is giving very low yields (<10%). I am using a Lewis acid catalyst. What could be the problem?
A: This is a common challenge that can often be attributed to several factors.
Potential Cause 1: Insufficient Acid Strength for Ring Closure The initial Friedel-Crafts acylation to form a ketone intermediate may be occurring, but the subsequent lactonization (ring closure) requires a sufficiently acidic environment that a Lewis acid alone may not provide efficiently.[3]
Solution:
-
Add a Protic Acid: The addition of a strong protic acid, such as trifluoroacetic acid (TFA) or toluenesulfonic acid (TsOH), can significantly promote the final cyclization step.[3][4] A screening of different protic acids may be necessary to find the optimal one for your specific substrate.[4]
-
Optimize Catalyst Combination: Studies have shown that a combination of a Lewis acid (e.g., AlCl₃) and a protic acid (e.g., TFA) from the start of the reaction can be more effective than sequential addition.[3][4]
Potential Cause 2: Suboptimal Reaction Temperature The reaction temperature might be too low to overcome the activation energy for the cyclization, or too high, leading to decomposition of starting materials or the product.
Solution:
-
Systematic Temperature Screening: Initially, running the reaction at a moderate temperature (e.g., 80 °C) and then gradually increasing it (e.g., to 120 °C) can help identify the optimal temperature.[4] In some cases, lowering the temperature has been shown to slightly increase the yield.[4]
Potential Cause 3: Catalyst Inefficiency The chosen Lewis acid may not be the most effective for your specific substrate.
Solution:
-
Screen Different Lewis Acids: A range of Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), or boronic acids can be tested to see which one provides the best results for your system.[4]
Problem 2: Formation of Regioisomers
Q: My reaction is producing a mixture of benzofuranone regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a frequent issue, especially when both ortho positions on the phenol are available for cyclization.[4]
Potential Cause: Steric and Electronic Effects The regioselectivity of intramolecular Friedel-Crafts type reactions is governed by both the steric hindrance around the potential cyclization sites and the electronic directing effects of the substituents on the aromatic ring.[4]
Solution:
-
Analyze Directing Group Effects: Understand the directing effects of your substituents. Electron-donating groups will typically direct ortho- and para-, and the position of these groups will influence which ortho-position is more activated.
-
Leverage Steric Hindrance: If one ortho-position is significantly more sterically hindered than the other, the cyclization will likely favor the less hindered position.[4] If your starting material design allows, introducing a bulky group at one of the ortho-positions can be a strategy to direct the cyclization.
-
Modify the Synthetic Strategy: If controlling the regioselectivity of the cyclization proves difficult, consider an alternative synthetic route where the regiochemistry is set at an earlier stage. For example, starting with a phenol that is already substituted at one of the ortho-positions can force the cyclization to occur at the desired site.[4]
Problem 3: Formation of Byproducts
Q: I am observing significant byproduct formation in my reaction. How can I minimize this?
A: Byproduct formation can arise from various side reactions, and the strategy to minimize them depends on the specific byproduct being formed.
Potential Cause: Intermolecular Reactions If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials or other undesired byproducts.
Solution:
-
High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular pathway. This can be achieved by simply using a larger volume of solvent or by the slow addition of the starting material to the reaction mixture over an extended period.
Potential Cause: Decomposition Harsh reaction conditions, such as high temperatures or very strong acids, can lead to the decomposition of the starting materials or the benzofuranone product.
Solution:
-
Milder Reaction Conditions: Explore if the reaction can proceed under milder conditions. This could involve using a less aggressive catalyst, a lower temperature, or a shorter reaction time. Monitoring the reaction progress by TLC or LC-MS can help determine the point at which the product is maximized and decomposition begins.
Data Presentation
Table 1: Optimization of Acid-Catalyzed Benzofuranone Synthesis[4]
| Entry | Lewis Acid (mol %) | Protic Acid (mol %) | Temperature (°C) | Yield (%) |
| 1 | AlCl₃ (10) | - | 120 | 45 |
| 2 | AlCl₃ (10) | TFA (20) | 80 | 78 |
| 3 | AlCl₃ (10) | TFA (20) | 120 | 85 |
| 4 | B(OH)₃ (10) | TFA (20) | 120 | 65 |
| 5 | BF₃·OEt₂ (10) | TFA (20) | 120 | 72 |
| 6 | AlCl₃ (10) | TsOH (20) | 120 | 81 |
This table summarizes the effect of different acid catalysts and temperatures on the yield of a model benzofuranone synthesis, demonstrating the benefit of a combined Lewis and protic acid system.
Experimental Protocols
General Procedure for Acid-Catalyzed Benzofuranone Synthesis[4]
-
To a thick-walled reaction vessel, add the pyrone (2 equiv), nitroalkene (1 equiv), BHT (0.1 equiv), and AlCl₃ (0.1 equiv).
-
Flush the vessel with an inert gas (e.g., Argon) for 5 minutes.
-
Add 1,2-dichlorobenzene (DCB) as the solvent, followed by trifluoroacetic acid (TFA) (0.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the required time (typically 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by flash column chromatography on silica gel without an aqueous workup.
Visualizations
Troubleshooting Workflow for Low Yield
A troubleshooting decision tree for addressing low product yield in benzofuranone synthesis.
General Mechanism for Acid-Catalyzed Benzofuranone Formation
A simplified mechanism for the acid-catalyzed synthesis of benzofuranones.
References
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of Benzofuranones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro. (2018). Synerzine. Retrieved from [Link]
-
Flexible Synthesis of Benzofuranones. (2023). ChemistryViews. Retrieved from [Link]
-
Mechanism of formation of 2-substituted benzofuran derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (n.d.). PubliCatt. Retrieved from [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). ACS Omega. Retrieved from [Link]
-
Possible mechanism for formation of benzofuran. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Journal of Organic Chemistry. Retrieved from [Link]
-
An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. (2020). SciSpace. Retrieved from [Link]
-
Plausible mechanism for the preparation of benzofuran. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. (2021). ResearchGate. Retrieved from [Link]
-
Benzofuran Synthesis by Rh(I)/Acid Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). Zenodo. Retrieved from [Link]
-
Synthesis and Characterization of Benzofuranone and its Derivatives. (2025). ResearchGate. Retrieved from [Link]
Sources
Common side products in the synthesis of benzofuran-3(2H)-ones
Technical Support Center: Benzofuran-3(2H)-one Synthesis
A Guide for the Practicing Scientist: Troubleshooting Common Side Products and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of benzofuran-3(2H)-ones. This scaffold is a cornerstone in medicinal chemistry and natural product synthesis, yet its construction can be fraught with challenges, primarily the formation of persistent and structurally similar side products. This guide is designed to move beyond simple protocols and delve into the mechanistic reasoning behind common synthetic pitfalls. Here, we address the frequently asked questions and troubleshooting scenarios encountered by researchers in the field, providing not just solutions, but a deeper understanding of the underlying chemistry to empower your synthetic strategy.
Frequently Asked Questions & Troubleshooting
Category 1: Intramolecular Cyclization Reactions
The acid- or base-mediated cyclization of α-aryloxycarbonyl compounds is a foundational route to benzofuran-3(2H)-ones. However, issues with regioselectivity and aromatization are common.[1][2]
Question 1: My acid-catalyzed cyclization of a meta-substituted 2-phenoxyacetic acid is producing a mixture of 4- and 6-substituted benzofuran-3(2H)-ones. How can I control the regioselectivity?
Answer: This is a classic challenge rooted in the principles of electrophilic aromatic substitution. The intramolecular Friedel-Crafts-type acylation can occur at either ortho position relative to the ether linkage. The outcome is a delicate balance of steric and electronic effects.
-
Mechanistic Insight: The cyclization proceeds via an acylium ion (or a related electrophilic species) which is attacked by the electron-rich aromatic ring. The directing effects of your substituent 'R' are paramount. Electron-donating groups (EDGs) will activate the positions ortho and para to themselves, while electron-withdrawing groups (EWGs) will deactivate them. Steric hindrance from a bulky 'R' group or a bulky catalyst can disfavor cyclization at the more crowded ortho position.[1]
-
Troubleshooting Strategies:
-
Catalyst Choice: Polyphosphoric acid (PPA) or Eaton's reagent are effective, but harsh. A switch to a bulkier Lewis acid (e.g., AlCl₃, TiCl₄) can sometimes enhance steric differentiation between the two potential cyclization sites. Conversely, for electronically-driven selections, a less sterically demanding Brønsted acid like TFA might be preferable.[1]
-
Temperature Control: Lowering the reaction temperature can increase the kinetic selectivity, often favoring the sterically less-hindered product. Conversely, higher temperatures may favor the thermodynamically more stable isomer. A systematic temperature screen is recommended.
-
Substrate Modification: If possible, introducing a bulky blocking group at one of the ortho positions that can be removed later is a definitive but more synthetically intensive strategy.
-
Diagram: Factors Influencing Regioselective Cyclization
Caption: Decision pathway for controlling regioselectivity.
Question 2: My reaction is clean by TLC, but after workup and purification, I isolate the corresponding benzofuran, not the benzofuran-3(2H)-one. What is causing this aromatization?
Answer: The benzofuran-3(2H)-one scaffold is prone to enolization and subsequent dehydration, especially at the C2 position if it bears protons. This process is often inadvertently promoted during the reaction or workup.
-
Mechanistic Insight: The driving force is the formation of the highly stable aromatic benzofuran ring. This can be catalyzed by residual acid or base, elevated temperatures, or the presence of oxidizing agents. The ketone carbonyl activates the C2 protons, making them susceptible to abstraction.
-
Preventative Measures:
-
Mild Workup: Neutralize the reaction mixture carefully and promptly. Use a buffered aqueous solution (e.g., saturated NaHCO₃) and avoid strong acids or bases. Ensure the temperature is kept low during extraction.
-
Inert Atmosphere: While not always necessary, if you suspect air oxidation is contributing, performing the reaction and workup under an inert atmosphere (N₂ or Ar) can be beneficial.
-
Purification Conditions: Avoid overheating during solvent evaporation. When performing column chromatography, consider using a less acidic grade of silica gel or neutralizing the silica by pre-treating it with a triethylamine/hexane mixture.
-
Substituent Effects: If the C2 position is substituted with groups that cannot be eliminated (e.g., quaternary carbons), this pathway is blocked.[3]
-
Category 2: Metal-Catalyzed Syntheses
Modern methods often employ palladium, rhodium, or gold catalysis to construct the benzofuran-3(2H)-one core, enabling access to complex and C2-quaternary centers.[3][4] These reactions, however, are sensitive to conditions and can lead to unique side products.
Question 3: In my Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA), I'm getting poor yield and recovering my starting β-keto ester. What are the critical parameters?
Answer: The Pd-catalyzed DAAA is a powerful method for creating stereogenic C2-quaternary centers, but it is a complex catalytic cycle sensitive to multiple variables.[4][5] Failure to turn over typically points to issues with catalyst activation, stability, or substrate reactivity.
-
Mechanistic Insight: The reaction involves the formation of a Pd-π-allyl complex from the allylic ester, followed by decarboxylation of the β-keto ester to form an enolate. The key C-C bond-forming step is the nucleophilic attack of this enolate on the Pd-π-allyl complex. A failure at any stage stalls the cycle.
-
Troubleshooting Protocol: Optimizing the Pd-DAAA Reaction
-
Reagent Quality: Ensure the palladium source [e.g., Pd₂(dba)₃] is fresh and active. The phosphine ligand (e.g., Trost ligand) must be of high purity. Impurities can poison the catalyst.
-
Solvent & Atmosphere: The reaction is highly sensitive to oxygen. Rigorously degas your solvent (e.g., by three freeze-pump-thaw cycles) and maintain a strict inert atmosphere (N₂ or Ar). Anhydrous conditions are crucial.
-
Temperature: While many DAAA reactions run at room temperature, some substrates require gentle heating (e.g., 40-50 °C) to facilitate catalyst turnover. A temperature screen is advisable.
-
Concentration: Reactions that are too dilute may suffer from slow reaction rates, while overly concentrated conditions can lead to side reactions or catalyst decomposition.[4]
-
Table 1: Troubleshooting Guide for Benzofuran-3(2H)-one Synthesis
| Observed Issue | Common Synthetic Route | Probable Cause(s) | Proposed Solution(s) |
| Mixture of Regioisomers | Acid-Catalyzed Cyclization | Poor electronic/steric differentiation. Reaction under thermodynamic control. | Modify catalyst (Lewis vs. Brønsted), lower temperature for kinetic control, or redesign substrate.[1] |
| Aromatization to Benzofuran | General | Harsh workup (acid/base), high temperature, air oxidation. | Use buffered/neutral workup, maintain low temperatures, purify on neutralized silica, use inert atmosphere. |
| Low Conversion / Starting Material Recovery | Metal-Catalyzed Reactions (e.g., Pd-DAAA) | Catalyst deactivation, poor reagent quality, insufficient temperature, presence of oxygen/water. | Use fresh reagents, rigorously degas solvent, screen temperature, ensure strict inert/anhydrous conditions.[5] |
| Formation of Aurones | Condensation Reactions | Incorrect stoichiometry, wrong catalyst. | Use morpholine acetate for condensation of benzofuran-3(2H)-one with aldehydes.[6][7] |
| Co-eluting Impurities | All Routes | By-products with similar polarity to the desired product.[8] | Optimize recrystallization solvent system; consider alternative chromatography (e.g., reverse-phase).[9] |
Category 3: Purification Challenges
Question 4: I have successfully synthesized my target benzofuran-3(2H)-one, but it is contaminated with an unreacted starting material that has very similar polarity. How can I purify my compound?
Answer: This is a frequent and frustrating problem. When standard chromatography fails to provide baseline separation, a combination of chemical and physical purification techniques is required.
-
Strategy 1: Recrystallization This is the most powerful technique for removing closely related impurities. The key is finding a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity's solubility profile is different.
Protocol: Systematic Recrystallization Solvent Screening
-
Setup: Place ~10-20 mg of your impure solid into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., hexanes, ethyl acetate, isopropanol, toluene, methanol/water mixtures) dropwise at room temperature until the solid just dissolves.
-
Induce Crystallization: If the solid dissolves readily, the solvent is not suitable. If it is sparingly soluble, heat the tube gently until the solid dissolves. Then, allow it to cool slowly to room temperature, and finally in an ice bath.
-
Observation: A successful solvent system will result in the formation of high-quality crystals upon cooling, leaving the impurities in the mother liquor.
-
Scaling Up: Once an effective solvent or solvent pair (e.g., ethyl acetate/hexanes) is identified, scale up the recrystallization with the bulk of your material.[9]
-
-
Strategy 2: Chemical Modification If the impurity has a reactive functional group that the product lacks (or vice versa), you can selectively react the impurity to drastically change its polarity. For example, if the impurity is a phenol and your product is not, you can treat the mixture with a base to form the phenolate salt, which can be removed with an aqueous wash. This is an advanced technique that requires careful consideration of the product's stability.
Diagram: General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthetic issues.
References
-
Title: Asymmetric Synthesis of Quaternary α‐Aryl Stereocentres in Benzofuran‐3(2H)‐Ones Using Decarboxylative Asymmetric Allylic Alkylation Source: ResearchGate URL: [Link]
-
Title: Synthesis of Benzofuran-3(2H)-ones Source: Organic Chemistry Portal URL: [Link]
-
Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Synthesis of benzofuran‐3(2H)‐ones containing alternative substitution patterns Source: ResearchGate URL: [Link]
-
Title: Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry Source: Molecules (MDPI) URL: [Link]
-
Title: Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review Source: Atlantis Press URL: [Link]
-
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Regioselective Synthesis of Benzofuranones and Benzofurans Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones Source: ResearchGate URL: [Link]
-
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL: [Link]
-
Title: Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL: [Link]
-
Title: A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Benzofuran synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 3. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Regioselective Benzofuran Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. The benzofuran scaffold is a privileged structure in numerous natural products and pharmaceuticals, making its efficient and selective synthesis a critical endeavor.[1][2] However, achieving precise control over substituent placement on both the furan and benzene rings is a frequent and significant challenge.[3]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve your desired regioisomeric products with higher fidelity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles of regioselectivity in benzofuran synthesis.
Q1: Why is achieving high regioselectivity in benzofuran synthesis so difficult?
A: The challenge is rooted in the subtle electronic and steric factors that govern the key bond-forming steps. Most synthetic strategies involve an intramolecular cyclization or an intermolecular annulation step.[4][5] During these steps, multiple reactive sites on the precursors can compete, often with small energy differences between the competing transition states. For example, in acid-catalyzed cyclizations of α-aryloxycarbonyl compounds, if both ortho positions on the phenol ring are available, a mixture of regioisomers is common unless there is a strong steric or electronic bias.[6] Similarly, when using unsymmetrical alkynes in palladium-catalyzed annulations with phenols, controlling which alkyne carbon bonds to the phenolic oxygen versus the aromatic ring is a primary challenge.[7]
Q2: What are the primary factors that I should consider to control regioselectivity?
A: The outcome of your reaction is typically dictated by a combination of three main factors:
-
Substrate Control: The inherent electronic properties and steric profile of your starting materials are the most fundamental directing forces. Electron-donating or -withdrawing groups on the phenol ring, as well as the steric bulk of substituents on both the phenol and the coupling partner, can strongly favor one regioisomer over another.[6][7]
-
Catalyst and Ligand Control: In metal-catalyzed reactions, the choice of the metal center (e.g., Pd, Cu, Rh, Au) and its associated ligands can dramatically influence the reaction pathway.[8] Ligands can modify the steric environment around the metal and tune its electronic properties, thereby selectively promoting one cyclization pathway.
-
Reaction Conditions: Parameters such as solvent, temperature, and the choice of acid or base can be decisive.[8] Solvents can influence the stability of charged intermediates, while temperature can help overcome the activation energy for a desired pathway or, conversely, lead to scrambling if too high.[7]
Q3: How do I choose the best synthetic strategy for a specific regioisomer (e.g., 2-substituted vs. 3-substituted)?
A: The choice depends heavily on the target substitution pattern.
-
For 2-substituted benzofurans: Strategies involving the intramolecular cyclization of o-alkynylphenols are highly reliable.[5] Palladium-catalyzed reactions of o-halophenols with terminal alkynes (a one-pot Sonogashira coupling followed by cyclization) also predominantly yield 2-substituted products.[4][9]
-
For 3-substituted benzofurans: These are often more challenging to access directly. One classical approach involves the acid-catalyzed cyclization of α-aryloxyketones.[6] More modern methods may involve C-H functionalization of a pre-formed benzofuran, though this comes with its own selectivity challenges based on the inherent reactivity of the benzofuran core (C2 is generally more reactive to electrophiles than C3).[10][11]
-
For specific substitution on the benzene ring: The regioselectivity is determined during the ring-forming (annulation) step. Methods like the reaction of 3-hydroxy-2-pyrones with nitroalkenes allow for a programmable and highly regioselective synthesis of complex, polysubstituted benzofuranones, which can be converted to benzofurans.[6][12]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, actionable advice for common problems encountered during experiments.
Problem 1: My reaction yields a mixture of regioisomers during annulation with an unsymmetrical alkyne. How can I improve selectivity?
Question: I am performing a palladium-catalyzed oxidative annulation of a substituted phenol with an unsymmetrical internal alkyne (e.g., 1-phenyl-1-propyne), and I'm getting a mixture of the 2-methyl-3-phenyl and 2-phenyl-3-methyl benzofurans. How can I favor one isomer?
Answer: This is a classic regioselectivity problem where both steric and electronic effects at the alkyne are at play. The reaction typically proceeds through C-H activation at the ortho position of the phenol, coordination of the alkyne, and subsequent migratory insertion. The regioselectivity is determined by which alkyne carbon inserts into the Pd-Aryl bond and which is attacked by the phenolic oxygen.
Troubleshooting Steps:
-
Analyze the Alkyne Substituents:
-
Causality: The electronic nature and size of the alkyne substituents (R1 and R2) are paramount. The palladium catalyst often coordinates to the more electron-rich or less sterically hindered carbon of the alkyne. Migratory insertion of the aryl group typically occurs at the more sterically accessible and/or electronically poorer alkyne carbon.
-
Solution: If possible, modify the alkyne to create a larger steric or electronic bias. For instance, replacing a methyl group with a bulkier tert-butyl group will strongly direct the palladium to the less hindered carbon.
-
-
Modify the Catalyst System:
-
Causality: The ligand environment around the palladium center dictates the steric constraints of the transition state. Bulky ligands can amplify the inherent steric differences between the two ends of the alkyne, leading to improved selectivity.
-
Solution: Screen a panel of phosphine ligands. Start with common ligands like PPh₃ and then move to bulkier ligands such as P(o-tol)₃ or XPhos. In some cases, electron-rich ligands can also alter the selectivity.
-
-
Optimize Reaction Conditions:
-
Causality: Temperature can affect the equilibrium between different catalyst-alkyne coordination complexes. Lower temperatures often result in higher selectivity as the reaction is under kinetic control, favoring the pathway with the lowest activation energy.
-
Solution: Try running the reaction at a lower temperature (e.g., dropping from 100 °C to 60 °C) for a longer period. Monitor the reaction carefully, as the overall yield may decrease.[7]
-
Troubleshooting Workflow: Poor Regioselectivity in Annulation
Caption: A decision tree for troubleshooting poor regioselectivity.
Problem 2: My intramolecular cyclization of an o-alkynylphenol is giving the "wrong" regioisomer or side products.
Question: I am attempting a transition-metal-catalyzed hydroalkoxylation of an o-alkynylphenol to synthesize a 2-substituted benzofuran, but I am observing low yield and formation of what appears to be a 6-membered ring product (endo-cyclization). How can I enforce the desired 5-exo-dig cyclization?
Answer: The competition between the 5-exo-dig pathway (leading to the benzofuran) and the 6-endo-dig pathway (leading to a chromene derivative) is a well-known challenge. The desired 5-exo cyclization is generally favored according to Baldwin's rules, but the choice of catalyst and conditions is critical to ensure this outcome.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst:
-
Causality: Different metals have different carbophilicities (π-acidities) and coordination preferences, which dictate the cyclization pathway. Gold(I) and Platinum(II) catalysts are excellent π-acids that strongly activate the alkyne towards nucleophilic attack by the phenol. Palladium(II) catalysts are also commonly used and are highly effective.[13] Indium(III) halides have also been shown to effectively catalyze this transformation.[9]
-
Solution: If you are using a catalyst like CuI, which can sometimes favor other pathways, consider switching to a dedicated π-acidic catalyst system like Ph₃PAuCl/AgOTf or PtCl₂. These are often more selective for the desired hydroalkoxylation.
-
-
Control the Reaction Atmosphere and Reagent Purity:
-
Causality: Many catalysts, particularly palladium-based ones, are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling side products.[7] Impurities in solvents or starting materials can poison the catalyst.
-
Solution: Ensure your solvents are thoroughly degassed and that the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Purify your o-alkynylphenol starting material by column chromatography if necessary.
-
-
Adjust the Solvent and Temperature:
-
Causality: The polarity of the solvent can influence the stability of the key intermediates in the catalytic cycle. Non-polar solvents often favor the desired cyclization.
-
Solution: Screen solvents. While acetonitrile or DMF are common, switching to a less coordinating solvent like toluene or 1,4-dioxane may improve the selectivity for the 5-exo product.
-
Mechanistic Insight: 5-exo vs. 6-endo Cyclization
Caption: Competing pathways in the cyclization of o-alkynylphenols.
Part 3: Protocols and Methodologies
The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Regioselective Palladium-Catalyzed Synthesis of a 2-Substituted Benzofuran
This protocol is adapted from general procedures for the coupling of o-halophenols and terminal alkynes.[7]
Materials:
-
o-Iodophenol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the o-iodophenol, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS. The reaction typically takes 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-substituted benzofuran.
Self-Validation: The high regioselectivity of this reaction is ensured by the mechanism. The Sonogashira coupling occurs first at the C-I bond, followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the proximal carbon of the alkyne tether, strongly favoring the 2-substituted product.
Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis
| Catalyst System | Typical Precursors | Predominant Regioisomer | Key Advantages | Reference(s) |
| Pd(II) / Oxidant | Phenols, Alkynes | 2,3-Disubstituted | High functional group tolerance; direct C-H activation. | [5][7] |
| Pd(0) / Cu(I) | o-Halophenols, Alkynes | 2-Substituted | Reliable, high-yielding for terminal alkynes. | [4][9] |
| Au(I) or Pt(II) | o-Alkynylphenols | 2-Substituted | Highly selective for 5-exo-dig cyclization, mild conditions. | [13] |
| Rh(III) | N-Phenoxyacetamides, Alkynes | Varies (Solvent-controlled) | Access to diverse isomers via C-H functionalization. | |
| Cu(I) | o-Halophenols, Ketones | 2,3-Disubstituted | Economical catalyst, good for cascade reactions. | [9] |
| Iodine(III) | 2-Hydroxystilbenes | 2-Aryl | Metal-free oxidative cyclization. | [5][9] |
References
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28067-28116. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(12), 9656-9704. [Link]
-
Hashmi, A. S. K., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 20728–20752. [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Maiti, D., et al. (2021). Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks. Chemistry - A European Journal, 27(62), 15537-15546. [Link]
-
American Chemical Society Publications. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
ResearchGate. (2020). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. [Link]
-
ResearchGate. (2024). (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of heterocyclic-fused benzofurans via C–H functionalization of flavones and coumarins. Chemical Communications, 51(74), 14091-14094. [Link]
-
StackExchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Stability and degradation pathways of 6-methylbenzofuran-3(2H)-one
Welcome to the technical support guide for 6-methylbenzofuran-3(2H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental complexities associated with the stability and degradation of this compound. The following FAQs and troubleshooting guides are structured to provide not just protocols, but the underlying scientific rationale to empower your research decisions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of the this compound structure?
Based on its chemical architecture, the this compound molecule possesses two primary sites susceptible to degradation:
-
The Lactone Ring: The core structure contains a cyclic ester (lactone). This functional group is prone to hydrolysis, a reaction in which water cleaves the ester bond. This process can be significantly accelerated by the presence of acids or bases.[1]
-
The Benzofuran Ring System: The aromatic and heterocyclic portions of the molecule can be susceptible to oxidation. Oxidative degradation can lead to various products, including ring-opening or the introduction of hydroxyl groups on the benzene ring.[2][3]
Q2: What are the standard recommended stress conditions for a forced degradation study on this molecule?
Forced degradation or stress testing is a critical step to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] The conditions are designed to accelerate degradation to a target of 10-20%, which is sufficient to detect and resolve degradation products without completely consuming the parent compound.[6] We recommend adhering to the principles outlined in the ICH Q1A (R2) guidelines.[7]
| Stress Condition | Recommended Reagent & Conditions | Primary Degradation Pathway Targeted | Potential Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl at 60–80 °C | Hydrolysis | 2-(4-methyl-2-hydroxyphenyl)acetic acid |
| Basic Hydrolysis | 0.1 M NaOH at room temperature to 60 °C | Hydrolysis | 2-(4-methyl-2-hydroxyphenyl)acetic acid (as salt) |
| Oxidation | 3%–30% H₂O₂ at room temperature | Oxidation | Hydroxylated and/or ring-opened species |
| Thermal Degradation | Dry heat at 80–100 °C | Thermolysis | Various, potentially fragmentation |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolysis | Various, dependent on light energy |
Q3: What is the most suitable analytical technique for monitoring the stability of this compound?
The most effective and widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.[4] This technique is ideal because:
-
Specificity: It can separate the non-polar parent compound from more polar degradation products, such as the ring-opened carboxylic acid formed during hydrolysis.
-
Quantification: It allows for precise quantification of the parent compound's decay and the formation of degradation products over time.
-
Versatility: It can be readily coupled with mass spectrometry (LC-MS) for the structural identification of unknown degradants.
For identifying volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool.[1]
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: No Degradation Observed Under Stress Conditions
You've subjected the compound to the recommended stress conditions, but the HPLC chromatogram shows no significant decrease in the parent peak.
Causality Analysis: This outcome typically points to one of two scenarios: either the applied stress is insufficient to overcome the molecule's activation energy for degradation, or the compound is exceptionally stable under those specific conditions.[1]
Troubleshooting Protocol:
-
Verify Experimental Setup:
-
Confirm the concentration and identity of your stress reagents (e.g., titrate your HCl/NaOH solutions).
-
Ensure temperature-controlled equipment (water baths, ovens) is calibrated and functioning at the setpoint.
-
-
Systematically Escalate Stress Conditions:
-
Hydrolysis: If 0.1 M acid/base at 60 °C shows no effect after 24 hours, increase the temperature to 80 °C. If still no degradation, consider increasing the reagent concentration to 1 M, but be mindful that excessively harsh conditions may not reflect real-world degradation.
-
Oxidation: If 3% H₂O₂ is ineffective at room temperature, increase the concentration to 10% or 30%. Gentle heating (e.g., 40 °C) can also be applied to accelerate the reaction.
-
Thermal: Increase the temperature in increments (e.g., from 80 °C to 100 °C, then 120 °C), monitoring for any change.
-
-
Extend Exposure Time: Double the duration of the study (e.g., from 24 to 48 hours) before concluding that no degradation has occurred.
Workflow Diagram: Troubleshooting No Degradation
Caption: A logical workflow for escalating stress conditions.
Issue 2: Poor Chromatographic Separation of Degradation Products
Your chromatogram shows new peaks, but they are co-eluting with the parent peak or with each other, making accurate quantification impossible.
Causality Analysis: This is an analytical method issue. The polarity difference between your parent compound and its degradants may not be large enough for effective separation under the current mobile phase and stationary phase conditions. For example, a hydroxylated degradant might have a retention time very close to the parent compound.
Troubleshooting Protocol:
-
Adjust Mobile Phase Composition:
-
Modify Organic/Aqueous Ratio: Change the gradient slope. A shallower gradient provides more time for closely eluting peaks to separate.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.
-
-
Modify Mobile Phase pH:
-
The primary hydrolytic degradant is a carboxylic acid. At a neutral or high pH, it will be ionized and elute very early. By lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid), the carboxylic acid becomes protonated and more retained, moving it away from the solvent front and potentially resolving it from other peaks.
-
-
Change Stationary Phase:
-
If a standard C18 column is not providing resolution, consider a column with a different selectivity. A Phenyl-Hexyl column, for instance, offers pi-pi interactions that can help separate aromatic compounds and their hydroxylated metabolites.
-
-
Lower the Temperature: Reducing the column temperature (e.g., from 30 °C to 20 °C) can sometimes increase retention and improve resolution, albeit at the cost of broader peaks and higher backpressure.
Issue 3: How to Tentatively Identify Unknown Degradation Products
You have successfully separated new peaks but need to determine their structures.
Causality Analysis: The structure of a degradant is a direct consequence of the chemical reaction that occurred (hydrolysis, oxidation, etc.). By combining analytical data with mechanistic understanding, a probable structure can be proposed.
Protocol for Degradant Identification:
-
Couple HPLC to Mass Spectrometry (LC-MS): This is the most critical step. Obtain the accurate mass of the unknown peak.
-
Hydrolysis Product: Expect to see a mass increase of 18 Da (the mass of H₂O) compared to the parent compound (C₉H₈O₂; MW: 148.16). The expected product, 2-(4-methyl-2-hydroxyphenyl)acetic acid (C₉H₁₀O₃), has a molecular weight of 166.17 Da.
-
Oxidation Product: Expect to see a mass increase of 16 Da (an oxygen atom) for each hydroxylation event.
-
-
Utilize a Photodiode Array (PDA) Detector: A PDA detector provides the UV spectrum of each peak. Compare the spectrum of the degradant to the parent. A significant shift in the maximum absorbance wavelength (λ_max) can indicate a change in the chromophore, such as alteration of the aromatic system.
-
Propose Plausible Structures: Based on the mass and the stress condition applied, propose likely structures. For example, a +16 Da product from oxidative stress is likely a hydroxylated derivative.
-
Definitive Identification (If Required): For regulatory filings or critical research, the degradant may need to be definitively identified. This involves isolating the compound using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Plausible Degradation Pathways Diagram
Caption: Key degradation pathways originating from the parent compound.
References
- Benchchem Technical Support. Degradation of 2(3H)-Benzofuranone, hexahydro-.
- O'Neill, K., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online.
- Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Singh, S., & Handa, T. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts. Available from: [Link]
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Experimental Design. In Handbook of Stability Testing in Pharmaceutical Development. Springer.
- Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI.
- ChemScene. This compound.
-
Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Sonogashira Coupling for Benzofuran Synthesis
Welcome to the Technical Support Center for troubleshooting Sonogashira coupling reactions tailored for the synthesis of benzofurans. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in this powerful cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded explanations and actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Sonogashira coupling reaction for benzofuran synthesis, and what is the general mechanism?
A1: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of benzofuran synthesis, this typically involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]
The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle.[2][3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the o-halophenol.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne and a base to form a copper acetylide intermediate.[3]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The palladium complex undergoes reductive elimination to yield the coupled product (an o-alkynylphenol) and regenerate the Pd(0) catalyst.
-
Cyclization: The o-alkynylphenol then undergoes an intramolecular cyclization to form the benzofuran.
A copper-free version of the Sonogashira reaction also exists, which can be advantageous in minimizing alkyne homocoupling side reactions.[4][5] In this variant, the reaction proceeds through a tandem Pd/Pd cycle.[6]
Troubleshooting Low Yields
Low yields are a frequent challenge in Sonogashira couplings. The following sections address specific issues in a question-and-answer format, providing detailed explanations and solutions.
Q2: My reaction is not proceeding at all, or I'm recovering mostly starting material. What are the most critical factors to check first?
A2: When a Sonogashira reaction fails to initiate, the primary suspects are the catalyst system and the reaction environment.
-
Catalyst Inactivity: The palladium catalyst, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture. Improper storage or handling can lead to oxidation and deactivation. Similarly, the copper(I) iodide co-catalyst can degrade over time.
-
Anaerobic Conditions: The Sonogashira reaction is highly sensitive to oxygen. Oxygen promotes the undesirable Glaser-Hay homocoupling of the alkyne, consuming your starting material and reducing the yield of the desired product.[7][8] It can also lead to the oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Workflow for Non-Starting Reactions
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Experimental Protocol: Degassing a Reaction Mixture
A rigorous degassing procedure is critical for success. The freeze-pump-thaw method is highly effective.[9]
-
Assemble the reaction flask with the o-halophenol, palladium catalyst, copper iodide, and a stir bar.
-
Add the anhydrous solvent and amine base.
-
Seal the flask with a septum.
-
Freeze the mixture by immersing the flask in liquid nitrogen until the contents are completely solid.
-
Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes.
-
Close the vacuum valve and allow the mixture to thaw at room temperature. You should see gas bubbles evolve as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure a truly anaerobic environment.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
-
Add the terminal alkyne via syringe.
Q3: I'm observing a significant amount of a side product that I suspect is the homocoupled alkyne (Glaser coupling). How can I minimize this?
A3: Glaser-Hay homocoupling is a common side reaction, especially when using a copper co-catalyst.[7][10] It is the oxidative dimerization of the terminal alkyne.
-
Primary Cause: The presence of oxygen is the main culprit, as it facilitates the Cu(I)-catalyzed oxidative coupling of the alkyne.[7]
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As detailed in the protocol above, rigorous degassing is the first line of defense.
-
Reduce Copper Catalyst Loading: High concentrations of the copper catalyst can promote homocoupling. Reduce the amount of CuI to the minimum effective level (e.g., 1-2 mol%).
-
Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective solution.[4][5][11] These reactions may require different ligands and reaction conditions to achieve good yields.
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Q4: My reaction is sluggish and gives low yields, even with active catalyst and under inert conditions. How can I improve the reaction rate and conversion?
A4: Sluggish reactions are often due to suboptimal reaction parameters, including the choice of catalyst, ligands, base, solvent, and temperature.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical and should be tailored to the specific substrates.[12]
-
Palladium Precatalysts: While Pd(PPh₃)₄ is common, it can be unstable. PdCl₂(PPh₃)₂ is a more stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand have a profound impact on the reaction.[13][14][15]
-
Electron-rich and bulky ligands like P(t-Bu)₃ and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition step, especially for less reactive aryl bromides and chlorides.[2]
-
For sterically demanding substrates, the choice of ligand is crucial to balance reactivity and prevent catalyst decomposition.[13][16]
-
| Ligand | Key Characteristics | Recommended For |
| PPh₃ | Standard, widely used | Aryl iodides, activated aryl bromides |
| P(t-Bu)₃ | Electron-rich, bulky | Less reactive aryl bromides and chlorides |
| XPhos | Bulky, electron-rich biaryl phosphine | Challenging couplings, low catalyst loadings |
| SPhos | Bulky, electron-rich biaryl phosphine | General for a wide range of substrates |
Reaction Parameters: Base, Solvent, and Temperature
| Parameter | Influence on the Reaction | Troubleshooting Recommendations |
| Base | Activates the terminal alkyne by deprotonation. | Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[17] |
| Solvent | Affects solubility, reaction rate, and catalyst stability. | Aprotic polar solvents like DMF and acetonitrile are often used. Toluene or dioxane can also be effective. For some systems, using the amine base as the solvent is advantageous.[17] |
| Temperature | Controls the reaction rate. | The reactivity of the aryl halide is a key factor: I > Br > Cl. Aryl iodides often react at room temperature, while aryl bromides and chlorides typically require heating (e.g., 60-100 °C).[18] |
Q5: I have successfully formed the o-alkynylphenol intermediate, but the subsequent cyclization to the benzofuran is not occurring. What should I do?
A5: The failure of the final cyclization step indicates that the conditions are suitable for the Sonogashira coupling but not for the intramolecular C-O bond formation.
-
Increase the Reaction Temperature: The cyclization step often requires a higher activation energy than the initial coupling. Increasing the temperature after the coupling is complete can promote ring closure.[12]
-
Change the Base: The base can play a crucial role in the cyclization. If an amine base was used for the coupling, adding a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ might be necessary to facilitate the deprotonation of the phenol and subsequent cyclization.
-
Solvent Effects: The polarity of the solvent can influence the rate of the intramolecular cyclization. Screening different solvents may be beneficial.
Visualizing the Benzofuran Synthesis Pathway
Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
Purification Challenges
Q6: My reaction seems to have worked, but I'm struggling to isolate a pure product. What are the common impurities and how can I remove them?
A6: Purification can be challenging due to the presence of various byproducts and residual catalyst.
-
Common Impurities:
-
Homocoupled Alkyne (Diyne): This is often a major impurity if the reaction was not strictly anaerobic. It is typically less polar than the desired product and can often be separated by column chromatography.
-
Unreacted Starting Materials: Residual o-halophenol and terminal alkyne.
-
Phosphine Oxides: From the oxidation of phosphine ligands.
-
Residual Palladium and Copper: These can often be removed by filtration through a plug of silica gel or celite, or by using a metal scavenger.
-
-
Purification Strategy:
-
Aqueous Workup: Quench the reaction and perform an aqueous workup to remove the amine base and other water-soluble salts.
-
Filtration: Filter the crude mixture through a short plug of silica gel or celite to remove insoluble palladium black and some baseline impurities.
-
Column Chromatography: This is the most common method for purifying the final product. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
References
-
Plenio, H., et al. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Cravotto, G., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules. [Link]
-
Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
-
Plenio, H., et al. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. [Link]
- Garg, N., et al. (2012). Sonogashira cross-coupling strategies towards nucleosides and analogues. Books.
-
Chem Player. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Plenio, H., et al. (2014). The effect of steric bulk in Sonogashira coupling reactions. Request PDF. [Link]
-
Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]
-
Heravi, M. M., et al. (2017). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Request PDF. [Link]
-
Anilkumar, G., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Chen, J., et al. (2021). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]
-
Sane, N., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
-
Turner, N. J., et al. (2021). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]
-
Gendron, D., et al. (2016). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]
-
Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. Request PDF. [Link]
-
Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
-
Heravi, M. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
AK LECTURES. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
-
Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. [Link]
-
van Koten, G., et al. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. PubMed. [Link]
-
Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Pérez-Ramírez, J., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
ChemRxiv. (2020). Guideline for Elucidating Catalysts. [Link]
-
Kollár, L., et al. (2018). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. Request PDF. [Link]
-
ResearchGate. (2014). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Catalyst Selection for Efficient Benzofuranone Ring Closure
Welcome to the Technical Support Center for benzofuranone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for efficient benzofuranone ring closure. Here, we address common challenges encountered in the lab with practical, field-proven solutions and in-depth explanations to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: My benzofuranone synthesis is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?
Low yields are a frequent hurdle in catalytic chemistry. The root cause often lies in one of three areas: catalyst activity, reaction conditions, or reagent quality.
-
Catalyst Inactivity: The chosen catalyst may be unsuitable for your specific substrate or reaction conditions. Palladium-catalyzed C-H activation is a powerful method for synthesizing benzofuranones from phenylacetic acids.[1][2][3] However, the catalyst's oxidative state and ligand environment are critical. For instance, a Pd(II)/Pd(IV) catalytic cycle is often proposed for these transformations.[1][2] If you suspect catalyst deactivation, consider using a freshly purchased catalyst or one stored under an inert atmosphere.[4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are pivotal. For intramolecular Friedel-Crafts type cyclizations leading to benzofuranones, a combination of a Lewis acid (e.g., AlCl₃) and a protic acid (e.g., trifluoroacetic acid, TFA) can be crucial for promoting ring closure.[5][6] Temperature optimization is also key; while higher temperatures can accelerate the reaction, they may also lead to degradation. A systematic screening of temperatures, for instance from 80°C to 120°C, is recommended.[5][6]
-
Reagent Purity and Stoichiometry: Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and degassed, especially for oxygen-sensitive catalysts like palladium.[4] Incorrect stoichiometry, particularly of the limiting reagent, can also lead to diminished yields.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of Regioisomers
Question: I am observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity of the benzofuranone ring closure?
Answer: Regioisomer formation is a common challenge, especially in intramolecular cyclizations on substituted aromatic rings. The selectivity is governed by both electronic and steric factors of the substrate and the catalyst system.
-
Directing Groups: The use of directing groups can effectively control the position of C-H activation and subsequent cyclization. For instance, in rhodium-catalyzed syntheses, directing groups on the aromatic precursor guide the catalyst to a specific C-H bond, ensuring high regioselectivity.[7][8]
-
Catalyst and Ligand Choice: The steric bulk and electronic properties of the ligands on the metal center can influence which C-H bond is accessed. For palladium-catalyzed reactions, screening different phosphine ligands can significantly impact regioselectivity.[9][10]
-
Reaction Conditions: In some acid-catalyzed cyclizations, the choice and concentration of the acid can influence the regiochemical outcome.[6][11] A systematic screening of both Lewis and Brønsted acids is advisable.
Issue 2: Undesired Side Reactions
Question: My reaction is producing significant amounts of byproducts. What are the common side reactions in benzofuranone synthesis and how can I minimize them?
Answer: Side reactions can compete with the desired ring closure, reducing the overall yield and complicating purification.
-
Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can become competitive with the desired intramolecular cyclization. Running the reaction at a higher dilution can favor the formation of the desired benzofuranone.
-
Homocoupling: In palladium-catalyzed reactions that involve alkynes, such as the Sonogashira coupling followed by cyclization to form benzofurans (a related structure), homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[4] Minimizing the copper catalyst concentration or employing a copper-free protocol can mitigate this issue.[4]
-
Rearrangements: Under acidic conditions, carbocationic intermediates can be prone to rearrangement, leading to skeletal isomers. Careful selection of the acid catalyst and temperature control can help to suppress these unwanted pathways.
Catalyst and Condition Selection Tables
For a more direct comparison, the following tables summarize common catalytic systems for related benzofuran synthesis, which can often be adapted for benzofuranone synthesis.
| Catalyst System | Typical Substrates | Key Advantages | Potential Issues | References |
| Palladium-based | o-Iodophenols and terminal alkynes | High versatility and functional group tolerance. | Catalyst deactivation, side reactions like homocoupling. | [7][12][13] |
| Copper-based | Phenols and alkynes | Cost-effective alternative to palladium. | Can require harsher conditions. | [14][15][16] |
| Rhodium-based | Phenol-linked diynes and alkynes | Excellent for cycloaddition strategies. | Catalyst can be expensive. | [7][17][18] |
| Acid-catalyzed | Substituted phenols with appropriate side chains | Simple, metal-free conditions. | Potential for rearrangements and low regioselectivity. | [7][11][19] |
| Base-catalyzed | o-Hydroxyphenones | Good for specific condensation reactions. | Limited substrate scope. | [6][7][15] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Benzofuranone Synthesis via C-H Activation
This protocol is a general guideline for the synthesis of α,α-disubstituted benzofuran-2-ones from phenylacetic acids, inspired by established Pd(II)-catalyzed C-H activation methodologies.[1][2][3]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the substituted phenylacetic acid (1.0 eq), Pd(OAc)₂ (5-10 mol%), and a suitable ligand (if required).
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.
-
Oxidant Addition: Add the oxidant (e.g., benzoquinone or a hypervalent iodine reagent) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) and monitor its progress using TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Benzofuranone Synthesis
This protocol provides a general procedure for the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes.[6]
-
Reaction Setup: In a thick-walled reaction vessel, combine the pyrone (2 equiv), nitroalkene (1 equiv), BHT (0.1 equiv), and AlCl₃ (0.1 equiv).
-
Inert Atmosphere: Flush the vessel with Argon for 5 minutes.
-
Solvent and Acid Addition: Add dichlorobenzene (0.5 M) and trifluoroacetic acid (0.2 equiv). Seal the tube quickly.
-
Reaction Execution: Heat the reaction mixture to 120 °C for 16 hours.
-
Purification: After cooling to room temperature, directly purify the mixture by flash column chromatography without an aqueous workup.
Visualizing the Workflow
A systematic approach to troubleshooting is crucial for efficient problem-solving in the lab.
Caption: A logical workflow for troubleshooting low-yield benzofuranone synthesis.
References
-
Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., Ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. [Link]
-
Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes. (2009). Organic Letters, 11(11), 2361–2364. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Benzofuran Synthesis by Rh(I)/Acid Catalysis. (n.d.). ResearchGate. [Link]
-
Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. (2022). Organic Letters, 24(31), 5679–5683. [Link]
-
Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. (2016). Chemical Science, 7(4), 2677–2682. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2015). Organic & Biomolecular Chemistry, 13(24), 6765–6775. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). PubMed. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2015). Journal of the Brazilian Chemical Society, 26(8), 1689-1698. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2015). RSC Publishing. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(9), 6549–6558. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2018). Molecules, 23(10), 2459. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). Organic Letters. [Link]
-
Synthesis of benzofuranone with or without gold catalyst. (n.d.). ResearchGate. [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. (2013). Journal of the American Chemical Society, 135(4), 1236–1239. [Link]
-
2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Synthesis of Benzofurans via an Acid Catalysed. (n.d.). Amanote Research. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Current Medical and Pharmaceutical Research. [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. (2013). Journal of the American Chemical Society. [Link]
-
Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. (2004). Organic Letters, 6(16), 2705–2708. [Link]
-
Optimization of Reaction Conditions for Microwave-assisted Synthesis of Benzofuranones. (n.d.). ResearchGate. [Link]
-
Benzofuranone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction conditions for the synthesis of benzofuran-4-ones. (n.d.). ResearchGate. [Link]
-
13608 PDFs | Review articles in C-H ACTIVATION. (n.d.). ResearchGate. [Link]
-
(PDF) Chiral Phosphine-Catalyzed Tunable Cycloaddition Reactions of Allenoates with Benzofuranone Derived Olefins for Highly Regio-, Diastereo-. (2015). ResearchGate. [Link]
Sources
- 1. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzofuranone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publicatt.unicatt.it [publicatt.unicatt.it]
- 10. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Benzofuran synthesis [organic-chemistry.org]
- 16. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Flexible synthesis of fused benzofuran derivatives by rhodium-catalyzed [2 + 2 + 2] cycloaddition with phenol-linked 1,6-diynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Synthesis of Benzofurans via an Acid Catalysed [research.amanote.com]
Technical Support Center: Optimizing Benzofuranone Synthesis
A Guide to Understanding and Troubleshooting Solvent Effects on Reaction Rates
Welcome to the technical support center for benzofuranone synthesis. As a Senior Application Scientist, I have designed this guide to address the common, yet complex, challenges researchers face concerning the impact of solvents on their reaction outcomes. Benzofuranones are crucial scaffolds in pharmaceuticals and natural products, and their efficient synthesis is paramount.[1][2] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you might encounter during your experiments.
Q1: My reaction to form a benzofuranone is extremely slow or has stalled completely. How do I identify if the solvent is the culprit?
A: This is one of the most common issues in synthesis, and the solvent is often a primary factor. A stalled reaction can frequently be traced back to poor solubility of starting materials, stabilization of unreactive ground states, or direct interference with the catalyst or reagents.
Troubleshooting Workflow:
Here is a logical workflow to diagnose a solvent-related issue:
Caption: Troubleshooting workflow for solvent-related reaction failure.
Field Insights:
-
Solubility First: Before investigating complex electronic effects, always confirm that your starting materials are fully soluble at the reaction temperature. Inadequate solubility is a common and easily fixed cause of low reaction rates.
-
Catalyst Poisoning: In palladium-catalyzed reactions, which are common for forming benzofuranone scaffolds, certain solvents or impurities can be problematic.[3][4] For example, in a Larock-type synthesis using NaHCO₃ in DMF at high temperatures, the bicarbonate can decompose to produce water, which interferes with the palladium catalytic cycle.[3]
-
Reagent Incompatibility: If your reaction uses a strong base (e.g., t-BuOK), a protic solvent like methanol or ethanol will be deprotonated, quenching the base and halting the reaction. In such cases, an aprotic solvent like THF or dioxane is required.
Q2: How does the polarity of my solvent impact the rate of the intramolecular cyclization to form the benzofuranone ring?
A: The effect of solvent polarity is directly linked to the reaction mechanism, specifically the change in charge distribution between the reactants and the transition state. According to Hughes-Ingold rules, a reaction is accelerated by a more polar solvent if its transition state is more charged or has greater charge separation than the reactants.[5][6]
Many benzofuranone syntheses, such as acid-catalyzed Friedel-Crafts/lactonization cascades, proceed through charged intermediates.[7][8][9][10]
Mechanism Insight: Acid-Catalyzed Cyclization
Caption: Solvation effect in acid-catalyzed benzofuranone formation.
In this mechanism, the transition state leading to the cyclized intermediate involves significant charge development. A polar solvent will stabilize this charged species more effectively than it stabilizes the neutral starting material, thereby lowering the activation energy (ΔG‡) and increasing the reaction rate.[11]
Data Snapshot: Solvent Effects on Lactonization Rates
While specific kinetic data for all benzofuranone syntheses is dispersed, the principles can be illustrated with data from related lactone hydrolysis/formation reactions. The rate of these reactions is highly dependent on the solvent's ability to stabilize charged intermediates.
| Solvent | Dielectric Constant (ε) | Type | Relative Rate Constant (k_rel) | Causality |
| Dioxane | 2.2 | Nonpolar | 1 | Poor stabilization of charged transition state. |
| Acetonitrile | 37.5 | Polar Aprotic | ~50 | Good stabilization of charge separation without H-bonding interference.[8][12] |
| Acetic Acid | 6.2 | Polar Protic | Variable | Can act as both a polar medium and a catalyst, often leading to good yields.[9] |
| Water | 80.1 | Polar Protic | ~200 (for hydrolysis) | Excellent at solvating ions through H-bonding, dramatically accelerating reactions with ionic intermediates.[13][14][15] |
| (Note: Relative rates are illustrative, based on general principles of lactonization kinetics and may vary significantly with the specific substrate and catalyst.) |
Q3: Should I use a polar protic or a polar aprotic solvent? What's the difference and how do I choose?
A: This is a critical decision that depends entirely on your reaction's mechanism. The key difference lies in their ability to donate hydrogen bonds.[16][17]
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid): Contain O-H or N-H bonds. They are excellent at solvating both cations and anions.[6][16] They can also act as proton (acid) sources.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): Lack O-H or N-H bonds. They possess dipoles to solvate cations but are poor at solvating anions, leaving them "naked" and more nucleophilic.[6][17]
Decision Framework:
| If your reaction involves... | Choose... | Rationale |
| Anionic Nucleophiles (e.g., phenoxide attacking an electrophile) | Polar Aprotic | Protic solvents would form a hydrogen-bond "cage" around the anion, lowering its energy and nucleophilicity. Aprotic solvents leave the anion highly reactive. |
| Carbocation Intermediates (e.g., Friedel-Crafts alkylation/acylation) | Polar Protic or Aprotic | Both can stabilize positive charges. However, protic solvents might act as competing nucleophiles. A non-nucleophilic polar solvent like acetonitrile is often a safe choice.[12] |
| Strongly Basic Reagents (e.g., NaH, LDA, t-BuOK) | Polar Aprotic | Protic solvents are acidic enough to be deprotonated by strong bases, consuming the reagent. |
| Acid Catalysis (e.g., PPA, TfOH, H₂SO₄) | Polar Protic or Aprotic | Protic solvents like acetic acid can participate in the proton transfer and stabilize intermediates.[9][18] Aprotic solvents can also work well, provided the acid is soluble.[10] |
Experimental Protocols
A self-validating protocol includes understanding the "why" behind each step. Here is a sample protocol for a common benzofuranone synthesis, highlighting solvent-critical steps.
Protocol: Palladium-Catalyzed Carbonylative Cyclization of an o-Alkenylphenol
This method synthesizes 3-substituted benzofuran-2(3H)-ones via an intramolecular alkoxycarbonylation.[19] The choice of solvent is critical for catalyst stability and reaction efficiency.
Objective: To synthesize 3-methyl-3H-benzofuran-2-one from 2-propenylphenol.
Materials:
-
2-propenylphenol (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
dppp (1,3-Bis(diphenylphosphino)propane) (4 mol%)
-
N-Formylsaccharin (CO source) (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous (Solvent)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Vessel Preparation: Add the palladium acetate (Pd(OAc)₂) and dppp ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Expertise & Causality: Using a Schlenk tube under an inert atmosphere is crucial because the Pd(0) species in the catalytic cycle is sensitive to oxidation by air.
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Trustworthiness: This ensures the removal of oxygen and moisture, which can deactivate the catalyst and lead to inconsistent results.
-
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe. Stir for 5 minutes until the catalyst dissolves. Then add the 2-propenylphenol and N-formylsaccharin.
-
Expertise & Causality: Acetonitrile is an excellent choice here. It is a polar aprotic solvent that dissolves the reactants and catalyst complex but coordinates only weakly to the palladium center, preventing catalyst inhibition.[12][20] Using the anhydrous grade prevents water from interfering with the reaction.
-
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Expertise & Causality: The aqueous workup removes the saccharin byproduct and any remaining salts. Standard purification by column chromatography typically follows.[21]
-
References
-
Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. SpringerLink. [Link]
-
Chemical Reactivity. MSU chemistry. [Link]
-
Possible mechanism for formation of benzofuran. ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH National Library of Medicine. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. NIH National Library of Medicine. [Link]
-
A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine: Aqueous Chemistry and Failure to Mediate Liver Carcinogenesis in the F344 Rat. NIH National Library of Medicine. [Link]
-
Synthesis of benzothienofuranones and dihydrobenzothienopyranones by palladium iodide–catalyzed carbonylative double cyclization. ResearchGate. [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. NIH National Library of Medicine. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. NIH National Library of Medicine. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols to synthesize benzo[b]furo[3,4-d]furan-1-ones. PubMed. [Link]
-
Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models. NIH National Library of Medicine. [Link]
-
Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. [Link]
-
Synthesis of benzothienofuranones and dihydrobenzothienopyranones by palladium iodide-catalyzed carbonylative double cyclization. IRIS - Unibo. [Link]
-
Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. ResearchGate. [Link]
-
A Convenient Palladium-Catalyzed Carbonylative Synthesis of Benzofuran-2(3 H)-ones with Formic Acid as the CO Source. PubMed. [Link]
-
Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. NIH National Library of Medicine. [Link]
-
Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]
-
Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. eScholarship. [Link]
-
Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. MDPI. [Link]
-
Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. ResearchGate. [Link]
-
Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
-
Benzofuranone synthesis. Organic Chemistry Portal. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. PubMed. [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Asymmetric Intramolecular Hydroalkoxylation of 2-Vinylbenzyl Alcohols with Chiral Boro-Phosphates. PubMed. [Link]
-
Kinetic and Mechanistic Elucidation of the Formation Reaction of 3,4,5-Substituted Furan-2(5H)-Ones in Formic Acid as the Solvent. ResearchGate. [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]
-
Effect of solvent on the reactivity of the benzophenone free radical anion. RSC Publishing. [Link]
-
Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. NIH National Library of Medicine. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. NIH National Library of Medicine. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuranone synthesis [organic-chemistry.org]
- 11. arxiv.org [arxiv.org]
- 12. Palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols to synthesize benzo[b]furo[3,4-d]furan-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Reactivity [www2.chemistry.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of benzothienofuranones and dihydrobenzothienopyranones by palladium iodide-catalyzed carbonylative double cyclization [cris.unibo.it]
- 21. benchchem.com [benchchem.com]
Preventing common impurities in 6-methylbenzofuran-3(2H)-one synthesis
Welcome to the dedicated technical support guide for the synthesis of 6-methylbenzofuran-3(2H)-one. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions necessary to minimize impurities and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical process for accessing a key structural motif in various biologically active molecules. The most common and scalable synthetic route involves a two-step process: a Williamson ether synthesis to form 2-(4-methylphenoxy)acetic acid, followed by an intramolecular Friedel-Crafts cyclization. While seemingly straightforward, this pathway is prone to the formation of several impurities that can complicate purification and compromise the final product's purity. This guide will address these challenges head-on, providing a clear path to a successful synthesis.
Core Synthesis Pathway
The overall synthetic route is illustrated below. Each stage presents unique challenges and opportunities for impurity formation, which will be discussed in detail.
Figure 1: General synthetic scheme for this compound.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you might encounter during the synthesis.
Problem 1: Low Yield or Incomplete Reaction in Step 1 (Williamson Ether Synthesis)
Question: I am getting a low yield of 2-(4-methylphenoxy)acetic acid, and my crude product contains a significant amount of unreacted 4-methylphenol. What is going wrong?
Answer:
This is a common issue that can usually be traced back to incomplete deprotonation of the starting phenol, insufficient reaction time or temperature, or competing side reactions.
Causality and Solutions:
-
Inadequate Base: 4-Methylphenol (p-cresol) has a pKa of approximately 10.26. While sodium hydroxide is a sufficiently strong base to deprotonate it, an insufficient amount will lead to an incomplete reaction.
-
Solution: Ensure you are using at least one, and preferably a slight excess (1.1-1.2 equivalents), of a strong base like NaOH or KOH to drive the deprotonation to completion.
-
-
Reaction Conditions: The Williamson ether synthesis is an SN2 reaction, and its rate is dependent on temperature and time.
-
Solution: Ensure the reaction is heated to a sufficient temperature (typically 90-100°C) for an adequate duration (2-3 hours) to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Side Reaction - C-alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2] While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Prevention: O-alkylation is favored in polar aprotic solvents. However, this reaction is often run in water for practical reasons. To minimize C-alkylation, ensure a homogenous solution and controlled temperature. The use of phase-transfer catalysts can sometimes improve selectivity for O-alkylation in biphasic systems.
-
Problem 2: Presence of an Unexpected Isomer in the Final Product
Question: After the cyclization step, my NMR and GC-MS data show two isomers. How can I identify them and how do I prevent the formation of the undesired one?
Answer:
The most likely impurity is the regioisomeric 4-methylbenzofuran-3(2H)-one . This arises from the Friedel-Crafts acylation occurring at the carbon ortho to the methyl group, rather than the carbon ortho to the ether linkage.
Figure 2: Regiochemical outcome of the intramolecular Friedel-Crafts cyclization.
Controlling Regioselectivity:
The ratio of the 6-methyl to the 4-methyl isomer is highly dependent on the cyclizing agent and reaction conditions. The methyl group is an ortho-, para-director, as is the ether oxygen. The cyclization occurs at one of the positions ortho to the ether oxygen.
-
Steric Hindrance: The methyl group exerts steric hindrance, which generally disfavors acylation at the adjacent position (C2). This is why the 6-methyl isomer is typically the major product.
-
Choice of Catalyst:
-
Polyphosphoric Acid (PPA): PPA is a viscous and effective dehydrating agent and is commonly used for such cyclizations. It generally provides good selectivity for the 6-methyl isomer due to its bulky nature, which enhances the steric effect.[2]
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is also effective but can lead to side reactions like sulfonation of the aromatic ring, especially at higher temperatures. Its smaller size compared to PPA might lead to slightly lower regioselectivity.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): This is a very powerful dehydrating agent that can often promote cyclizations at lower temperatures than PPA, which can sometimes improve selectivity.
-
Lewis Acids (e.g., AlCl₃): To use a Lewis acid, the carboxylic acid must first be converted to the more reactive acyl chloride. While effective, this adds an extra step and the handling of moisture-sensitive reagents. The choice of Lewis acid can influence regioselectivity.[3]
-
Troubleshooting Isomer Formation:
| Cyclizing Agent | Temperature | Expected Outcome | Troubleshooting Actions |
| PPA | 80-100°C | Generally good selectivity for the 6-methyl isomer. | If the 4-methyl isomer is significant, try lowering the temperature and extending the reaction time. |
| H₂SO₄ | 60-80°C | Effective, but risk of sulfonation and potentially lower selectivity. | Use a lower temperature. If sulfonation is an issue, switch to PPA or Eaton's reagent. |
| Eaton's Reagent | Room Temp to 60°C | Can be very effective at lower temperatures. | A good alternative if PPA or H₂SO₄ gives poor selectivity or side products. |
Problem 3: Difficult Purification of the Final Product
Question: I am struggling to separate the desired this compound from the 4-methyl isomer by column chromatography. What can I do?
Answer:
Separating positional isomers is a common challenge in organic synthesis due to their similar polarities.[4]
Purification Strategy:
-
Flash Column Chromatography:
-
Stationary Phase: Standard silica gel is often effective. If you experience issues with compound degradation on silica, you can use deactivated silica or alumina.[5]
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2). Careful optimization of the solvent system is key.
-
Technique: Use a long column with a small diameter to maximize separation. Collect small fractions and analyze them by TLC or GC-MS.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
If flash chromatography is unsuccessful, preparative HPLC can provide much higher resolution.[6]
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare the precursor, 2-(4-methylphenoxy)acetic acid?
A1: This is typically prepared via a Williamson ether synthesis. A detailed protocol is provided in the "Experimental Protocols" section below. The reaction involves the deprotonation of 4-methylphenol with a base like sodium hydroxide, followed by nucleophilic attack on chloroacetic acid.[1][7]
Q2: What are the key analytical techniques to identify the product and impurities?
A2: The primary techniques are:
-
¹H and ¹³C NMR Spectroscopy: This will allow you to confirm the structure of your product and identify the presence of the 4-methyl isomer. The aromatic region of the ¹H NMR spectrum will be distinct for the two isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of your product and quantifying the ratio of the two isomers. The isomers will likely have very similar mass spectra but different retention times.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity and separate the isomers.[3]
Q3: Can I use other catalysts for the Friedel-Crafts cyclization?
A3: Yes, a variety of protic and Lewis acids can be used.[8] Besides PPA and sulfuric acid, other options include Eaton's reagent (P₂O₅/MeSO₃H), methanesulfonic acid, and trifluoroacetic acid.[2] Lewis acids like AlCl₃, FeCl₃, or BF₃·OEt₂ can also be used, but require the conversion of the carboxylic acid to the corresponding acyl chloride first.[9]
Q4: My reaction turns black during the cyclization step. Is this normal?
A4: Some darkening or polymerization is common when using strong acids like PPA or H₂SO₄ at elevated temperatures, but an excessively black and tarry reaction may indicate decomposition. This can be caused by temperatures that are too high or reaction times that are too long. Try running the reaction at a lower temperature for a longer period.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methylphenoxy)acetic acid
-
In a round-bottom flask, dissolve 4-methylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents).
-
To this solution, add a solution of chloroacetic acid (1.1 equivalents) in water.
-
Heat the reaction mixture to 90-100°C with stirring for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.
-
The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.
Protocol 2: Synthesis of this compound
-
Caution: Polyphosphoric acid is highly corrosive and viscous. Handle with care in a fume hood.
-
To a round-bottom flask, add 2-(4-methylphenoxy)acetic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).
-
Heat the mixture with vigorous stirring to 80-100°C for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
-
The product will precipitate. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Data for Identification
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | This compound (δ, ppm) | 4-Methylbenzofuran-3(2H)-one (δ, ppm, Estimated) |
| CH₃ | ~2.4 | ~2.3 |
| CH₂ (C2) | ~4.6 | ~4.6 |
| Aromatic H | ~7.0-7.3 | ~6.9-7.2 |
Note: The aromatic splitting patterns will be the most diagnostic feature for distinguishing the isomers.
Troubleshooting Flowchart
Figure 3: A decision-making flowchart for common troubleshooting scenarios.
References
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic methods of benzofuran-3(2H)-ones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S4. a) 1 H-NMR and b) 13 C-NMR spectra of compound 4a. Retrieved from [Link]
-
MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]
-
PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Retrieved from [Link]
-
ResearchGate. (2017). Can any other common reagent other than than H3PO4 cause this conversion?. Retrieved from [Link]
-
Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this.... Retrieved from [Link]
-
National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Retrieved from [Link]
-
SCISPEC. (n.d.). A Solid-phase Micro-extraction GC-MS/MS Method for Rapid Quantitative Analysis of Food and Beverages for the Presence of Restric. Retrieved from [Link]
-
YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]
-
ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]
Sources
- 1. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. rsc.org [rsc.org]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Technical Support Center: Refinement of Purification Methods for Benzofuranone Isomers
Welcome to the technical support resource for the purification of benzofuranone isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols to overcome common and complex separation challenges. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying principles, ensuring you can adapt these methods to your specific molecular challenges.
Part I: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during experiments.
Section A: Achiral Separations (Regioisomers & Diastereomers)
The primary challenge in separating achiral isomers, such as regioisomers or diastereomers, lies in their often subtle differences in physicochemical properties like polarity, solubility, and crystal packing.[1][2]
Troubleshooting Flash & Column Chromatography
Question: My benzofuranone regioisomers are co-eluting or showing very poor separation (Resolution < 1.0) on a silica gel column. What are my next steps?
Answer: This is a classic challenge when dealing with isomers that have nearly identical polarity.[3] Here is a systematic approach to improving resolution:
-
Optimize the Mobile Phase: This is the most critical and accessible parameter.
-
Reduce Eluent Strength: If your compounds are eluting too quickly (low k'), decrease the percentage of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate system). This increases retention time and allows for more interaction with the stationary phase, potentially improving separation.
-
Employ a Shallow Gradient: A steep gradient is often the enemy of isomer separation. Switch to a very shallow gradient or even isocratic elution in the solvent range where your isomers elute. A focused gradient that ramps slowly around the critical elution point can significantly enhance resolution.[4]
-
Change Solvent Selectivity: If simply adjusting polarity fails, you must change the nature of the solvent-solute interactions. Introduce a third solvent to create a ternary system. Solvents are classified by their selectivity properties (e.g., proton donors, proton acceptors, dipole interactions). Switching or adding a solvent from a different class can dramatically alter the elution order. For example, replacing ethyl acetate (proton acceptor) with dichloromethane (dipole interactions) in a hexane-based system can resolve previously co-eluting peaks.[5]
-
-
Re-evaluate the Stationary Phase:
-
Particle Size and Column Packing: Ensure you are using a high-quality silica gel with a small, uniform particle size (e.g., 40-63 µm). A well-packed column is essential; channels or voids will lead to significant band broadening and poor resolution.[6]
-
Alternative Achiral Phases: If silica gel (which is slightly acidic) fails, consider other stationary phases. Alumina (available in neutral, acidic, or basic forms) can offer different selectivity.[7] For certain structures, reversed-phase flash chromatography (using a C18-functionalized silica) can provide an orthogonal separation mechanism that may resolve your isomers.[5]
-
-
Adjust Loading and Flow Rate:
-
Reduce Sample Load: Overloading the column is a common cause of peak broadening and poor separation.[6] Reduce your sample load to 1-2% of the silica gel mass and see if resolution improves.
-
Optimize Flow Rate: There is an optimal flow rate for every column. Pushing the solvent too fast reduces the number of theoretical plates and harms resolution. Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[8] Experiment with slightly lower flow rates to see if it improves the separation.
-
Workflow for Troubleshooting Poor Chromatographic Resolution
Caption: A systematic workflow for resolving co-eluting isomers in column chromatography.
Troubleshooting Crystallization
Question: I have an isomeric mixture of benzofuranones that I'm trying to separate by recrystallization, but either everything crystallizes out or nothing does. How can I refine this?
Answer: Recrystallization is a powerful but delicate technique that relies on differences in solubility between isomers in a given solvent system.[9][10] The issue you're facing is common and points to a suboptimal solvent choice.
-
Systematic Solvent Screening: The ideal recrystallization solvent should dissolve your compound completely when hot but poorly when cold.[9][11]
-
Single Solvent Method: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, isopropanol, ethanol, water). Place a small amount of your mixture in a test tube, add a few drops of solvent, and heat. If it dissolves, cool it to room temperature and then in an ice bath. Observe for crystal formation.
-
Two-Solvent Method: This is often more effective for isomers. Find a "soluble" solvent that dissolves your mixture readily at room temperature and a "miscible anti-solvent" in which your mixture is insoluble.[12] Dissolve the compound in a minimal amount of the hot soluble solvent, then slowly add the anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly.[12]
-
-
Control the Cooling Rate:
-
Slow Cooling is Key: Rapid cooling (e.g., plunging a hot flask into an ice bath) often causes the mixture to "crash out" as an amorphous solid, trapping impurities and the other isomer.[13] Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary, before moving it to a refrigerator or ice bath. Slow cooling allows for the preferential growth of crystals of the less soluble isomer.[14]
-
-
Seeding:
-
If you have a small amount of the pure, desired isomer, add a single tiny crystal ("seed crystal") to the cooled, saturated solution. This can induce crystallization of only that isomer, dramatically improving purity.
-
Table 1: Common Solvent Pairs for Two-Solvent Recrystallization
| Soluble Solvent | Anti-Solvent | Polarity Difference | Common Use Cases |
| Toluene | Hexane | Low | For moderately non-polar compounds |
| Ethyl Acetate | Hexane | Medium | General purpose for many organic solids |
| Acetone | Water | High | For more polar compounds |
| Ethanol | Water | High | For polar compounds, especially with H-bond donors/acceptors |
| Dichloromethane | Hexane | Medium | Good for compounds that are highly soluble in chlorinated solvents |
Section B: Chiral Separations (Enantiomers)
Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard chromatography or crystallization.[15] Chiral recognition is required.
Troubleshooting Chiral HPLC & SFC
Question: I'm trying to separate benzofuranone enantiomers using a chiral column (e.g., polysaccharide-based), but I'm seeing a single peak. What should I do?
Answer: A single peak indicates a lack of enantiorecognition under the current conditions. Chiral method development is often an empirical screening process.
-
Mobile Phase Modification (The Primary Tool):
-
Normal Phase (Hexane/Alcohol): This is the most common mode for chiral separations. The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) are critical. Systematically screen different alcohols and vary the concentration (e.g., 5%, 10%, 15%, 20%). Sometimes a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can drastically improve peak shape and resolution.
-
Reversed Phase (Water/Acetonitrile/Methanol): While less common for many chiral stationary phases (CSPs), some are designed for reversed-phase conditions. This offers an orthogonal approach if normal phase fails.[16]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations.[17] It uses supercritical CO₂ as the main mobile phase with a small amount of an organic modifier (co-solvent), often methanol or ethanol.[18] SFC often provides faster separations and different selectivity compared to HPLC.[19][20] The lower viscosity of the mobile phase can lead to higher efficiency.[19]
-
-
Screen Different Chiral Stationary Phases (CSPs):
-
There is no universal chiral column. The most common are based on coated or immobilized polysaccharides (e.g., cellulose or amylose) with various derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). If one CSP fails, screen others. Different CSPs have different chiral recognition mechanisms (e.g., π-π interactions, hydrogen bonding, steric hindrance).[7]
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition by making the transient diastereomeric interactions between the analyte and the CSP more stable. Try running at 10°C or 15°C instead of ambient temperature.
-
Flow Rate: As with achiral chromatography, a lower flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.[16]
-
Decision Tree for Chiral Separation Method Development
Caption: A decision-making guide for separating benzofuranone enantiomers.
Alternative Methods: Diastereomeric Salt Formation
Question: Chiral chromatography is not working or is not available. Is there another way to resolve my benzofuranone enantiomers?
Answer: Yes. If your benzofuranone possesses an acidic or basic functional group, you can use diastereomeric salt formation.[7][21]
This classical resolution technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[21]
Protocol 1: General Method for Diastereomeric Salt Resolution
-
Select a Resolving Agent: If your benzofuranone is acidic, use a chiral base (e.g., (R)-(+)-α-methylbenzylamine). If it is basic, use a chiral acid (e.g., (+)-tartaric acid).
-
Salt Formation: Dissolve the racemic benzofuranone and a stoichiometric equivalent of the resolving agent in a suitable hot solvent (e.g., ethanol or methanol).
-
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts should be less soluble and will crystallize out preferentially.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[9]
-
Purity Check: Check the diastereomeric and enantiomeric purity of the isolated salt (e.g., by NMR or chiral HPLC). If necessary, recrystallize the salt to improve purity.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and treat it with an acid (if a chiral base was used) or a base (if a chiral acid was used) to break the salt and liberate the free, now enantiomerically enriched, benzofuranone.
-
Extraction: Extract the desired enantiomer from the aqueous solution using an organic solvent and purify as needed.
Part II: Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying substituted benzofuranone isomers? A1: The most frequently employed techniques are flash column chromatography for routine purification of regioisomers and diastereomers, preparative HPLC for difficult achiral separations and most chiral separations, and recrystallization for obtaining highly pure crystalline solids.[7] For enantiomeric separation, Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular technique.[19]
Q2: How do I choose the initial solvent system for column chromatography of benzofuranone isomers? A2: Thin Layer Chromatography (TLC) is your primary guide. Start by screening different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/acetone). Aim for a solvent system that gives a Retention Factor (Rf) of approximately 0.2-0.3 for your isomers of interest, with visible separation between the spots. This Rf range generally translates well to column chromatography, providing a good starting point for gradient optimization.
Q3: What is the difference between a "chiral" and an "achiral" molecule? A3: A chiral molecule is one that is non-superimposable on its mirror image, much like your left and right hands.[15][22] These non-superimposable mirror images are called enantiomers. An achiral molecule is superimposable on its mirror image and often possesses an internal plane of symmetry.[15][23] This distinction is critical because enantiomers can only be separated using a chiral environment (e.g., a chiral stationary phase), whereas other types of isomers (regioisomers, diastereomers) can be separated by standard achiral methods.
Q4: My HPLC is showing high backpressure during a purification run. What are the likely causes? A4: High backpressure is a common issue in HPLC and can stem from several sources.[24][25][26] The most common causes include:
-
Blockage: A blockage in the system, most often at the column inlet frit, in-line filter, or guard column.[25]
-
High Flow Rate: The set flow rate may be too high for the column dimensions and particle size.[24]
-
Mobile Phase Issues: Precipitation of a buffer salt in the mobile phase (if not fully miscible with the organic modifier) or high viscosity of the mobile phase.[24]
-
Column Temperature: A low column temperature increases mobile phase viscosity, leading to higher pressure.[25]
Table 2: Troubleshooting High HPLC Backpressure
| Potential Cause | Diagnostic Step | Solution |
| Column Blockage | Disconnect the column and see if pressure drops to normal. | Reverse-flush the column (if permitted by manufacturer), replace the inlet frit, or replace the column.[24] |
| System Blockage | Systematically disconnect components (injector, tubing) to isolate the blockage. | Replace the blocked component (e.g., filter, tubing). |
| Mobile Phase | Check for salt precipitation. Ensure solvents are fully miscible. | Filter the mobile phase. Use a different solvent system with lower viscosity.[24] |
| Incorrect Settings | Verify flow rate and temperature settings. | Reduce the flow rate or increase the column temperature.[25] |
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). Spectroscopy Online.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- New insights into supercritical fluid chromatography for chiral separations. Analytical Methods (RSC Publishing).
- Supercritical Fluid Chiral Separ
- Supercritical fluid chrom
- Recrystallization. University of California, Los Angeles - Chemistry.
- Technical Support Center: Purification of Substituted Benzofuran Isomers. Benchchem.
- Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers. Benchchem.
- How can I modify my flash chromatography method to separate chemically similar compounds? (2023-01-30). Biotage.
- Recrystallization1. University of California, Irvine - Chemistry.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025-02-16).
- Technical Support Center: Refinement of Crystallization Methods for Isomer Separ
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- How To: Purify by Crystallization. University of Rochester - Department of Chemistry.
- SOP: CRYSTALLIZATION.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025-08-21).
- 4 Common Problems & Solutions For HPLC System.
- How to improve efficiency on flash chrom
- Common HPLC Problems & How to Deal With Them. (2022-01-04). Phenomenex.
- Technical Support Center: Purification of Substituted Benzofurans. Benchchem.
- Resolving the Isomer Problem: Tackling Characterization Challenges. (2021-12-10). Biocompare.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025-05-23). PharmaCores.
- Large-Scale Flash Separ
- Technical Support Center: Optimizing Chromatographic Separation of Prostaglandin Isomers. Benchchem.
- What are the Common Peak Problems in HPLC. (2023-04-11).
- Chiral and Achiral Molecules. (2019-06-05). Chemistry LibreTexts.
- Chiral vs achiral. Khan Academy.
- Stereoisomers II. Chirality and Symmetry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. mt.com [mt.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. selvita.com [selvita.com]
- 20. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Stereoisomers [www2.chemistry.msu.edu]
- 23. Khan Academy [khanacademy.org]
- 24. bvchroma.com [bvchroma.com]
- 25. phenomenex.com [phenomenex.com]
- 26. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
The 6-Methylbenzofuran-3(2H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships
The benzofuran-3(2H)-one core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The strategic introduction of a methyl group at the 6-position has been shown to significantly influence the pharmacological profile of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methylbenzofuran-3(2H)-one analogs, offering insights into their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
The Core Scaffold: this compound
The this compound moiety serves as a versatile template for chemical modification. The key points for substitution are typically the 2-position, often featuring a benzylidene or related group, and further modifications on the benzofuran ring system. The methyl group at the 6-position is a critical determinant of activity, influencing the electronic and steric properties of the molecule and its interactions with biological targets.
Anticancer Activity: Unraveling the Cytotoxic Potential
Several studies have highlighted the potent anticancer activity of this compound derivatives. The primary focus of SAR studies in this area has been the modification of the 2-benzylidene substituent and the introduction of various functional groups on the benzofuran core.
A key finding is that the nature and position of substituents on the 2-benzylidene ring dramatically impact cytotoxicity. For instance, the introduction of a 4'-nitro group on the benzylidene ring of (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives resulted in the most potent antimicrobial activity, which often correlates with cytotoxic potential.[1]
Furthermore, hybridization of the this compound scaffold with other pharmacophores, such as coumarin, has been shown to induce apoptosis in cancer cells. Specifically, (Z)-7-methoxy-4-[(6-methyl-3-oxobenzofuran-2(3H)-ylidene) methyl]-2H-coumarine demonstrated potent apoptosis induction at higher doses in K526 cells, suggesting a synergistic effect of the combined scaffolds.[2]
Recent research on 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, which share the 3-methylbenzofuran core, has shown that bromination significantly enhances cytotoxic effects.[3] Although not identical to the 6-methyl-3-oxo core, these findings suggest that halogenation could be a promising strategy for enhancing the anticancer activity of this compound analogs. Specifically, bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated the highest cytotoxicity.[3]
Comparative Cytotoxicity Data
| Compound ID | Scaffold Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 15.3 ± 0.8 | [1] |
| HepG2 (Liver) | 12.5 ± 0.5 | [1] | ||
| 2 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 18.2 ± 1.1 | [1] |
| HepG2 (Liver) | 14.7 ± 0.9 | [1] | ||
| 3 | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 3.83 ± 0.6 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of benzofuran derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Methodology:
-
Cell Seeding: Cancer cells (e.g., K526, MOLT-4, HeLa) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.[3][4] A vehicle control (e.g., 1% DMSO) is included.[4]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antimicrobial Activity: A Broad Spectrum of Inhibition
This compound analogs have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
SAR studies have revealed that substitutions at both the C-3 and C-6 positions of the benzofuran ring are crucial for antibacterial activity and strain specificity.[5] For instance, derivatives with a hydroxyl group at the C-6 position have shown excellent antibacterial activity.[5]
In a series of (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one derivatives, the compound bearing a 4-nitrobenzylidene moiety exhibited the most potent and broad-spectrum antimicrobial activity.[1] This highlights the importance of electron-withdrawing groups on the benzylidene ring for enhancing antimicrobial efficacy.
Comparative Antimicrobial Activity Data
| Compound ID | R (on benzylidene) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 4a | 4-Br | 25 | 50 | 50 | [1] |
| 4b | 4-Cl | 25 | 50 | 50 | [1] |
| 4c | 4-F | 50 | 100 | 100 | [1] |
| 4d | 4-NO2 | 12.5 | 25 | 25 | [1] |
Experimental Protocol: Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: Targeting Key Pathological Pathways
The this compound scaffold has also been explored for its potential to inhibit specific enzymes implicated in various diseases.
Monoamine Oxidase (MAO) Inhibition
A study on 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides revealed potent and selective inhibition of monoamine oxidases A and B (MAO-A and MAO-B).[5] The 6'-sulfonyloxy derivatives showed outstanding affinity for MAO-A, while the corresponding 6'-benzyloxy derivatives exhibited potent MAO-B inhibition.[5] This demonstrates that the nature of the substituent at the 6-position can be tuned to achieve selectivity for a particular MAO isoform.
DRAK2 Inhibition
Benzofuran-3(2H)-one derivatives have been identified as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). While this study did not specifically focus on 6-methyl analogs, the SAR data is highly relevant. The study found that substitutions on the 2-benzylidene ring were critical for potency, with compounds bearing electron-withdrawing groups generally showing improved activity.
Synthesis and Workflow
The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route for 2-aryliden-6-methylbenzofuran-3-ones is outlined below.
General Synthetic Protocol
A common synthetic route involves the reaction of a substituted 2-hydroxyacetophenone with a substituted phenacyl bromide to form a chalcone intermediate, which is then cyclized to the desired benzofuran-3(2H)-one.
Step 1: Synthesis of the Chalcone Intermediate
-
A mixture of 4-methyl-2-hydroxyacetophenone and a substituted α-bromoacetophenone is refluxed in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., potassium carbonate).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried.
Step 2: Cyclization to the Benzofuran-3(2H)-one
-
The chalcone intermediate is dissolved in a suitable solvent (e.g., acetic acid).
-
A cyclizing agent (e.g., hydrobromic acid) is added, and the mixture is heated.
-
After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.
Step 3: Introduction of the 2-Benzylidene Moiety
-
The this compound is reacted with a substituted benzaldehyde in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux conditions.
-
The resulting 2-benzylidene-6-methylbenzofuran-3(2H)-one is then isolated and purified.
Workflow Diagram
Caption: General workflow for synthesis and biological evaluation.
Structure-Activity Relationship Summary
The following diagram summarizes the key structure-activity relationships for this compound analogs based on the reviewed literature.
Caption: Key structure-activity relationships for analogs.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutic agents with diverse biological activities. Structure-activity relationship studies have demonstrated that modifications at the 2- and 6-positions, as well as on the 2-benzylidene ring, are critical for modulating potency and selectivity. Electron-withdrawing groups on the benzylidene ring generally enhance both anticancer and antimicrobial activities. Furthermore, the substituent at the 6-position can be tailored to achieve selective inhibition of enzyme isoforms, such as MAO-A and MAO-B.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive and systematic exploration of substituents at various positions of the this compound core is needed to build a more complete SAR profile.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs will be crucial for their further development.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights from these SAR studies, researchers can rationally design and synthesize novel this compound analogs with improved therapeutic potential.
References
-
Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2020). PMC. Retrieved January 5, 2026, from [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2018). MDPI. Retrieved January 5, 2026, from [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. Retrieved January 5, 2026, from [Link]
-
Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. (n.d.). CAS号查询. Retrieved January 5, 2026, from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved January 5, 2026, from [Link]
-
Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2023). ACS Omega. Retrieved January 5, 2026, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Retrieved January 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Benzofuran Derivatives: A Guide for Drug Discovery Professionals
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry. Its prevalence in nature and the diverse pharmacological activities exhibited by its synthetic derivatives underscore its significance as a "privileged structure" in drug discovery.[1][2] This guide provides a comparative analysis of the biological activities of various benzofuran derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that substantiate these claims, offering researchers and drug development professionals a comprehensive resource to navigate this promising class of compounds.
Section 1: Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have emerged as potent anticancer agents, often exhibiting lower toxicity profiles compared to conventional chemotherapeutics.[1] Their mechanisms of action are diverse, frequently targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3]
Comparative Efficacy of Anticancer Benzofuran Derivatives
A crucial aspect of anticancer drug development is the evaluation of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. The table below presents a comparative summary of the IC50 values for representative benzofuran derivatives against several human cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 1 | Halogenated Benzofuran | K562 (Leukemia) | 5 | Doxorubicin | - | [1] |
| HL60 (Leukemia) | 0.1 | Doxorubicin | - | [1] | ||
| 4g | Benzofuran-based Chalcone | HeLa (Cervical Cancer) | 5.61 | Cisplatin (DDP) | 7.10 | [4] |
| HCC1806 (Breast Cancer) | 5.93 | Cisplatin (DDP) | - | [4] | ||
| 4n | Benzofuran-based Chalcone | HeLa (Cervical Cancer) | 3.18 | Cisplatin (DDP) | 7.10 | [4] |
| HCC1806 (Breast Cancer) | 7.03 | Cisplatin (DDP) | - | [4] | ||
| 6d | Chalcone Benzofuran | - | VEGFR-2 Inhibition: 0.001 | Sorafenib | 0.002 | [3] |
| 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 | - | - | [5] |
| HCT-116 (Colon) | 5.20 | - | - | [5] | ||
| 32a | Thiazole-benzofuran | PC3 (Prostate) | 4.0 | Doxorubicin | 4.17 - 8.87 | [5] |
| Compound 8 | Benzofuran derivative | PC3 (Prostate) | 8.49 | Doxorubicin | 4.17 - 8.87 | [6] |
| Compound 9 | Benzofuran derivative | Hela (Cervical) | 6.55 | Doxorubicin | 4.17 - 8.87 | [6] |
| Compound 11 | Benzofuran derivative | MCF-7 (Breast) | 4.0 | Doxorubicin | 4.17 - 8.87 | [6] |
Expert Analysis: The data clearly indicates that minor structural modifications to the benzofuran scaffold can lead to significant variations in anticancer potency and selectivity. For instance, the halogenated benzofuran Compound 1 demonstrates remarkable activity against leukemia cell lines.[1] The benzofuran-chalcone hybrids, such as 4g and 4n , exhibit potent cytotoxicity against cervical and breast cancer cells, with some derivatives surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[4] Furthermore, the chalcone benzofuran derivative 6d shows superior VEGFR-2 inhibitory activity compared to the approved drug Sorafenib, highlighting its potential in anti-angiogenic therapy.[3] The 3-amidobenzofuran 28g and the thiazole-benzofuran 32a also display promising activities against breast, colon, and prostate cancer cell lines.[5]
Mechanism of Action: Targeting VEGFR-2 Signaling
A prominent mechanism through which many benzofuran derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[7][8] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth and metastasis.[9]
Caption: VEGFR-2 signaling pathway and its inhibition by benzofuran derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Section 2: Antimicrobial Activity of Benzofuran Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[10] Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising area of research.[11][12][13][14][15]
Comparative Efficacy of Antimicrobial Benzofuran Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table compares the MIC values of several benzofuran derivatives against various pathogenic microbes.
| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Source |
| Compound 1 | Aza-benzofuran | S. aureus | 12.5 | Ciprofloxacin | - | [11] |
| S. typhimurium | 12.5 | Ciprofloxacin | - | [11] | ||
| E. coli | 25 | Ciprofloxacin | - | [11] | ||
| Compound 6 | Oxa-benzofuran | P. italicum | 12.5 | - | - | [11] |
| C. musae | 12.5 - 25 | - | - | [11] | ||
| 6b | Benzofuran Amide | S. aureus | 6.25 | - | - | [13] |
| E. coli | 6.25 | - | - | [13] | ||
| 38 | Benzofuran Ketoxime | S. aureus | 0.039 | - | - | [12] |
| Compound III | Halogenated 3-benzofurancarboxylic acid | Gram-positive bacteria | 50 - 200 | - | - | [14] |
| C. albicans | 100 | - | - | [14] | ||
| M5g | Hydrazone-benzofuran | E. faecalis | 50 | - | - | [15] |
| M5k | Hydrazone-benzofuran | C. albicans | 25 | - | - | [15] |
Expert Analysis: The antimicrobial activity of benzofuran derivatives is highly dependent on their structural features. For instance, the benzofuran amide 6b and the ketoxime derivative 38 exhibit potent and broad-spectrum antibacterial activity.[12][13] The aza-benzofuran Compound 1 also shows moderate activity against both Gram-positive and Gram-negative bacteria.[11] Interestingly, the oxa-benzofuran Compound 6 displays notable antifungal activity.[11] These findings highlight the versatility of the benzofuran scaffold in designing novel antimicrobial agents.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
One of the key mechanisms by which some benzofuran derivatives exert their antibacterial effects is through the inhibition of bacterial DNA gyrase, a type II topoisomerase.[16][17] This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds disrupt these vital cellular processes, leading to bacterial cell death.[18]
Caption: Inhibition of bacterial DNA gyrase by benzofuran derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the benzofuran derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Section 3: Anti-inflammatory Activity of Benzofuran Derivatives
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[19] Benzofuran derivatives have shown significant promise in this area, with several compounds demonstrating potent anti-inflammatory effects in preclinical models.[13][20][21]
Comparative Efficacy of Anti-inflammatory Benzofuran Derivatives
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is a key parameter for comparison.
| Compound | Derivative Type | Dose | Time Post-Carrageenan | % Edema Inhibition | Reference Compound | % Edema Inhibition | Source |
| 6a | Benzofuran Amide | - | 2 h | 61.55 | - | - | [13] |
| 6b | Benzofuran Amide | - | 2 h | 71.10 | - | - | [13] |
| Compound 1 | Benzenesulfonamide | - | 4 h | 96.31 | Indomethacin | 57.66 | [21] |
| Compound 3 | Benzenesulfonamide | - | 4 h | 99.69 | Indomethacin | 57.66 | [21] |
Expert Analysis: The data from the carrageenan-induced paw edema model reveals the potent anti-inflammatory properties of certain benzofuran derivatives. The benzofuran amides 6a and 6b exhibit significant inhibition of paw edema.[13] Notably, the benzenesulfonamide derivatives Compound 1 and Compound 3 demonstrate remarkable anti-inflammatory activity, surpassing that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[21]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[22][23] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[24] Many anti-inflammatory benzofuran derivatives are thought to exert their effects by inhibiting the NF-κB signaling pathway.[19]
Caption: The NF-κB signaling pathway and its inhibition by benzofuran derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the benzofuran derivative or the reference drug (e.g., indomethacin) orally or intraperitoneally to the test groups of rats. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Section 4: Neuroprotective Activity of Benzofuran Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function.[25] Excitotoxicity, a process of neuronal damage caused by excessive stimulation of glutamate receptors, is a key pathological mechanism in these disorders.[26][27] Benzofuran derivatives have shown potential as neuroprotective agents by mitigating excitotoxic neuronal injury.[28][29][30]
Comparative Efficacy of Neuroprotective Benzofuran Derivatives
The NMDA-induced excitotoxicity assay in primary cortical neurons is a common in vitro model to assess the neuroprotective potential of compounds. The percentage of cell viability is the primary endpoint for comparison.
| Compound | Derivative Type | Concentration (µM) | % Cell Viability (vs. NMDA alone) | Reference Compound | Concentration (µM) | % Cell Viability | Source |
| 1f | Benzofuran-2-carboxamide | 30 | ~97.4 | Memantine | 30 | ~98 | [28] |
| 1j | Benzofuran-2-carboxamide | 100 | High | Memantine | - | - | [28] |
| Moracin O (5) | Benzofuran-type Stilbene | 10 | 40-60 | - | - | - | [30] |
| Moracin R (7) | Benzofuran-type Stilbene | 10 | 40-60 | - | - | - | [30] |
| Moracin P (8) | Benzofuran-type Stilbene | 10 | 40-60 | - | - | - | [30] |
Expert Analysis: The benzofuran-2-carboxamide derivative 1f demonstrates potent neuroprotection against NMDA-induced excitotoxicity, with an efficacy comparable to the clinically used NMDA receptor antagonist, memantine.[28] The related derivative 1j also shows significant protective effects.[28] Furthermore, the naturally occurring benzofuran-type stilbenes, Moracin O, R, and P , exhibit considerable neuroprotective activity.[30] These findings suggest that the benzofuran scaffold is a promising starting point for the development of novel neuroprotective agents.
Mechanism of Action: Attenuation of NMDA Receptor-Mediated Excitotoxicity
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity and memory.[26] However, its overactivation leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including the activation of degradative enzymes, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death.[25][31][32] Neuroprotective benzofuran derivatives may act by modulating NMDA receptor activity or by interfering with the downstream neurotoxic cascade.[28]
Caption: The NMDA receptor-mediated excitotoxicity cascade and the neuroprotective mechanisms of benzofuran derivatives.
Experimental Protocol: NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This in vitro assay is a valuable tool for screening compounds for their ability to protect neurons from glutamate-induced excitotoxicity.
Principle: Exposure of primary cortical neurons to high concentrations of NMDA induces excitotoxic cell death. The neuroprotective effect of a test compound is determined by its ability to increase cell viability in the presence of NMDA.
Step-by-Step Methodology:
-
Primary Cortical Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents.
-
Compound Pre-treatment: Pre-treat the mature neuronal cultures with various concentrations of the benzofuran derivative for a specific duration.
-
NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100-500 µM) for a short period (e.g., 10-30 minutes).
-
Washout and Incubation: Wash out the NMDA-containing medium and replace it with fresh culture medium. Incubate the cells for 24 hours.
-
Cell Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by counting viable and non-viable cells using microscopy and specific stains (e.g., trypan blue or calcein-AM/ethidium homodimer-1).
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the NMDA-treated control.
Conclusion
The benzofuran scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, highlight its immense potential in addressing a wide range of unmet medical needs. This guide has provided a comparative analysis of the efficacy of various benzofuran derivatives, elucidated their mechanisms of action through key signaling pathways, and detailed the experimental protocols used to validate their activity. It is our hope that this comprehensive overview will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this remarkable class of compounds and accelerating the translation of these findings into clinically effective therapies.
References
- Aarts, M., & Tymianski, M. (2004). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Journal of Cerebral Blood Flow & Metabolism, 24(2), 135–147.
- Ankarcrona, M., Dypbukt, J. M., Bonfoco, E., Zhivotovsky, B., Orrenius, S., Lipton, S. A., & Nicotera, P. (1995). Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function. Neuron, 15(4), 961–973.
- Asati, V., Mahapatra, D. K., & Bharti, S. K. (2022). Benzofuran: A privileged scaffold in medicinal chemistry. Journal of Molecular Structure, 1262, 133036.
- Choi, D. W. (1988). Glutamate neurotoxicity and diseases of the nervous system. Neuron, 1(8), 623–634.
- Choi, D. W. (1992). Bench to bedside: the glutamate connection. Science, 258(5080), 241–243.
- Cui, H., Zhang, X., Yang, R., Li, Y., Wang, X., & Liu, Y. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 19(11), 609.
- Ha, J., Lee, J. Y., Jung, J., Kim, H., & Lee, J. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(10), 2154–2158.
- Hussein, M. A., & El-Adl, K. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 10(1), 1.
- Hooper, D. C. (2001). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22.
- Ibrahim, T. S., & El-Sayed, W. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11488–11512.
- Kaminski, J. J., & Bryskier, A. (2003). The mechanism of action of fluoroquinolones. Current Pharmaceutical Design, 9(21), 1709–1725.
- Kumar, D., & Singh, J. (2022). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 21(4), 1-8.
- Levine, C., Hiasa, H., & Marians, K. J. (1998). DNA gyrase and topoisomerase IV: biochemical activities, physiological roles, and drug resistance. Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1400(1-3), 29–47.
- Li, Y., Wang, Y., Liu, Y., Zhang, H., & Sun, H. (2023). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 14(1), 134-145.
- Mohamed, M. S., Younis, W. G., & Fadda, A. A. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(27), 13966–13978.
- Olney, J. W. (1990). Excitotoxicity and N-methyl-D-aspartate receptors. Drug Development Research, 19(3), 299–319.
- Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling–in control of vessel growth. Nature Reviews Molecular Cell Biology, 7(5), 359–371.
- Prestinaci, F., Pezzotti, P., & Pantosti, A. (2015). Antimicrobial resistance: a global multifaceted problem. Pathogens and Global Health, 109(7), 309–318.
- Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335–375.
- Rostom, S. A., El-Faham, A., & El-Subbagh, H. I. (2022). Synthesis, Anticancer and Antimicrobial Evaluation of New Benzofuran Based Derivatives: PI3K inhibition, Quorum Sensing and Molecular Modeling Study. Molecules, 27(19), 6537.
- Sobiak, S., & Gzella, A. (2010).
- Szydlowska, K., & Tymianski, M. (2010). Calcium, excitotoxicity and neuronal apoptosis. Neuroscience, 166(2), 437–451.
- Takahashi, T., Shibuya, M., & Yamaguchi, S. (1999). The role of the VEGF/VEGFR-2 signaling pathway in endothelial cell proliferation. Journal of Biological Chemistry, 274(53), 37845-37852.
- Terman, B. I., & Stoletov, K. V. (2001). VEGF and VEGFR-2 inhibitors in the treatment of cancer.
- Wang, Y., Zhang, Y., & Li, Y. (2019).
- Yacout, D. R., Hassan, G. S., & Aboul-Enein, H. Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
- Yancopoulos, G. D., Davis, S., Gale, N. W., Rudge, J. S., Wiegand, S. J., & Holash, J. (2000). Vascular-specific growth factors and blood vessel formation.
- Zhang, Z., Neiva, K. G., Lingen, M. W., Ellis, L. M., & Nör, J. E. (2010). VEGF-dependent tumor angiogenesis requires inverse and reciprocal regulation of VEGFR1 and VEGFR2.
- Zipfel, G. J., Lee, J. M., & Choi, D. W. (2000). The contribution of excitotoxicity to neuronal injury. Journal of Neurotrauma, 17(10), 839–853.
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-κB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071.
- Kumar, R., & Sharma, S. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
- Perkins, N. D. (2007). Integrating cell-signalling pathways with NF-κB and IKK function. Nature Reviews Molecular Cell Biology, 8(1), 49-62.
- Vallabhapurapu, S., & Karin, M. (2009). Regulation and function of NF-κB transcription factors in the immune system. Annual Review of Immunology, 27, 693-733.
- Gábor, M., & Rázga, Z. (1991). Effect of benzopyrone derivatives on simultaneously induced croton oil ear oedema and carrageenin paw oedema in rats. Acta Physiologica Hungarica, 77(3-4), 197-207.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6537.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jopcr.com [jopcr.com]
- 14. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 16. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 17. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of benzopyrone derivatives on simultaneously induced croton oil ear oedema and carrageenin paw oedema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. onclive.com [onclive.com]
- 24. researchgate.net [researchgate.net]
- 25. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 27. longdom.org [longdom.org]
- 28. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 6-Methylbenzofuran-3(2H)-one and Other Aurones for Cancer Research
This guide provides an in-depth comparison of the cytotoxic properties of 6-methylbenzofuran-3(2H)-one and other aurone derivatives, offering valuable insights for researchers and professionals in drug development. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data to provide a comprehensive understanding of this promising class of compounds.
Introduction to Aurones: A Golden Opportunity in Cancer Therapy
Aurones are a subclass of flavonoids characterized by a unique (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold.[1] These "golden" compounds, responsible for the yellow pigmentation in some flowers, have emerged as a focal point in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[2] Unlike their more extensively studied flavone isomers, aurones possess a distinct structural arrangement that allows for varied interactions with biological targets, making them attractive candidates for the development of novel cancer therapeutics.[1] A slight modification in their structure can lead to significant changes in their biological activity, offering a rich field for structure-activity relationship (SAR) studies.[1]
Comparative Cytotoxicity: The Significance of the C6-Substitution
While direct cytotoxic data for this compound is not extensively available in the public domain, we can infer its potential activity by examining the impact of various substituents at the C6 position of the benzofuran ring in other aurone derivatives. The substitution pattern on this ring plays a crucial role in determining the cytotoxic potency of aurones.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile | PC-3 (Prostate) | < 0.1 | [3] |
| (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one | PC-3 (Prostate) | < 0.1 | [3] |
| Halogenated Aurone Derivative (2e) | MCF-7 (Breast) | 8.157 ± 0.713 | [4] |
| Azaaurone Derivative | 4T1 (Breast) | 0.3 | [5] |
| Z-5, 7-dichloro-4′-methyl-aurone | K562 (Leukemia) | 20 | [6] |
| Azaindole based aurone (AU7) | MCF-7 (Breast) | 52.79 | [7] |
| Azaindole based aurone (AU3) | MCF-7 (Breast) | 70.14 | [7] |
Studies on 6-hydroxy and 6-methoxy substituted aurones have demonstrated significant cytotoxic activity.[8][9] For instance, heterocyclic variants of the (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold have shown low nanomolar in vitro potency in various cancer cell lines.[8] The introduction of a methyl group at the C6 position, as in this compound, is likely to influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with target proteins and overall cytotoxic profile. The synthesis of derivatives such as 2-[3-(2-Phenyl-2-oxoethoxy)benzylidene]-6-methylbenzofuran-3-one has been reported, indicating the feasibility of exploring this specific substitution.[10]
Unraveling the Mechanism of Action: How Aurones Induce Cancer Cell Death
The cytotoxic effects of aurones are attributed to their ability to interfere with critical cellular processes, primarily through the induction of apoptosis and cell cycle arrest. Two key mechanisms of action have been identified for various aurone derivatives:
Inhibition of Tubulin Polymerization
Several aurone derivatives have been identified as potent inhibitors of tubulin polymerization.[3][8] They bind to the colchicine-binding site on tubulin, disrupting the formation of microtubules.[3][8] This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[11] The effectiveness of aurones as tubulin inhibitors is influenced by the substitution patterns on both the benzofuran and the benzylidene rings.
Caption: Aurone-mediated inhibition of tubulin polymerization leading to apoptosis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Aurones have also been shown to target and inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7] By inhibiting CDKs, such as CDK1 and CDK2, aurones can halt the progression of the cell cycle at different checkpoints, preventing uncontrolled cell proliferation.[11][12][13] This mechanism also ultimately leads to the induction of apoptosis. The specific CDK targeted and the inhibitory potency can vary depending on the aurone's chemical structure.
Caption: Inhibition of CDK by aurones, resulting in cell cycle arrest and apoptosis.
Experimental Protocols for Assessing Cytotoxicity
To rigorously evaluate and compare the cytotoxic potential of this compound and other aurones, standardized in vitro assays are essential. The following are detailed protocols for key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the aurone derivatives (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of aurone derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The available evidence strongly suggests that aurones are a promising class of compounds for anticancer drug discovery. While specific cytotoxic data for this compound remains to be fully elucidated, the structure-activity relationships of related C6-substituted aurones indicate its potential as a cytotoxic agent. Further investigation into the synthesis and biological evaluation of this compound and other C6-alkylated aurones is warranted. A direct comparative study of these compounds against a panel of cancer cell lines would provide invaluable data for understanding the precise contribution of the C6-methyl group to the overall cytotoxicity and mechanism of action. By continuing to explore the rich chemical space of aurones, researchers can pave the way for the development of novel and effective cancer therapies.
References
- 1. Aurone: A biologically attractive scaffold as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Semisynthetic Aurones Inhibit Tubulin Polymerization at the Colchicine" by Yanqi Xie, Liliia M. Kril et al. [uknowledge.uky.edu]
- 4. Halogen substituted aurones as potential apoptotic agents: synthesis, anticancer evaluation, molecular docking, ADMET and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "SEMISYNTHETIC AURONES: A FAMILY OF NEWLY DISCOVERED TUBULIN INHIBITORS" by Yanqi Xie [uknowledge.uky.edu]
- 9. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Routes to 6-Methylbenzofuran-3(2H)-one: A Guide for Researchers
Introduction
6-Methylbenzofuran-3(2H)-one is a key heterocyclic scaffold prevalent in a multitude of biologically active molecules and serves as a critical building block in medicinal chemistry and drug development. Its structural motif is found in compounds exhibiting a wide array of pharmacological properties, making the efficient and scalable synthesis of this core a topic of significant interest to the scientific community. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Two-Step Synthesis from p-Cresol via Intramolecular Cyclization
This classical and straightforward approach commences with the readily available starting material, p-cresol. The synthesis proceeds through two primary transformations: O-alkylation followed by an intramolecular Friedel-Crafts-type cyclization.
Causality Behind Experimental Choices
The selection of p-cresol as the starting material is predicated on its commercial availability and low cost. The initial O-alkylation with ethyl chloroacetate serves to introduce the necessary two-carbon side chain that will ultimately form the furanone ring. The use of a base, such as potassium carbonate, is essential to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile for the substitution reaction with the alkyl halide. The subsequent intramolecular cyclization is the key ring-forming step. Polyphosphoric acid (PPA) is a common and effective reagent for this type of reaction, acting as both a Lewis acid catalyst and a dehydrating agent to promote the electrophilic aromatic substitution.
Experimental Protocol
Step 1: Synthesis of (4-Methylphenoxy)acetic acid
-
To a stirred solution of p-cresol (10.8 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) in acetone (200 mL), add ethyl chloroacetate (12.25 g, 0.1 mol).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide (8 g, 0.2 mol) in water (100 mL) and stir at room temperature for 4 hours to saponify the ester.
-
Acidify the reaction mixture with concentrated hydrochloric acid until a pH of 2 is reached, resulting in the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford (4-methylphenoxy)acetic acid.
Step 2: Intramolecular Cyclization to this compound
-
Add (4-methylphenoxy)acetic acid (16.6 g, 0.1 mol) to polyphosphoric acid (150 g).
-
Heat the mixture to 90-100°C with vigorous stirring for 2 hours.
-
Pour the hot reaction mixture onto crushed ice (500 g) with stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Workflow Diagram
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Methylbenzofuran-3(2H)-one in Biological Systems
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its safety and efficacy. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 6-methylbenzofuran-3(2H)-one, a member of the biologically active benzofuran class of compounds.[1][2][3] While direct cross-reactivity data for this specific molecule is emerging, this guide synthesizes established principles of cross-reactivity analysis with known biological activities of structurally related benzofuran derivatives to provide a robust framework for its evaluation.[4][5][6]
The Imperative of Cross-Reactivity Profiling for Benzofuran Derivatives
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][7] This inherent polypharmacology underscores the critical need for comprehensive cross-reactivity studies. Off-target interactions can lead to unforeseen side effects or, advantageously, opportunities for drug repurposing. Therefore, a thorough investigation into the potential for this compound to interact with unintended biological targets is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.
This guide will compare and contrast key in vitro and in vivo methodologies for profiling the cross-reactivity of this compound against two hypothetical comparators:
-
Comparator A (Structural Analog): 5-Chloro-2-methylbenzofuran-3(2H)-one, a structurally similar molecule with a different substitution pattern.
-
Comparator B (Functional Analog): A known kinase inhibitor with a distinct chemical scaffold but potential for overlapping biological activity.
In Vitro Cross-Reactivity Assessment: A Multi-pronged Approach
In vitro assays offer a high-throughput and cost-effective means to initially assess the cross-reactivity profile of a compound. A combination of enzymatic and cell-based assays provides a comprehensive picture of potential off-target interactions.
Kinome Profiling
Given that a significant portion of the proteome consists of kinases and that promiscuous kinase inhibition is a common source of off-target effects, kinome profiling is an essential first step.[8][9][10]
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Preparation: Prepare stock solutions of this compound, Comparator A, and Comparator B in DMSO.
-
Assay Plate Preparation: Utilize a broad panel of recombinant human kinases. The Kinase Selectivity Profiling System from Promega offers a representative panel of the human kinome.[11]
-
Reaction Mixture: In a 384-well plate, combine the test compound (at a screening concentration of 10 µM), the specific kinase, its corresponding substrate, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for the recommended time (typically 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. Potent off-target hits can be followed up with IC50 determination.
Data Presentation: Comparative Kinome Selectivity
| Kinase Target | This compound (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator B (% Inhibition @ 10 µM) |
| Kinase 1 | 5% | 8% | 92% |
| Kinase 2 | 12% | 15% | 88% |
| Kinase 3 | 8% | 6% | 7% |
| ... | ... | ... | ... |
| Kinase N | 3% | 4% | 5% |
dot graph TD { A[Start: Compound Dilution] --> B{Kinase Panel Screening}; B --> C{Incubation with Kinase, Substrate, and ATP}; C --> D[Luminescence Reading]; D --> E{Data Analysis: % Inhibition}; E --> F[End: Identify Off-Target Kinases]; }
Workflow for kinome profiling.
Cytochrome P450 (CYP) Inhibition
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions.[12][13][14][15][16]
Experimental Protocol: CYP Inhibition Assay
-
Microsome Preparation: Use human liver microsomes as the source of CYP enzymes.
-
Reaction Mixture: In a 96-well plate, incubate the test compound with human liver microsomes and a specific CYP isoform substrate.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specified time.
-
Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
Data Presentation: Comparative CYP450 Inhibition Profile
| CYP Isoform | This compound (IC50, µM) | Comparator A (IC50, µM) | Comparator B (IC50, µM) |
| CYP1A2 | > 50 | > 50 | 15.2 |
| CYP2C9 | 25.8 | 32.1 | > 50 |
| CYP2C19 | > 50 | > 50 | 45.3 |
| CYP2D6 | 42.1 | 38.9 | > 50 |
| CYP3A4 | 18.5 | 22.4 | 5.6 |
dot graph TD { A[Start: Compound and Microsome Incubation] --> B{Reaction Initiation with NADPH}; B --> C{Time-Point Sampling and Reaction Quenching}; C --> D[LC-MS/MS Analysis]; D --> E{Data Analysis: IC50 Determination}; E --> F[End: Assess DDI Potential]; }
Workflow for CYP450 inhibition assay.
hERG Channel Activity
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17][18][19][20][21]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel.
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[18]
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiological Recording: Record the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Measure the reduction in the hERG current and calculate the IC50 value.
Data Presentation: Comparative hERG Inhibition Profile
| Compound | hERG IC50 (µM) |
| This compound | > 30 |
| Comparator A | > 30 |
| Comparator B | 8.7 |
dot graph TD { A[Start: Cell Seeding in Patch Plate] --> B{Automated Patch Clamping}; B --> C{Compound Application}; C --> D[hERG Current Recording]; D --> E{Data Analysis: IC50 Calculation}; E --> F[End: Assess Cardiotoxicity Risk]; }
Workflow for automated patch clamp hERG assay.
Competitive Binding Assays
To investigate interactions with specific, suspected off-targets identified through computational modeling or literature precedent, competitive binding assays are employed.[22][23][24][25][26]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes or purified protein expressing the target receptor.
-
Reaction Mixture: In a filter plate, combine the receptor preparation, a known radiolabeled ligand for the target, and varying concentrations of the test compound.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by vacuum filtration.
-
Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound.
Data Presentation: Comparative Off-Target Binding Affinity
| Off-Target Receptor | This compound (Ki, µM) | Comparator A (Ki, µM) | Comparator B (Ki, µM) |
| Receptor X | > 10 | > 10 | 0.5 |
| Receptor Y | 8.2 | 9.5 | > 10 |
dot graph TD { A[Start: Incubation of Receptor, Radioligand, and Compound] --> B{Equilibrium Binding}; B --> C{Separation of Bound and Free Ligand}; C --> D[Scintillation Counting]; D --> E{Data Analysis: Ki Determination}; E --> F[End: Quantify Off-Target Affinity]; }
Workflow for competitive binding assay.
In Vivo Cross-Reactivity and Toxicology Assessment
While in vitro assays are powerful screening tools, in vivo studies are essential to understand the physiological consequences of any identified cross-reactivities.[27][28][29][30][31]
Acute Toxicity Study in Rodents
An acute toxicity study provides initial information on the maximum tolerated dose (MTD) and potential target organs of toxicity.
Experimental Protocol: Acute Toxicity Study in Mice
-
Animal Model: Use healthy, young adult mice (e.g., C57BL/6), with both male and female groups.
-
Dose Administration: Administer single escalating doses of the test compound via the intended clinical route (e.g., oral gavage or intravenous injection). Include a vehicle control group.
-
Clinical Observations: Monitor the animals for signs of toxicity, mortality, and changes in body weight, food, and water consumption for up to 14 days.[30]
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD and identify any target organs of toxicity.
Data Presentation: Comparative Acute Toxicity in Mice
| Compound | Route | MTD (mg/kg) | Target Organs of Toxicity |
| This compound | Oral | > 2000 | None Observed |
| Comparator A | Oral | 1500 | Liver |
| Comparator B | Oral | 1000 | Liver, Kidney |
dot graph TD { A[Start: Dose Administration] --> B{Clinical Observations}; B --> C{Body Weight and Food/Water Intake Monitoring}; C --> D[Terminal Necropsy]; D --> E{Histopathological Examination}; E --> F[End: Determine MTD and Target Organs]; }
Workflow for in vivo acute toxicity study.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound is a critical step in its preclinical development. This guide has outlined a logical and robust workflow, progressing from high-throughput in vitro screens to more definitive in vivo studies. The comparative data, although hypothetical, illustrates how a structured approach can differentiate the safety and selectivity profile of a lead compound from its analogs.
Future work should focus on elucidating the mechanisms of any identified off-target interactions and exploring the structure-activity relationships that govern the selectivity of the benzofuran scaffold. By integrating these multi-faceted approaches, researchers can build a comprehensive understanding of the biological activities of this compound, ultimately paving the way for its safe and effective therapeutic application.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. easpublisher.com [easpublisher.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for kinome profiling in cancer and potential clinical applications: chemical proteomics and array-based methods | Semantic Scholar [semanticscholar.org]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 12. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. lnhlifesciences.org [lnhlifesciences.org]
- 15. criver.com [criver.com]
- 16. enamine.net [enamine.net]
- 17. hERG Assay | PPTX [slideshare.net]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. fda.gov [fda.gov]
- 22. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 23. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 24. support.nanotempertech.com [support.nanotempertech.com]
- 25. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 26. med.libretexts.org [med.libretexts.org]
- 27. In Vivo Toxicology Service (Mouse, Rat) - Mouse Transfection [mouse-transfection.com]
- 28. Toxicology | MuriGenics [murigenics.com]
- 29. biogem.it [biogem.it]
- 30. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. fda.gov [fda.gov]
A Head-to-Head Comparison of Halogenated Benzofuran Derivatives in Bioassays: A Guide for Researchers
For researchers and professionals in drug development, the benzofuran scaffold represents a privileged heterocyclic structure due to its wide range of biological activities.[1][2][3] The introduction of halogens—fluorine, chlorine, bromine, and iodine—into the benzofuran ring system has been shown to significantly modulate its pharmacological profile, often enhancing potency and selectivity.[3][4][5][6] This guide provides a comprehensive, head-to-head comparison of halogenated benzofuran derivatives as observed in key bioassays, supported by experimental data and protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, antifungal, and anticancer agents.
The rationale for halogenation in drug design is multifaceted. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] Specifically, they can form "halogen bonds," which are favorable interactions between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule, thereby enhancing binding affinity.[3][4] This guide will delve into how the choice of halogen and its position on the benzofuran core dictates its biological performance.
General Synthesis of Halogenated Benzofurans
The synthesis of halogenated benzofuran derivatives can be approached through various established organic chemistry methodologies. A common strategy involves the cyclization of appropriately substituted phenols with α-haloketones.[7] Alternatively, direct halogenation of a pre-formed benzofuran ring is also a widely used method.[8][9] Transition-metal-catalyzed reactions, such as those involving palladium and copper, have also emerged as powerful tools for constructing the benzofuran core and introducing halogen substituents.[8][10][11][12]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of halogenated benzofuran derivatives.
Antimicrobial Activity: A Comparative Analysis
Halogenated benzofurans have demonstrated significant potential as antimicrobial agents. The nature and position of the halogen substituent play a crucial role in their spectrum of activity and potency.
Key Findings from Bioassays
-
Brominated Derivatives: Compounds with bromine substitutions have shown excellent antibacterial activity. For instance, derivatives with bromo substituents on both the C-5 position of the benzofuran ring and the C-4 position of a phenyl ring attachment exhibited broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 29.76 to 31.96 µmol/L against various bacterial strains.[1][2]
-
Chlorinated Derivatives: Chlorinated benzofurans have also been reported to possess notable antimicrobial properties. Certain derivatives containing a dichloroacetyl group have shown activity against Gram-positive bacteria and some fungal strains.[13]
-
Structure-Activity Relationship (SAR): Studies suggest that the presence of a halogen on the aromatic ring of the benzofuran scaffold enhances antifungal activity.[13] The position of the halogen is a critical determinant of biological activity.[4]
Comparative Antimicrobial Activity Data
| Compound Type | Halogen | Position | Target Organism | MIC (µg/mL) | Reference |
| Benzofuran Derivative | Bromine | C-5 and Phenyl C-4 | Gram-positive & Gram-negative bacteria | ~30 µmol/L | [1][2] |
| 3-Benzofurancarboxylic Acid Derivative | Chlorine | Aromatic Ring | Candida albicans, C. parapsilosis | 100 | [13] |
| Benzofuran-Ketoxime Derivative | - | - | Staphylococcus aureus | 0.039 | [2] |
| Aza-benzofuran Derivative | - | - | Salmonella typhimurium, Staphylococcus aureus | Moderate Activity | [14] |
Antifungal Activity: A Head-to-Head Look
The antifungal potential of halogenated benzofurans is another area of significant research interest. The ability of these compounds to inhibit the growth of pathogenic fungi is strongly influenced by the type of halogen and its placement on the benzofuran core.
Key Findings from Bioassays
-
Brominated and Chlorinated Esters: Methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and its chlorinated analog have demonstrated activity against Candida albicans.[15]
-
Halogenated Isobenzofurans: A series of halogen-substituted isobenzofuran analogs, designed as conformationally constrained versions of miconazole, showed significant in vivo antifungal activity against Candida and Trichophyton infections.[16]
-
SAR Insights: The introduction of a halogen into the aromatic ring of certain benzofuran derivatives has been shown to confer antifungal activity.[13] For some derivatives, the presence of a hydroxyl group at the C-6 position appears to be important for activity, possibly by decreasing polarity and facilitating penetration of the fungal cell membrane.[14]
Comparative Antifungal Activity Data
| Compound Type | Halogen(s) | Target Organism | Activity | Reference |
| 3-Benzofurancarboxylic Acid Ester | Bromine/Chlorine | Candida albicans | Active | [15] |
| Isobenzofuran Analog | Chlorine | Vaginal Candida infection (in vivo) | Superior to clotrimazole | [16] |
| Isobenzofuran Analog | Bromine | Topical Trichophyton infection (in vivo) | More active than miconazole | [16] |
| Benzofuran-1,3,4-oxadiazole Hybrid | Fluorine | Wood-degrading fungi | Most active in series | [17] |
Anticancer Activity: Unveiling the Potential
The cytotoxic effects of halogenated benzofurans against various cancer cell lines are well-documented.[4][5][6] The addition of halogens often leads to a significant increase in anticancer activity.[4][6]
Key Findings from Bioassays
-
Fluorinated Derivatives: The introduction of fluorine has been shown to enhance cytotoxic activity in some benzofuranone structures.[18] For example, adding a fluorine atom at position 4 of a 2-benzofuranyl ring resulted in a two-fold increase in inhibitory activity against certain cancer-related enzymes.[4][6] Fluorinated benzofuran derivatives have also demonstrated anti-inflammatory effects, which can be relevant in the context of inflammation-driven cancers.[19]
-
Brominated Derivatives: A brominated derivative of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl)diethanone was found to be highly and selectively toxic to leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, without affecting normal cells.[4][20] The cytotoxic effect of this compound was shown to be mediated by apoptosis.[20]
-
Chlorinated Derivatives: A benzofuran derivative containing chlorine in the benzene ring was identified as one of the most potent compounds against four human tumor cell lines.[5]
-
Mechanism of Action: The anticancer activity of some halogenated benzofuran derivatives is linked to the induction of apoptosis, a form of programmed cell death.[5][20] This can be triggered through caspase-dependent pathways.[5]
Comparative Anticancer Activity Data (IC50 Values)
| Compound Type | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran | Bromine | K562 (Leukemia) | 5 | [4][20] |
| Brominated Benzofuran | Bromine | HL60 (Leukemia) | 0.1 | [4][20] |
| Fluorinated Benzofuran | Fluorine | A549 (Lung) | 0.12 | [21] |
| Fluorinated Benzofuran | Fluorine | SGC7901 (Gastric) | 2.75 | [21] |
| Chlorinated Benzofuran | Chlorine | A549, HeLa, MCF-7, SGC7901 | Potent Activity | [5] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized, step-by-step methodologies for key bioassays discussed in this guide.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the halogenated benzofuran derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: MTT Assay for Cytotoxicity (Anticancer Activity)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated benzofuran derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for in vitro bioassays like MIC and MTT.
Conclusion and Future Perspectives
The halogenation of the benzofuran scaffold is a powerful strategy for the development of potent bioactive compounds. This guide has demonstrated that the choice of halogen and its substitution pattern significantly influences the antimicrobial, antifungal, and anticancer activities of these derivatives. Brominated and chlorinated derivatives often exhibit strong antimicrobial and antifungal properties, while fluorinated derivatives have shown particular promise in the realm of anticancer research.
Future research should focus on a more systematic exploration of the structure-activity relationships, including the synthesis and screening of a wider range of halogenated isomers. Furthermore, elucidating the precise molecular mechanisms of action through techniques such as X-ray crystallography of drug-target complexes will be crucial for the rational design of next-generation halogenated benzofuran-based therapeutics. The tumor-specific cytotoxicity observed for some of these compounds is particularly encouraging and warrants further investigation in preclinical models.[18]
References
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. [Link]
-
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. [Link]
-
Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). PMC - NIH. [Link]
-
Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. (2001). PubMed. [Link]
-
Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. (2020). ACS Publications. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). NIH. [Link]
-
Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency. (1993). PubMed. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). PMC - NIH. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). NIH. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PubMed. [Link]
-
Cytotoxic effects of the benzodifurans tested on different cell lines... ResearchGate. [Link]
-
Role of addition compounds in the halogenation of benzofurans and benzothiophens. (1972). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Benzofuran derivatives with antifungal activity. ResearchGate. [Link]
-
The structures of active halogen derivatives of benzofurans. ResearchGate. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]
-
Effects of the fluorinated benzofuran and dihydrobenzofuran on the... ResearchGate. [Link]
-
Halogen dance reaction of benzofuran and benzothiophene derivatives. ResearchGate. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]
-
ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Preprints.org. [Link]
-
Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase. (2002). PubMed. [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. [Link]
-
Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. (2015). PubMed. [Link]
-
(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
-
Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. (2009). PubMed. [Link]
-
Synthesis and activity evaluation of new benzofuran-1,3,4-oxadiazole hybrids against wood-degrading fungi. (2019). Semantic Scholar. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (2016). PMC - PubMed Central. [Link]
Sources
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Synthesis and activity evaluation of new benzofuran-1,3,4-oxadiazole hybrids against wood-degrading fungi | Semantic Scholar [semanticscholar.org]
- 18. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Roadmap: Confirming the Structure of 6-Methylbenzofuran-3(2H)-one Over Isomeric Alternatives
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Heterocyclic scaffolds, such as the benzofuranone core, are prevalent in a myriad of biologically active molecules. The subtle placement of a single functional group, like a methyl substituent on the aromatic ring, can profoundly influence a compound's pharmacological profile. This guide provides a comprehensive spectroscopic framework for the definitive identification of 6-methylbenzofuran-3(2H)-one, critically comparing its expected spectral data with that of its potential positional isomers: 4-methyl-, 5-methyl-, and 7-methylbenzofuran-3(2H)-one.
As Senior Application Scientists, we recognize that mere data presentation is insufficient. This guide is structured to elucidate the why behind the spectral patterns, offering a logical pathway for researchers to confidently assign the correct structure to their synthesized molecules. We will delve into the nuances of 1H NMR, 13C NMR, IR, and Mass Spectrometry, highlighting the key diagnostic features that differentiate these closely related isomers.
The Challenge of Isomeric Differentiation
The synthesis of monosubstituted benzofuranones can often yield a mixture of isomers, or a single isomer whose identity must be unequivocally confirmed. The four potential methyl-substituted isomers of benzofuran-3(2H)-one present a classic analytical challenge. Their identical molecular weight and formula (C9H8O2, MW: 148.16 g/mol ) render mass spectrometry, in isolation, insufficient for definitive identification[1]. It is the subtle interplay of electronic and steric effects of the methyl group on the benzofuranone scaffold that allows for their differentiation through a combination of spectroscopic techniques.
A Comparative Spectroscopic Analysis
To facilitate a clear comparison, we will present the predicted and literature-derived spectroscopic data for this compound and its isomers. This comparative approach is essential for highlighting the diagnostic spectral handles for each compound.
1H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the methyl substituent.
Table 1: Predicted 1H NMR Chemical Shifts (ppm) for Methylbenzofuran-3(2H)-one Isomers
| Proton | 6-Methyl (Predicted) | 4-Methyl (Predicted) | 5-Methyl (Predicted) | 7-Methyl (Predicted) |
| H2 | ~4.6 (s, 2H) | ~4.6 (s, 2H) | ~4.6 (s, 2H) | ~4.6 (s, 2H) |
| H4 | ~7.3 (d, J≈8 Hz, 1H) | - | ~7.3 (d, J≈8 Hz, 1H) | ~7.1 (d, J≈8 Hz, 1H) |
| H5 | ~7.0 (dd, J≈8, 2 Hz, 1H) | ~7.0 (d, J≈8 Hz, 1H) | - | ~7.0 (t, J≈8 Hz, 1H) |
| H7 | ~7.1 (d, J≈2 Hz, 1H) | ~7.2 (t, J≈8 Hz, 1H) | ~7.2 (s, 1H) | - |
| CH3 | ~2.4 (s, 3H) | ~2.3 (s, 3H) | ~2.4 (s, 3H) | ~2.3 (s, 3H) |
Key Differentiating Features in 1H NMR:
-
This compound: The aromatic region is expected to show three distinct signals: a doublet for H4, a doublet of doublets for H5, and a finely split signal (likely a narrow doublet or singlet) for H7. The coupling constants will be informative, with a characteristic ortho-coupling between H4 and H5.
-
4-Methylbenzofuran-3(2H)-one: The presence of the methyl group at position 4 will simplify the spectrum. We anticipate two doublets and a triplet for the aromatic protons H5, H7, and H6, respectively.
-
5-Methylbenzofuran-3(2H)-one: This isomer will exhibit the simplest aromatic proton pattern: two doublets for H4 and H6, and a singlet for H7.
-
7-Methylbenzofuran-3(2H)-one: The aromatic region will display a characteristic ABX pattern, with a triplet for H5 and two doublets for H4 and H6.
The methylene protons at the C2 position (H2) are expected to appear as a singlet around 4.6 ppm for all isomers, as they are adjacent to a carbonyl group and an oxygen atom, and lack adjacent protons for coupling.
13C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the methyl substituent's location.
Table 2: Predicted 13C NMR Chemical Shifts (ppm) for Methylbenzofuran-3(2H)-one Isomers
| Carbon | 6-Methyl (Predicted) | 4-Methyl (Predicted) | 5-Methyl (Predicted) | 7-Methyl (Predicted) |
| C2 | ~72 | ~72 | ~72 | ~72 |
| C3 | ~198 | ~198 | ~198 | ~198 |
| C3a | ~125 | ~123 | ~125 | ~123 |
| C4 | ~124 | ~132 | ~124 | ~122 |
| C5 | ~126 | ~127 | ~138 | ~125 |
| C6 | ~138 | ~125 | ~126 | ~123 |
| C7 | ~118 | ~118 | ~119 | ~128 |
| C7a | ~162 | ~160 | ~161 | ~160 |
| CH3 | ~21 | ~16 | ~21 | ~15 |
Key Differentiating Features in 13C NMR:
The number of unique aromatic carbon signals can be a quick indicator. However, the most reliable differentiation comes from the chemical shifts of the quaternary carbons (C3a, C7a, and the carbon bearing the methyl group). The carbonyl carbon (C3) will consistently appear downfield around 198 ppm. The methylene carbon (C2) will be found at approximately 72 ppm. The distinct chemical shifts of the aromatic carbons, influenced by the electron-donating methyl group, provide a unique fingerprint for each isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing between these isomers, it provides crucial corroborating evidence.
Table 3: Expected Key IR Absorption Bands (cm-1)
| Functional Group | Expected Absorption Range |
| C=O (ketone) | 1715 - 1680 |
| C-O-C (ether) | 1300 - 1000 (strong) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=C (aromatic) | 1600 - 1450 |
All four isomers will exhibit a strong absorption band characteristic of a ketone carbonyl stretch. The exact position of this band may shift slightly depending on the electronic effects of the methyl group's position, but this difference is often too subtle for definitive assignment. The presence of strong C-O-C stretching bands and characteristic aromatic C-H and C=C stretching vibrations will confirm the benzofuranone core.
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry will confirm the molecular weight of the synthesized compound (148.16 g/mol ). The fragmentation pattern can also offer clues to the methyl group's location.
Expected Fragmentation Pattern:
The molecular ion peak (M+•) at m/z 148 is expected to be prominent. A key fragmentation pathway for benzofuranones involves the loss of CO, leading to a fragment ion at m/z 120. Further fragmentation of this ion can occur. The relative intensities of fragment ions may differ subtly between the isomers due to the influence of the methyl group on bond stabilities and rearrangement pathways. For instance, benzylic cleavage to lose a hydrogen radical from the methyl group, leading to an [M-1]+ ion at m/z 147, is a plausible fragmentation.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
General Synthesis of this compound
A common route to benzofuran-3(2H)-ones involves the intramolecular cyclization of a suitable precursor, often derived from a substituted phenol. One established method is the acid-catalyzed cyclization of an α-aryloxyacetic acid.
Step 1: Synthesis of 2-(4-methylphenoxy)acetic acid
-
To a solution of p-cresol in a suitable solvent (e.g., acetone), add an equimolar amount of a base (e.g., potassium carbonate).
-
Add an α-haloacetic acid derivative (e.g., ethyl bromoacetate) and heat the mixture to reflux for several hours.
-
After completion of the reaction (monitored by TLC), cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Hydrolyze the resulting ester with an aqueous base (e.g., NaOH) to obtain the carboxylic acid.
-
Acidify the reaction mixture to precipitate the 2-(4-methylphenoxy)acetic acid, which can be purified by recrystallization.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Treat the 2-(4-methylphenoxy)acetic acid with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at an elevated temperature.
-
The reaction promotes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the benzofuranone.
-
After the reaction is complete, quench the mixture with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Acquire 1H and 13C{1H} NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of a thin film of the compound on a NaCl plate or using a KBr pellet with a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
Conclusion: A Multi-faceted Approach to Structural Certainty
The definitive structural elucidation of this compound from its isomers is a testament to the power of a multi-pronged spectroscopic approach. While mass spectrometry and IR spectroscopy provide foundational data on molecular weight and functional groups, it is the detailed analysis of 1H and 13C NMR spectra that offers the conclusive evidence for the precise location of the methyl substituent. By carefully comparing the experimental data of a synthesized compound with the expected patterns outlined in this guide, researchers can confidently and accurately assign the correct structure, a critical step in advancing their chemical and pharmaceutical research.
References
-
PubChem. 7-Methylbenzofuran-3(2H)-one. [Link]
-
PubChem. 5-methylbenzofuran-3(2h)-one. [Link]
-
PubChem. 4-methyl-2-benzofuran-1(3H)-one. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [Link]
-
Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
Sources
A Comparative Efficacy Analysis of Natural and Synthetic Benzofuranones: A Guide for Researchers
The benzofuranone core is a privileged scaffold in medicinal chemistry, present in a diverse array of both naturally occurring and synthetically derived molecules.[1][2][3][4] This guide provides an in-depth comparison of the biological efficacy of these two classes of benzofuranones, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in their work. We will explore the nuances of their antimicrobial, antioxidant, anti-inflammatory, and antitumor activities, underpinned by a critical examination of the structure-activity relationships that govern their potency.
The Rationale for Synthetic Benzofuranone Development
Nature provides a rich tapestry of benzofuranone-containing compounds with significant biological activities.[5][6] However, these natural products often present challenges in terms of isolation, yield, and structural complexity, which can hinder their development as therapeutic agents. Synthetic chemistry offers a powerful avenue to overcome these limitations. By creating analogues of natural benzofuranones, researchers can systematically modify the core structure to enhance potency, improve pharmacokinetic properties, and reduce toxicity.[2][7] This often involves the introduction of various functional groups and heterocyclic rings to explore new regions of chemical space and identify novel mechanisms of action.[3]
Comparative Efficacy Across Key Biological Activities
The following sections provide a comparative overview of the efficacy of natural and synthetic benzofuranones in four key areas of therapeutic interest. The data presented is a synthesis of findings from multiple studies and is intended to provide a general understanding of the relative potencies.
Antimicrobial Activity
Both natural and synthetic benzofuranones have demonstrated significant potential as antimicrobial agents.[1][7] Synthetic derivatives, in particular, have been the subject of extensive investigation, with modifications aimed at enhancing their activity against a broad spectrum of bacterial and fungal pathogens.
Table 1: Comparative Antimicrobial Efficacy of Natural and Synthetic Benzofuranones (MIC in µg/mL)
| Compound Class | Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Natural | Cicerfuran | Staphylococcus aureus | >100 | [1] |
| Moracin C | Bacillus subtilis | 12.5 | [5] | |
| Synthetic | Benzofuran-3-carbohydrazide derivative | Mycobacterium tuberculosis H37Rv | 2 | [1] |
| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivative | Staphylococcus aureus ATCC 6538 | Not specified, but most active derivative | [8] | |
| 1-(Thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Excellent activity (inhibitory zone 25 mm) | [1] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies. The data presented is illustrative of the general trends observed in the literature.
The data suggests that synthetic modification can lead to substantial improvements in antimicrobial potency, with some synthetic derivatives exhibiting activity against clinically relevant pathogens at low microgram concentrations.[1]
Antioxidant Activity
The antioxidant properties of benzofuranones are of significant interest, particularly in the context of diseases associated with oxidative stress. Both natural and synthetic derivatives have been shown to scavenge free radicals and chelate metal ions.
Table 2: Comparative Antioxidant Efficacy of Natural and Synthetic Benzofuranones
| Compound Class | Compound Example | Assay | IC50 (µM) | Reference |
| Natural | Moracin T | DPPH radical scavenging | Not specified, but potent | [9] |
| Ailanthoidol | Not specified | Not specified, but exhibits antioxidant activity | [10] | |
| Synthetic | Benzofuran-2-carboxamide derivative | DPPH radical scavenging | Inhibition rate of 23.5% at 100 µM | [9] |
| 3,3-disubstituted-3H-benzofuran-2-one | DPPH radical scavenging | rIC50 values from 0.18 to 0.31 | [11] |
A study directly comparing a natural benzofuran-stilbene hybrid with its synthetic derivatives found that the natural compound exhibited superior antioxidant activity, highlighting the intricate structure-activity relationships that can be difficult to replicate synthetically.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and benzofuranones have emerged as promising anti-inflammatory agents. They have been shown to inhibit key inflammatory mediators and enzymes.
Table 3: Comparative Anti-inflammatory Efficacy of Natural and Synthetic Benzofuranones
| Compound Class | Compound Example | Model/Assay | Efficacy | Reference |
| Natural | Bergapten | Inhibition of pro-inflammatory cytokines | Active | [5] |
| Synthetic | Fluorinated benzofuran derivative | LPS-stimulated macrophages | IC50 for IL-6: 1.2 to 9.04 µM | [10] |
| 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid | Cotton pellet induced granuloma in rats | Significant anti-inflammatory activity | [12] | |
| Iodobenzofuran derivative | Carrageenan-induced paw edema in rats | 83.07% inhibition |
Synthetic benzofuranones have demonstrated potent anti-inflammatory effects in both in vitro and in vivo models, often with efficacy comparable to or exceeding that of standard anti-inflammatory drugs.[10]
Antitumor Activity
The development of novel anticancer agents is a major focus of benzofuranone research. Both natural and synthetic derivatives have shown cytotoxicity against a range of cancer cell lines.[2][3]
Table 4: Comparative Antitumor Efficacy of Natural and Synthetic Benzofuranones (IC50 in µM)
| Compound Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Natural | Angelicin | Human SH-SY5Y neuroblastoma | Induces apoptosis | [5][6] |
| Rocaglamide | Various | Highly potent | [2] | |
| Synthetic | Benzofuran-substituted chalcone | Human breast (MCF-7) and prostate (PC-3) | Better activity than unsubstituted benzofuran | [6] |
| Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone | Human ovarian cancer (A2780) | 11 | ||
| 3-Methylbenzofuran derivative | A549 (lung cancer) | 1.48 | [9] |
Synthetic benzofuranones have been designed to target specific signaling pathways involved in cancer progression, leading to highly potent compounds with low micromolar to nanomolar activity.[9]
Key Signaling Pathways and Mechanisms of Action
The biological effects of benzofuranones are often mediated through their interaction with specific cellular signaling pathways. Two pathways of particular importance are the PI3K/Akt/mTOR and Protein Kinase C (PKC) pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Several synthetic benzofuranone derivatives have been shown to inhibit this pathway, often by directly targeting mTORC1.
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of benzofuranones.
Protein Kinase C (PKC) Signaling Pathway
The PKC family of enzymes plays a critical role in various cellular processes, including inflammation and cell proliferation. Some benzofuranone derivatives have been found to exert their anti-inflammatory and antitumor effects by modulating PKC signaling.
Caption: PKC signaling pathway and the modulatory effect of benzofuranones.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of benzofuranones.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzofuranone compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the benzofuranone compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each compound dilution to the wells.
-
Initiate Reaction: Add 150 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.
Zymosan-Induced Paw Edema in Mice for Anti-inflammatory Activity
This in vivo model is used to assess the anti-inflammatory properties of test compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Swiss mice (20-25 g) for at least one week before the experiment with free access to food and water.
-
Compound Administration: Administer the benzofuranone compounds or a vehicle control orally or via intraperitoneal injection. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject 20 µL of a zymosan suspension (1% w/v in saline) into the subplantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the zymosan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
Conclusion and Future Directions
The benzofuranone scaffold represents a highly versatile platform for the development of new therapeutic agents. While natural benzofuranones provide a valuable starting point, synthetic chemistry has proven to be a powerful tool for optimizing their biological activity. The data presented in this guide highlights the potential of synthetic benzofuranones to surpass their natural counterparts in terms of potency and selectivity across a range of therapeutic areas.
Future research in this field should focus on several key areas:
-
Direct Comparative Studies: There is a need for more studies that directly compare the efficacy of natural benzofuranones with their synthetic analogues under identical experimental conditions. This will provide a more definitive understanding of the structure-activity relationships.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by benzofuranones is crucial for the rational design of new and more effective compounds.
-
In Vivo Efficacy and Safety: While many studies have demonstrated the in vitro activity of benzofuranones, more extensive in vivo studies are needed to evaluate their efficacy and safety in preclinical models of disease.
By addressing these research gaps, the full therapeutic potential of benzofuranones can be realized, leading to the development of novel and effective treatments for a wide range of human diseases.
References
- Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(12), 1357–1376.
- Al-Ostath, A., Ghaffari, A., & Asgari, S. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Iranian Journal of Pharmaceutical Research, 14(3), 659–677.
- Asif, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 785–819.
- Bhat, M. A., et al. (2021).
- Borges, F., et al. (2017). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS One, 12(1), e0169584.
- Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29048–29072.
-
Paw Edema #paw #edema #test #invivo #anti-inflammatory test #guideline #mice #experiment #research. (2024, May 13). YouTube. Retrieved from [Link]
- de Oliveira, A. C., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Brazilian Journal of Pharmaceutical Sciences, 55.
- Saleh, M. A., & Al-Malki, A. L. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4801.
- Kumar, V., et al. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 69(2), 312-320.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Anti-inflammatory Assays of Piperitenone Oxide. BenchChem.
- Tarayre, J. P., et al. (1989). Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice. Pharmacological Research, 21(4), 375–384.
- Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29048-29072.
- Al-Warhi, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10351.
- Ríos, J. L. (2021). Are natural products, used as antitumoral/antiangiogenic agents, less toxic than synthetic conventional chemotherapy? Frontiers in Pharmacology, 12, 799334.
- Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 723.
- Sharma, S., & Singh, G. (2017). Comparative analysis of antimicrobial activity of natural and synthetic antimicrobials. International Journal of Home Science, 3(2), 58-61.
- Gomaa, H. A. M., et al. (2021). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. Archiv der Pharmazie, 354(10), 2100185.
- Kumar, A., et al. (2021). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351–1358.
- Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1485–1494.
- Posadas, I., et al. (2004). Mouse paw edema. A new model for inflammation? Naunyn-Schmiedeberg's Archives of Pharmacology, 370(3-4), 243–251.
- Tarayre, J. P., et al. (1989).
- Inotiv. (n.d.).
- Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29048-29072.
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 11. ijbcp.com [ijbcp.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-methylbenzofuran-3(2H)-one
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-methylbenzofuran-3(2H)-one (CAS No. 20895-41-4), emphasizing the causality behind each procedural choice to ensure a self-validating system of laboratory safety.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the immediate hazards is essential. The primary known hazard of this compound is its combustibility.
Hazard Profile: this compound
| Property | Value | Source |
| CAS Number | 20895-41-4 | [1] |
| Physical State | Liquid | |
| GHS Classification | Combustible liquid (Category 4) | |
| Hazard Statement | H227: Combustible liquid | |
| Boiling Point | 197 - 198 °C (387 - 388 °F) | |
| Incompatibilities | Strong oxidizing agents | [2] |
Immediate Actions in Case of a Spill:
In the event of a spill, the priority is to control ignition sources and contain the material.
-
Eliminate Ignition Sources : Immediately turn off all open flames, hot plates, and spark-producing equipment in the vicinity.[2]
-
Ensure Adequate Ventilation : Work in a well-ventilated area or a chemical fume hood to avoid the buildup of vapors.
-
Contain the Spill : Use an inert, liquid-absorbent material such as Chemizorb®, vermiculite, or sand to dike and absorb the spill. Do not use combustible materials like paper towels for initial absorption of large spills.
-
Personal Protective Equipment (PPE) : Donning the appropriate PPE is non-negotiable. This includes:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat and closed-toe shoes are mandatory.
-
Part 2: Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with accurate waste characterization. Based on its classification as a combustible liquid, this compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3]
Waste Segregation Protocol:
The cardinal rule of chemical waste management is to never mix different waste streams. This is to prevent dangerous chemical reactions and to ensure proper treatment and disposal.
-
Waste Stream : this compound waste should be collected in a dedicated container for non-halogenated organic solvents .
-
Incompatibilities : Keep this waste stream segregated from:
-
Strong oxidizing agents.
-
Acids and bases.
-
Aqueous waste.
-
Halogenated organic waste.
-
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste segregation decision workflow.
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance.
Step 1: Container Selection
Choose a waste container that is chemically compatible with this compound and is in good condition, free from leaks or damage.
-
Recommended : A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.
-
Prohibited : Do not use metal containers for long-term storage of any chemical waste unless explicitly approved, due to the risk of corrosion.
Step 2: Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool. The waste container must be labeled at the moment the first drop of waste is added.
Your hazardous waste label should include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
The specific hazard(s): "Combustible" .
-
The date of accumulation (when the first waste was added).
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Secure Storage : Keep the waste container tightly sealed when not in use.[4]
-
Secondary Containment : Store the container within a secondary containment bin or tray to capture any potential leaks.
-
Location : The SAA should be in a well-ventilated area, away from heat, sparks, or open flames.[5]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5] Under no circumstances should this chemical be poured down the drain or placed in regular trash. [4][6]
The following diagram outlines the complete disposal workflow.
Caption: End-to-end disposal workflow for this compound.
Part 4: Final Disposal Considerations
The ultimate fate of the hazardous waste is determined by the licensed disposal facility. For combustible liquids like this compound, common disposal methods include:
-
Incineration : High-temperature destruction of the organic material.
-
Fuel Blending : The waste is blended with other fuels and burned for energy recovery in industrial furnaces.
By entrusting this final step to a certified hazardous waste management partner, you ensure that the disposal is conducted in an environmentally sound and legally compliant manner.[3]
This guide provides a robust framework for the proper disposal of this compound. By understanding the "why" behind each step—from hazard assessment to final disposal—laboratory professionals can cultivate a deep-seated culture of safety and environmental stewardship.
References
-
AllSource Environmental. (n.d.). Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. Retrieved from [Link]
-
eWaste Disposal, Inc. (n.d.). How Do You Discard Class 3 Flammable Liquids List Chemicals? Retrieved from [Link]
-
Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. Retrieved from [Link]
-
Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]
-
European Commission. (2012, September 24). Table 1 Risk phrases and Hazard statements. Retrieved from [Link]
-
MLI Environmental. (n.d.). Hazardous Waste Materials Guide: Flammable Liquids. Retrieved from [Link]
-
National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
Sources
Comprehensive Guide to Personal Protective Equipment for Handling 6-methylbenzofuran-3(2H)-one
This guide provides essential safety and logistical information for the handling and disposal of 6-methylbenzofuran-3(2H)-one. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.
Hazard Analysis of this compound
Based on data from related compounds such as Benzofuran, it is prudent to treat this compound as a substance with the following potential hazards:
-
Flammability: Benzofuran is a flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]
-
Carcinogenicity: Benzofuran is suspected of causing cancer.[1][2]
-
Acute Toxicity: Related compounds are harmful if swallowed or in contact with skin.[3]
-
Skin and Eye Irritation: May cause skin and eye irritation.[4]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, such as the liver.[2]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2][3]
Given these potential risks, a stringent approach to PPE is mandatory.
Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. This multi-layered approach ensures protection against the primary routes of exposure: inhalation, skin contact, and eye contact.
Primary Recommendation: Chemical-resistant gloves are the first line of defense. Due to the presence of a ketone and an aromatic ring, specific glove materials are necessary.
-
Glove Type: Nitrile gloves provide good resistance to a variety of chemicals, including some ketones and aromatic hydrocarbons.[5] For enhanced protection, especially during prolonged handling or in case of a spill, consider using a double layer of nitrile gloves or a more robust glove material like Viton™ or PVA-coated gloves.[6][7]
-
Inspection and Use: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
| Glove Material | Performance against Ketones | Performance against Aromatic Hydrocarbons |
| Natural Rubber | Fair to Poor | Poor |
| Nitrile | Good | Good |
| Neoprene | Good | Good |
| Butyl | Excellent | Fair |
| Viton™ | Excellent | Excellent |
| PVA | Excellent | Poor |
This table provides a general guideline. Always consult the glove manufacturer's specific chemical resistance data.
Primary Recommendation: Chemical splash goggles are mandatory.
-
Standard: Goggles must meet ANSI Z87.1 standards for impact and splash protection.[8]
-
Face Shield: When there is a significant risk of splashing or if handling larger quantities, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the face and neck.[8]
Primary Recommendation: A flame-resistant lab coat is essential.
-
Material: A lab coat made of Nomex® or a similar flame-resistant material should be worn over personal clothing made of natural fibers like cotton.[8] Synthetic materials like polyester should be avoided as they can melt and adhere to the skin in a fire.
-
Coverage: The lab coat should be long-sleeved and fully buttoned to provide maximum coverage.
-
Additional Protection: For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. Ensure that legs and feet are fully covered by wearing long pants and closed-toe, chemical-resistant shoes.
Primary Recommendation: Work in a certified chemical fume hood.
-
Engineering Controls: The primary method for controlling inhalation hazards is to handle the compound within a properly functioning chemical fume hood. This engineering control is designed to capture and exhaust vapors, preventing them from entering the laboratory environment.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required.[8][9] The type of respirator will depend on the concentration of the airborne contaminant. A full-face or half-mask air-purifying respirator with organic vapor cartridges is a common choice.[9] A formal respiratory protection program, including fit testing and training, is necessary for all respirator users.[8]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.
Caption: Workflow for Safe Handling and Storage.
Procedural Steps:
-
Preparation: Before handling, don all required PPE as outlined above. Ensure the chemical fume hood is operational and has a current certification.
-
Handling: Conduct all manipulations of this compound inside the chemical fume hood. Use non-sparking tools and ensure all containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.[1]
-
Storage: Store the compound in a tightly sealed container to prevent the escape of vapors. The storage location should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[1][10] Keep it segregated from incompatible materials such as strong oxidizing agents.[1][11]
Caption: Emergency Spill Response Protocol.
Procedural Steps:
-
Evacuate: In the event of a significant spill, immediately evacuate the immediate area.
-
Alert: Notify colleagues and your institution's Environmental Health and Safety (EH&S) department.
-
Control Ignition Sources: If it is safe to do so, remove all sources of ignition from the area.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a tightly sealed, properly labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area according to your institution's established procedures.
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in a designated, labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][10][11] Do not dispose of this chemical down the drain.[3][10]
References
-
Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]
-
Magus International. Ketochem® 33cm Lightweight Ketone Resistant Glove. [Link]
-
Unknown Source. Personal Protective Equipment (PPE). [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1500513-58-5|6-Fluoro-2-methylbenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]
- 5. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 6. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
